Product packaging for Azido-PEG5-S-methyl ethanethioate(Cat. No.:)

Azido-PEG5-S-methyl ethanethioate

Número de catálogo: B11826113
Peso molecular: 365.45 g/mol
Clave InChI: YNXNUUSSLJCBHV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Azido-PEG5-S-methyl ethanethioate is a useful research compound. Its molecular formula is C14H27N3O6S and its molecular weight is 365.45 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H27N3O6S B11826113 Azido-PEG5-S-methyl ethanethioate

Propiedades

Fórmula molecular

C14H27N3O6S

Peso molecular

365.45 g/mol

Nombre IUPAC

S-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl] ethanethioate

InChI

InChI=1S/C14H27N3O6S/c1-14(18)24-13-12-23-11-10-22-9-8-21-7-6-20-5-4-19-3-2-16-17-15/h2-13H2,1H3

Clave InChI

YNXNUUSSLJCBHV-UHFFFAOYSA-N

SMILES canónico

CC(=O)SCCOCCOCCOCCOCCOCCN=[N+]=[N-]

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to Azido-PEG5-S-methyl ethanethioate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and applications of Azido-PEG5-S-methyl ethanethioate, a heterobifunctional linker molecule increasingly utilized in the fields of chemical biology and drug discovery. This document outlines its core chemical attributes, stability, and reactivity, with a focus on its role in bioconjugation and the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Properties

This compound is a versatile chemical tool featuring a terminal azide (B81097) group and a methyl thioacetate (B1230152) moiety, separated by a five-unit polyethylene (B3416737) glycol (PEG) spacer. This unique architecture allows for sequential or orthogonal conjugation to different molecules of interest.

PropertyValueSource
Molecular Formula C14H27N3O6S[1][2]
Molecular Weight 365.45 g/mol [1][2]
CAS Number 1352221-64-7[1]
Appearance Not explicitly stated, but typically a solid or oilN/A
Purity >95% (Typically offered by commercial suppliers)N/A

Solubility and Stability

Understanding the solubility and stability of this compound is critical for its effective use in experimental settings.

ParameterDetailsRecommendations
Solubility Soluble in common organic solvents such as dimethyl sulfoxide (B87167) (DMSO), and other polar organic solvents.For aqueous reactions, it is advisable to first dissolve the compound in a minimal amount of a water-miscible organic solvent before adding it to the aqueous buffer.
Storage and Stability Store as a solid at -20°C for long-term stability. Solutions in organic solvents can be stored at -20°C for short periods, but fresh preparations are recommended for optimal reactivity. Avoid multiple freeze-thaw cycles. The thioester moiety may be susceptible to hydrolysis under strongly acidic or basic conditions.Aliquot solutions upon initial preparation to minimize degradation.

Reactivity and Applications

The utility of this compound stems from its two distinct reactive handles: the azide and the S-methyl ethanethioate.

The azide group is a key functional group for "click chemistry," a set of biocompatible reactions known for their high efficiency and specificity. It readily participates in:

  • Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction forms a stable triazole linkage with terminal alkynes in the presence of a copper(I) catalyst.

  • Strain-promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that reacts with strained cyclooctynes, such as DBCO or BCN, offering excellent biocompatibility for reactions in cellular environments.

The S-methyl ethanethioate group contains a thioester linkage. Thioesters can be cleaved by nucleophiles, such as amines, to form a stable amide bond. This functionality is particularly useful for conjugation to primary amines present in biomolecules like proteins (e.g., on the side chain of lysine (B10760008) residues).

This dual reactivity makes this compound an ideal linker for constructing complex molecular architectures, most notably PROTACs . PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.

Experimental Protocols

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-containing molecule to this compound.

  • Reagent Preparation:

    • Dissolve the alkyne-containing molecule and this compound in a suitable solvent (e.g., a mixture of t-butanol and water).

    • Prepare a stock solution of a copper(I) source, such as copper(II) sulfate (B86663).

    • Prepare a stock solution of a reducing agent to generate Cu(I) in situ, such as sodium ascorbate (B8700270).

    • Prepare a stock solution of a copper-coordinating ligand, such as TBTA, to stabilize the Cu(I) oxidation state.

  • Reaction Setup:

    • In a reaction vessel, combine the alkyne-containing molecule and a slight molar excess (e.g., 1.1 equivalents) of this compound.

    • Add the copper(II) sulfate solution (typically 1-10 mol%).

    • Add the sodium ascorbate solution (typically 5-20 mol%).

    • Add the ligand solution (typically 1-10 mol%).

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by a suitable analytical technique, such as TLC, LC-MS, or HPLC.

  • Purification:

    • Upon completion, quench the reaction.

    • Purify the product using an appropriate chromatographic method, such as flash column chromatography or preparative HPLC.

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the copper-free conjugation of a strained alkyne (e.g., DBCO-functionalized molecule) to this compound.

  • Reagent Preparation:

    • Dissolve the strained alkyne-containing molecule and this compound in a biocompatible solvent (e.g., PBS buffer, DMSO, or a mixture thereof).

  • Reaction Setup:

    • Combine the strained alkyne-containing molecule with a slight molar excess (e.g., 1.1-1.5 equivalents) of this compound.

  • Reaction and Monitoring:

    • Incubate the reaction mixture at a suitable temperature (typically room temperature to 37°C).

    • Monitor the reaction progress using an appropriate analytical method (e.g., LC-MS, HPLC, or SDS-PAGE for protein conjugations).

  • Purification:

    • If necessary, purify the conjugate to remove unreacted starting materials. For biomolecules, this can often be achieved by size exclusion chromatography, dialysis, or affinity chromatography.

Visualizing Experimental Workflows

The following diagrams illustrate the logical steps in utilizing this compound for bioconjugation.

G Figure 1: General Workflow for a Two-Step Bioconjugation cluster_0 Step 1: Click Chemistry cluster_1 Step 2: Amide Bond Formation A This compound C CuAAC or SPAAC Reaction A->C B Alkyne-labeled Molecule B->C D PEGylated Intermediate with Thioester C->D F Nucleophilic Acyl Substitution D->F Conjugation E Amine-containing Biomolecule (e.g., Protein) E->F G Final Bioconjugate F->G

Caption: General workflow for a two-step bioconjugation.

This guide provides a foundational understanding of this compound for its application in advanced chemical and biological research. For specific applications, further optimization of the outlined protocols is encouraged to achieve the desired experimental outcomes.

References

The Chemistry and Application of Azido-PEG5-S-methyl ethanethioate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Azido-PEG5-S-methyl ethanethioate, a heterobifunctional linker molecule pivotal in the advancement of bioconjugation and targeted protein degradation. We will delve into its chemical properties, with a particular focus on its molecular weight, and elucidate its primary applications in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates through click chemistry. This document offers detailed experimental protocols for key reactions and visualizes the underlying biological pathways and experimental workflows, serving as a vital resource for researchers in drug discovery and chemical biology.

Introduction

This compound is a versatile chemical tool characterized by a terminal azide (B81097) group, a five-unit polyethylene (B3416737) glycol (PEG) spacer, and a methyl ethanethioate group. This unique combination of functional moieties makes it an invaluable asset in the field of bioconjugation. The azide group serves as a reactive handle for "click chemistry" reactions, enabling the efficient and specific covalent linkage to molecules containing alkyne groups. The hydrophilic PEG linker enhances solubility and can improve the pharmacokinetic properties of the resulting conjugates. The S-methyl ethanethioate group can be hydrolized to a thiol, which can be used for conjugation to other molecules. Its principal application lies in the construction of PROTACs, which are novel therapeutic agents designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application. These properties are summarized in the table below.

PropertyValueReference
Molecular Weight 365.45 g/mol [1][2]
Molecular Formula C14H27N3O6S[1][2]
CAS Number 1352221-64-7[1]
IUPAC Name S-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl] ethanethioate[2]
Canonical SMILES CC(=O)SCCOCCOCCOCCOCCOCCN=[N+]=[N-][2]
Appearance Varies (typically a solid or oil)
Solubility Soluble in DMSO, DMF, and other organic solvents

Applications in PROTAC Synthesis and Bioconjugation

The primary utility of this compound lies in its role as a linker in the modular synthesis of PROTACs. PROTACs are heterobifunctional molecules that consist of a ligand that binds to a target protein (the protein of interest, or POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.

The azide group of this compound allows for its conjugation to an alkyne-modified ligand (either for the POI or the E3 ligase) via click chemistry. This reaction is highly efficient and bioorthogonal, meaning it does not interfere with native biological processes.

PROTAC-Mediated Protein Degradation Pathway

The mechanism of action for a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.

PROTAC_Pathway cluster_0 Cellular Environment POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC (Azido-PEG5-linker based) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated Target Protein Ternary_Complex->Ub_POI Ubiquitination PROTAC_recycled PROTAC (Recycled) Ternary_Complex->PROTAC_recycled Release E2 E2 Ubiquitin-conjugating enzyme E2->Ternary_Complex Ub Ub Ubiquitin Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Protein (Amino Acids) Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

The following sections provide detailed methodologies for the key reactions involving this compound.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-functionalized molecule to this compound.

Materials:

  • This compound

  • Alkyne-functionalized molecule (e.g., a ligand for a protein of interest)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand (optional, but recommended for biological molecules)

  • Solvent (e.g., DMSO, DMF, or a mixture with water/buffer)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Preparation of Reactants: In a reaction vessel, dissolve the alkyne-functionalized molecule and a slight molar excess (e.g., 1.1 equivalents) of this compound in the chosen solvent.

  • Preparation of Catalyst Stocks: Prepare stock solutions of CuSO4 (e.g., 100 mM in water) and sodium ascorbate (e.g., 1 M in water, freshly prepared). If using a ligand like TBTA, prepare a stock solution in a suitable organic solvent (e.g., DMSO).

  • Reaction Setup: Degas the reaction mixture by bubbling with an inert gas for 15-30 minutes to remove oxygen.

  • Initiation of the Reaction: Add the copper catalyst. This is typically done by adding the CuSO4 solution (e.g., 0.1 equivalents) followed by the sodium ascorbate solution (e.g., 0.5 equivalents). The sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ. If using a ligand, pre-mix the CuSO4 and ligand before adding to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-24 hours.

  • Work-up and Purification: Once the reaction is complete, quench the reaction by adding a chelating agent like EDTA to remove the copper catalyst. Dilute the reaction mixture with an appropriate solvent and wash with water or brine. Dry the organic layer over a drying agent (e.g., sodium sulfate) and concentrate under reduced pressure. Purify the resulting triazole-linked product by flash column chromatography or preparative HPLC.

  • Characterization: Confirm the identity and purity of the final product using techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of a strained-alkyne-functionalized molecule (e.g., containing DBCO or BCN) to this compound.

Materials:

  • This compound

  • Strained-alkyne-functionalized molecule (e.g., DBCO-ligand)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other appropriate buffer.

  • Organic Solvent (optional): Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) for dissolving the reactants.

Procedure:

  • Preparation of Reactants: Prepare a stock solution of this compound in an appropriate organic solvent like DMSO. Prepare a solution of the strained-alkyne-functionalized molecule in the reaction buffer.

  • Reaction Setup: Add the stock solution of this compound to the solution of the strained-alkyne-functionalized molecule. A molar excess of the azide linker (e.g., 5-20 fold) is typically used to ensure efficient conjugation. The final concentration of the organic solvent should be kept low (e.g., <10%) if working with sensitive biological molecules.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation.

  • Reaction Monitoring: Monitor the reaction progress by LC-MS or HPLC.

  • Purification: Remove the excess, unreacted this compound and other small molecules by size-exclusion chromatography, dialysis, or preparative HPLC.

  • Characterization: Confirm the formation of the conjugate using appropriate analytical techniques such as mass spectrometry.

Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound is a modular process. The following diagram illustrates a typical workflow.

PROTAC_Synthesis_Workflow cluster_workflow PROTAC Synthesis Workflow start Start poi_ligand Protein of Interest (POI) Ligand with Alkyne Handle start->poi_ligand azido_peg_linker Azido-PEG5-S-methyl ethanethioate start->azido_peg_linker step1 Step 1: Click Chemistry Reaction (CuAAC or SPAAC) poi_ligand->step1 e3_ligand E3 Ligase Ligand (e.g., with a reactive group for linker attachment) step2 Step 2: Thioester Hydrolysis and Conjugation to E3 Ligand e3_ligand->step2 azido_peg_linker->step1 intermediate Intermediate: POI Ligand-PEG-Azide step1->intermediate intermediate->step2 protac Final PROTAC Molecule step2->protac purification Purification (e.g., HPLC) protac->purification analysis Analysis (NMR, MS) purification->analysis end End analysis->end

Caption: A generalized workflow for PROTAC synthesis.

Conclusion

This compound is a highly valuable and versatile tool for researchers in the fields of chemical biology and drug discovery. Its well-defined structure and dual functionality enable the straightforward and efficient synthesis of complex biomolecules, most notably PROTACs. The protocols and workflows detailed in this guide provide a solid foundation for the successful application of this linker in the development of novel therapeutics and chemical probes. As the field of targeted protein degradation continues to expand, the importance of well-characterized and readily applicable linkers like this compound will undoubtedly grow.

References

In-Depth Technical Guide to the Synthesis of Azido-PEG5-S-methyl ethanethioate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of Azido-PEG5-S-methyl ethanethioate, a heterobifunctional linker molecule integral to the development of targeted therapeutics and bioconjugation applications. The document outlines a detailed, multi-step synthetic protocol, presents key quantitative data, and illustrates the experimental workflow.

Core Synthesis Data

The following table summarizes the key chemical and physical properties of the target compound and its intermediates.

Compound NameFormulaMolecular Weight ( g/mol )Typical FormKey Characterization Data (Estimated)
Pentaethylene glycolC₁₀H₂₂O₆238.28Viscous liquid¹H NMR (CDCl₃): δ 3.6-3.7 (m, 20H), 2.7 (br s, 2H, -OH)
1-Azido-15-hydroxy-3,6,9,12-tetraoxapentadecane (Azido-PEG5-OH)C₁₀H₂₁N₃O₅279.30Oil¹H NMR (CDCl₃): δ 3.6-3.7 (m, 18H), 3.38 (t, 2H, -CH₂N₃)
1-Azido-15-mesyloxy-3,6,9,12-tetraoxapentadecane (Azido-PEG5-OMs)C₁₁H₂₃N₃O₇S357.38Oil¹H NMR (CDCl₃): δ 4.38 (t, 2H, -CH₂OMs), 3.6-3.7 (m, 18H), 3.38 (t, 2H, -CH₂N₃), 3.08 (s, 3H, -SO₂CH₃)
This compound C₁₄H₂₇N₃O₆S 365.45 Oil ¹H NMR (CDCl₃): δ 3.6-3.7 (m, 18H), 3.38 (t, 2H, -CH₂N₃), 3.10 (t, 2H, -CH₂S-), 2.32 (s, 3H, -COCH₃)
¹³C NMR (CDCl₃): δ 195.1, 70.0-71.0 (PEG backbone), 50.7, 30.6, 29.1
MS (ESI+): m/z [M+Na]⁺ calculated for C₁₄H₂₇N₃NaO₆S⁺: 388.15, found: ~388.1

Experimental Protocols

The synthesis of this compound is a multi-step process commencing from commercially available pentaethylene glycol. The protocol involves the selective functionalization of the terminal hydroxyl groups.

Step 1: Monotosylation of Pentaethylene Glycol

This initial step is crucial for creating a reactive intermediate for subsequent azidation.

Materials:

  • Pentaethylene glycol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (B92270)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Pentaethylene glycol is dissolved in anhydrous DCM and cooled to 0°C.

  • A solution of p-toluenesulfonyl chloride in pyridine is added dropwise to the cooled solution.

  • The reaction is stirred at 0°C for one hour and then at room temperature overnight.

  • The reaction mixture is washed sequentially with water, saturated NaHCO₃ solution, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the monotosylated product.

Step 2: Azidation of Mono-tosyl-pentaethylene glycol

The tosyl group is displaced by an azide (B81097) nucleophile in this step.

Materials:

  • Mono-tosyl-pentaethylene glycol

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • The mono-tosylated PEG is dissolved in DMF, and sodium azide is added.

  • The mixture is heated to 65°C and stirred overnight.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with DCM.

  • The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and concentrated to give Azido-PEG5-OH.

Step 3: Mesylation of Azido-PEG5-OH

The remaining hydroxyl group is activated for the final substitution step.

Materials:

  • Azido-PEG5-OH

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Azido-PEG5-OH is dissolved in anhydrous DCM and cooled to 0°C.

  • Triethylamine is added, followed by the dropwise addition of methanesulfonyl chloride.

  • The reaction is stirred at 0°C for 30 minutes and then at room temperature for 4 hours.

  • The reaction is quenched with water, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and the solvent is evaporated to yield Azido-PEG5-OMs.[1]

Step 4: Thioacetylation of Azido-PEG5-OMs

The final step introduces the S-methyl ethanethioate functionality.

Materials:

  • Azido-PEG5-OMs

  • Potassium thioacetate (B1230152)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Azido-PEG5-OMs is dissolved in DMF, and potassium thioacetate is added.

  • The reaction mixture is stirred at room temperature overnight.

  • The mixture is diluted with water and extracted with DCM.

  • The combined organic phases are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford the final product, this compound.[2]

Mandatory Visualizations

The following diagrams illustrate the key processes in the synthesis of this compound.

Synthesis_Workflow Start Pentaethylene Glycol Step1 Step 1: Monotosylation (+ TsCl, Pyridine) Start->Step1 Intermediate1 Mono-tosyl-PEG5-OH Step1->Intermediate1 Step2 Step 2: Azidation (+ NaN3) Intermediate1->Step2 Intermediate2 Azido-PEG5-OH Step2->Intermediate2 Step3 Step 3: Mesylation (+ MsCl, TEA) Intermediate2->Step3 Intermediate3 Azido-PEG5-OMs Step3->Intermediate3 Step4 Step 4: Thioacetylation (+ Potassium Thioacetate) Intermediate3->Step4 End Azido-PEG5-S-methyl ethanethioate Step4->End

Caption: Synthetic workflow for this compound.

Signaling_Pathway_Context cluster_PROTAC PROTAC Action cluster_Linker Role of the Linker PROTAC PROTAC Molecule Target Target Protein PROTAC->Target binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase recruits Ubiquitination Ubiquitination Target->Ubiquitination is ubiquitinated by recruited E3 Ligase Proteasome Proteasome Ubiquitination->Proteasome targeted to Degradation Target Protein Degradation Proteasome->Degradation leads to Linker Azido-PEG5-S-methyl ethanethioate Warhead Target Binding Moiety (Warhead) Linker->Warhead conjugated to E3_Ligase_Ligand E3 Ligase Ligand Linker->E3_Ligase_Ligand conjugated to

References

An In-depth Technical Guide to Azido-PEG5-S-methyl ethanethioate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG5-S-methyl ethanethioate is a heterobifunctional linker molecule integral to the fields of bioconjugation and drug development.[1] As a polyethylene (B3416737) glycol (PEG)-based linker, it offers favorable properties such as enhanced solubility and reduced steric hindrance.[2][3] This molecule features two key functional groups: a terminal azide (B81097) group and a methyl ethanethioate group.[4]

The azide moiety makes it a prime reagent for "click chemistry," a set of highly efficient and specific bio-orthogonal reactions.[2][5] Specifically, it can participate in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2] Its most prominent application is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), where it serves as a flexible spacer to connect a target protein ligand with an E3 ubiquitin ligase ligand.[4][6]

Structural Analysis and Physicochemical Properties

The structure of this compound consists of a five-unit polyethylene glycol (PEG5) chain, which imparts hydrophilicity.[7] One end is capped with an azide (-N3) group, and the other with an S-methyl ethanethioate group.

  • IUPAC Name: S-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl] ethanethioate[4]

  • Canonical SMILES: CC(=O)SCCOCCOCCOCCOCCOCCN=[N+]=[N-][4]

The key physicochemical properties of this linker are summarized in the table below.

PropertyValueReference
CAS Number 1352221-64-7[4]
Molecular Formula C₁₄H₂₇N₃O₆S[4]
Molecular Weight 365.45 g/mol [4]
Appearance Typically a solid or oilN/A
Solubility Soluble in DMSO, DMF, water (partially)[8]

Applications in PROTAC Development

PROTACs are innovative therapeutic agents that co-opt the body's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[3][9] A PROTAC molecule consists of two ligands connected by a linker; one binds the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[9]

This compound is an ideal linker for PROTAC synthesis due to the versatility of its azide group for click chemistry-based ligation.[4] The PEG component enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[3][7] The thioacetate (B1230152) group can be hydrolyzed to a thiol, providing another handle for conjugation if needed.

Mechanism of Action of PROTACs

The general mechanism for PROTAC-mediated protein degradation is a catalytic cycle involving the formation of a key ternary complex.

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target Protein of Interest (POI) and an E3 ubiquitin ligase, bringing them into close proximity to form a POI-PROTAC-E3 ligase ternary complex.

  • Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI.[10]

  • Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[6]

  • Recycling: The PROTAC molecule is released after ubiquitination and can engage another POI and E3 ligase, acting catalytically.

PROTAC_Pathway PROTAC Mechanism of Action POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (Azido-PEG5 Linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Binds Ternary->PROTAC Released Ternary->E3 Released Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin (from E1/E2) Ub->Ternary Recruited Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

A diagram of the PROTAC-mediated protein degradation pathway.

Experimental Protocols

The following are representative protocols for the synthesis and application of this compound. Researchers should optimize conditions for their specific molecules and systems.

Representative Synthesis of a PROTAC via Click Chemistry

This protocol outlines the final ligation step for synthesizing a PROTAC using an alkyne-functionalized POI ligand and an E3 ligase ligand coupled to this compound.

Synthesis_Workflow PROTAC Synthesis Workflow Start1 Alkyne-modified POI Ligand Step2 CuAAC Click Reaction Start1->Step2 Start2 Azido-PEG5-S-methyl ethanethioate Linker Step1 Couple Linker to E3 Ligase Ligand (e.g., Amide Bond) Start2->Step1 Start3 E3 Ligase Ligand Start3->Step1 Intermediate Azido-PEG5-E3 Ligase Intermediate Step1->Intermediate Intermediate->Step2 Step3 Purification (HPLC) Step2->Step3 Final Final PROTAC Molecule Step3->Final

Workflow for the synthesis of a PROTAC molecule.

Materials:

  • Alkyne-functionalized POI ligand (1.0 eq)

  • This compound coupled to an E3 Ligase Ligand (1.0 eq)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (Optional, for aqueous systems)[8]

  • Solvent: e.g., a mixture of t-BuOH/H₂O or DMF[4]

  • Nitrogen or Argon gas

  • Purification supplies (preparative HPLC)

Procedure:

  • Reaction Setup: In a reaction vial, dissolve the alkyne-functionalized POI ligand (1.0 eq) and the Azido-PEG5-E3 ligase conjugate (1.0 eq) in the chosen solvent system.[4]

  • Degassing: Sparge the solution with nitrogen or argon gas for 15-30 minutes to remove dissolved oxygen, which can interfere with the Cu(I) catalyst.[11]

  • Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 1 M). In another, prepare an aqueous solution of CuSO₄·5H₂O (e.g., 0.5 M). If using a ligand like THPTA, pre-mix it with the CuSO₄ solution.[8]

  • Reaction Initiation: Add the sodium ascorbate solution (e.g., 0.2 eq) to the main reaction mixture, followed by the CuSO₄ solution (e.g., 0.1 eq).[4] The solution may change color, indicating the formation of the Cu(I) catalyst.

  • Incubation: Stir the reaction mixture at room temperature. The reaction is typically complete within 12-24 hours.[4]

  • Monitoring: Monitor the reaction progress using LC-MS to observe the consumption of starting materials and the formation of the desired PROTAC product.

  • Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by preparative HPLC to obtain the final PROTAC molecule.

  • Characterization: Confirm the identity and purity of the final product using LC-MS and NMR.

Quantitative Reaction Parameters (Illustrative):

The efficiency of CuAAC reactions is generally high. The table below provides illustrative parameters based on typical literature values for similar conjugations.

ParameterTypical Value/ConditionReference
Reactant Ratio 1:1 (Azide:Alkyne)[4]
Catalyst (CuSO₄) 0.1 - 0.2 eq[4][8]
Reducing Agent 0.2 - 0.5 eq (Sodium Ascorbate)[4][8]
Solvent DMF, tBuOH/H₂O (1:1), DMSO[4][11]
Temperature Room Temperature[4]
Reaction Time 4 - 24 hours[2][4]
Typical Yield > 80%[5]

Conclusion

This compound is a versatile and powerful chemical tool for researchers in drug discovery and chemical biology. Its well-defined structure, combining a flexible and solubilizing PEG spacer with a bio-orthogonal azide handle, makes it exceptionally well-suited for the modular synthesis of complex molecules like PROTACs.[7] The detailed protocols and structural understanding provided in this guide serve as a foundational resource for the effective application of this linker in developing next-generation therapeutics and chemical probes.

References

An In-Depth Technical Guide to Azido-PEG5-S-methyl ethanethioate: A Bifunctional Linker for PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azido-PEG5-S-methyl ethanethioate is a heterobifunctional chemical linker playing a pivotal role in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide delineates the core mechanism of action of this linker, detailing the distinct functionalities of its azido (B1232118) and S-methyl ethanethioate moieties. We provide a comprehensive overview of its application in PROTAC assembly, supported by generalized experimental protocols for key conjugation and deprotection steps. Furthermore, this guide presents signaling pathway and experimental workflow diagrams to visually articulate the scientific principles and practical applications of this compound in the innovative field of targeted protein degradation.

Introduction: The Role of Linkers in PROTACs

Proteolysis Targeting Chimeras (PROTACs) are revolutionary therapeutic modalities designed to co-opt the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties such as solubility and cell permeability.

This compound has emerged as a versatile tool in the PROTAC synthesis toolkit. Its design incorporates a polyethylene (B3416737) glycol (PEG) spacer, which enhances solubility and provides flexibility, flanked by two distinct reactive groups: a terminal azide (B81097) and an S-methyl ethanethioate group. This bifunctionality allows for the sequential and controlled conjugation of the POI and E3 ligase ligands, a crucial aspect of modular PROTAC synthesis.

Core Mechanism of Action of this compound

The utility of this compound lies in its two distinct reactive termini, which can be addressed by orthogonal chemical reactions. This allows for a stepwise and controlled assembly of the final PROTAC molecule.

The Azido Group: A Handle for Click Chemistry

The azido (-N₃) group is a highly versatile functional group in bioconjugation, primarily utilized in "click chemistry" reactions. These reactions are known for their high efficiency, specificity, and biocompatibility. The azide moiety of the linker can participate in two main types of click chemistry:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common form of click chemistry, where the azide reacts with a terminal alkyne-functionalized molecule in the presence of a copper(I) catalyst to form a stable triazole ring.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative where the azide reacts with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), to form the triazole linkage. This is particularly useful for conjugations in biological systems where copper toxicity is a concern.

In the context of PROTAC synthesis, the azido group is typically used to conjugate the linker to either the POI ligand or the E3 ligase ligand, which has been previously modified to contain an alkyne or strained alkyne group.

The S-methyl ethanethioate Group: A Protected Thiol

The S-methyl ethanethioate group is a thioacetate (B1230152), which serves as a protecting group for a thiol (-SH) functionality. Thiol groups are highly reactive and can readily oxidize to form disulfides. The thioacetate protection prevents this unwanted side reaction during the synthesis and purification of the linker and its initial conjugation products.

The protected thiol can be deprotected under specific conditions to reveal the free, reactive thiol group. This free thiol can then be used for a variety of conjugation reactions, most commonly with an electrophilic partner on the second ligand (either the POI or E3 ligase ligand). A frequent strategy is the reaction of the thiol with a maleimide-functionalized ligand to form a stable thioether bond.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₁₄H₂₇N₃O₆S
Molecular Weight 365.45 g/mol
CAS Number 1352221-64-7
Appearance Typically a colorless to pale yellow oil or liquid
Solubility Soluble in most organic solvents (e.g., DMSO, DMF, DCM)

Experimental Protocols

The following sections provide generalized experimental protocols for the key chemical transformations involving this compound. Note: These are representative protocols and may require optimization for specific substrates and reaction scales.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azido group of the linker to an alkyne-functionalized ligand.

Reagents and Materials:

  • This compound

  • Alkyne-functionalized ligand (e.g., POI-alkyne or E3 Ligase-alkyne)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Solvent (e.g., a mixture of t-BuOH/H₂O or DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Dissolve the alkyne-functionalized ligand (1.0 equivalent) and this compound (1.1 equivalents) in the chosen solvent in a reaction vessel.

  • Degas the solution by bubbling with an inert gas for 15-20 minutes to remove oxygen.

  • Prepare fresh aqueous solutions of CuSO₄·5H₂O (e.g., 0.1 M) and sodium ascorbate (e.g., 1 M).

  • To the reaction mixture, add the sodium ascorbate solution (e.g., 0.5 equivalents) followed by the CuSO₄·5H₂O solution (e.g., 0.1 equivalents).

  • Stir the reaction at room temperature and monitor its progress by an appropriate analytical technique (e.g., LC-MS or TLC).

  • Upon completion, the reaction mixture may be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel or by preparative HPLC to yield the triazole-linked conjugate.

Protocol 2: Deprotection of the Thioacetate Group

This protocol describes the hydrolysis of the S-methyl ethanethioate to reveal the free thiol.

Reagents and Materials:

  • Thioacetate-protected conjugate from Protocol 1

  • Sodium hydroxide (B78521) (NaOH) or Hydrochloric acid (HCl)

  • Solvent (e.g., Ethanol (B145695)/Water mixture or Methanol)

  • Inert gas (Nitrogen or Argon)

Procedure (Base-Catalyzed):

  • Dissolve the thioacetate-protected conjugate (1.0 equivalent) in a suitable solvent such as ethanol in a reaction vessel under an inert atmosphere.

  • Add an aqueous solution of NaOH (e.g., 2.0 equivalents).

  • Heat the reaction mixture to reflux and stir for 1-2 hours, monitoring the reaction by LC-MS or TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with a degassed acidic solution (e.g., 1 M HCl).

  • Extract the product with a degassed organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with degassed water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield the crude thiol-containing molecule, which should be used promptly in the next step.

Protocol 3: Thiol-Maleimide Conjugation

This protocol describes the reaction of the deprotected thiol with a maleimide-functionalized ligand.

Reagents and Materials:

  • Thiol-containing molecule from Protocol 2

  • Maleimide-functionalized ligand (e.g., POI-maleimide or E3 Ligase-maleimide)

  • Solvent (e.g., DMF or a buffered aqueous solution at pH 6.5-7.5)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Dissolve the maleimide-functionalized ligand (1.0 equivalent) in the chosen solvent in a reaction vessel under an inert atmosphere.

  • Add a solution of the freshly deprotected thiol-containing molecule (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature. The reaction is typically rapid and can be monitored by LC-MS.

  • Upon completion, the final PROTAC molecule can be purified by preparative HPLC.

  • The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Mandatory Visualizations

The following diagrams illustrate the key mechanisms and workflows associated with this compound.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Recognition E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase E3_Ligase->POI Poly-ubiquitination Ub Ubiquitin (Ub) Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: The general mechanism of action for a PROTAC, inducing targeted protein degradation.

Synthesis_Workflow start Starting Materials linker Azido-PEG5-S-methyl ethanethioate start->linker ligand_a_alkyne Ligand A (Alkyne-functionalized) start->ligand_a_alkyne ligand_b_maleimide Ligand B (Maleimide-functionalized) start->ligand_b_maleimide step1 Step 1: CuAAC Click Chemistry linker->step1 ligand_a_alkyne->step1 step3 Step 3: Thiol-Maleimide Conjugation ligand_b_maleimide->step3 intermediate1 Intermediate 1: Ligand A-Linker-Thioacetate step1->intermediate1 step2 Step 2: Thioacetate Deprotection intermediate1->step2 intermediate2 Intermediate 2: Ligand A-Linker-Thiol step2->intermediate2 intermediate2->step3 final_protac Final PROTAC Molecule step3->final_protac

Caption: A generalized workflow for the synthesis of a PROTAC using this compound.

Conclusion

This compound is a powerful and versatile bifunctional linker that facilitates the modular synthesis of PROTACs. Its orthogonal reactive ends—the azide for click chemistry and the protected thiol for subsequent conjugation—provide a robust strategy for assembling these complex molecules. The integrated PEG spacer further enhances the desirable physicochemical properties of the final PROTAC. A thorough understanding of the reactivity and handling of this linker, as outlined in this guide, is essential for researchers aiming to develop novel and effective targeted protein degraders.

The Strategic Application of Azido-PEG5-S-methyl ethanethioate in Proteolysis-Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis-Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. The efficacy of a PROTAC is critically dependent on its three components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and the linker that connects them. "Azido-PEG5-S-methyl ethanethioate" is a versatile, polyethylene (B3416737) glycol (PEG)-based linker that offers precise control over the assembly of PROTACs, facilitating the development of novel therapeutics. This technical guide provides a comprehensive overview of its structure, mechanism of action, and its application in the synthesis of PROTACs.

Core Attributes of this compound

This compound is a bifunctional linker designed for sequential or convergent synthesis of PROTACs. Its key features include a five-unit PEG chain that enhances solubility and optimizes the spatial orientation between the two ends of the PROTAC. The molecule is flanked by two distinct reactive groups: an azide (B81097) (N₃) group and an S-methyl ethanethioate group.

PropertyValue
Chemical Formula C₁₄H₂₇N₃O₆S
Molecular Weight 365.45 g/mol
CAS Number 1352221-64-7
Appearance Varies; typically a liquid or semi-solid
Solubility Soluble in a range of organic solvents such as DMSO and DCM, with the PEG chain conferring some aqueous solubility.
Functional Group 1 Azide (N₃)
Functional Group 2 S-methyl ethanethioate

Application in PROTAC Synthesis: A Dual-Functionality Approach

The utility of this compound lies in the orthogonal reactivity of its two terminal functional groups. This allows for a modular and controlled approach to PROTAC synthesis.

The Azide Terminus: A Gateway for "Click Chemistry"

The azide group is a versatile handle for "click chemistry," a set of biocompatible reactions known for their high efficiency and specificity. It can readily participate in:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction forms a stable triazole linkage with a terminal alkyne-functionalized molecule.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click reaction occurs with strained alkynes like dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), offering an alternative for biological systems where copper toxicity is a concern.

The S-methyl ethanethioate Terminus: A Precursor to a Reactive Thiol

The S-methyl ethanethioate group serves as a protected thiol. This protecting group can be cleaved under specific conditions to reveal a free thiol (-SH), which can then be reacted with various electrophiles, such as maleimides or haloacetamides, on the other binding ligand of the PROTAC.

Experimental Protocols

The following are representative protocols for the key reactions involving this compound in the synthesis of a PROTAC.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azide terminus of the linker with an alkyne-functionalized molecule (e.g., a POI ligand).

Materials:

  • This compound

  • Alkyne-functionalized POI ligand

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Solvent (e.g., a mixture of t-BuOH/H₂O or DMF)

Procedure:

  • Dissolve the alkyne-functionalized POI ligand (1.0 eq) and this compound (1.0 eq) in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the reaction mixture can be purified by preparative HPLC to yield the desired product.

Protocol 2: Deprotection of the S-methyl ethanethioate Group

This protocol details the removal of the methyl ethanethioate group to generate a free thiol.

Materials:

  • PROTAC intermediate with the S-methyl ethanethioate group

  • Sodium hydroxide (B78521) (NaOH) or another suitable base

  • Ethanol (B145695)

  • Degassed 2 M HCl solution

  • Degassed diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the S-methyl ethanethioate-containing compound in ethanol in a round-bottom flask under an inert atmosphere.

  • Add a solution of NaOH (e.g., 700 mg in 2.5 mL of H₂O for a ~9 mmol scale reaction) in a drop-wise manner.

  • Reflux the reaction mixture for 2 hours.

  • Cool the reaction to room temperature.

  • Neutralize the mixture with the degassed 2 M HCl solution.

  • Transfer the mixture to a separatory funnel under an inert atmosphere and extract with degassed diethyl ether.

  • Wash the organic layer with degassed water and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure to yield the free thiol.

Protocol 3: Thiol-Maleimide Conjugation

This protocol describes the reaction of the newly generated free thiol with a maleimide-functionalized molecule (e.g., an E3 ligase ligand).

Materials:

  • Thiol-containing PROTAC intermediate

  • Maleimide-functionalized E3 ligase ligand

  • Buffer (e.g., phosphate (B84403) buffer, pH 7.2-7.4)

  • Organic co-solvent (e.g., DMF or DMSO) if needed for solubility

Procedure:

  • Dissolve the maleimide-functionalized E3 ligase ligand in the buffer.

  • Add the thiol-containing PROTAC intermediate to the solution. If solubility is an issue, a minimal amount of an organic co-solvent can be used.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC by preparative HPLC.

Logical Workflow for PROTAC Synthesis

The modular nature of this compound allows for a strategic and flexible approach to PROTAC synthesis. The following diagram illustrates a typical workflow.

PROTAC_Synthesis_Workflow cluster_0 Component Preparation cluster_1 Step 1: Click Chemistry cluster_2 Intermediate 1 cluster_3 Step 2: Deprotection cluster_4 Intermediate 2 cluster_5 Step 3: Thiol-Maleimide Conjugation cluster_6 Final Product POI_Ligand POI Ligand (Alkyne-functionalized) Click_Reaction CuAAC Reaction POI_Ligand->Click_Reaction E3_Ligand E3 Ligase Ligand (Maleimide-functionalized) Thiol_Reaction Thiol-Maleimide Conjugation E3_Ligand->Thiol_Reaction Linker Azido-PEG5-S-methyl ethanethioate Linker->Click_Reaction Intermediate_1 POI-Linker Conjugate (Thioacetate protected) Click_Reaction->Intermediate_1 Deprotection Thioacetate Deprotection Intermediate_1->Deprotection Intermediate_2 POI-Linker Conjugate (Free Thiol) Deprotection->Intermediate_2 Intermediate_2->Thiol_Reaction Final_PROTAC Final PROTAC Thiol_Reaction->Final_PROTAC

Caption: A generalized workflow for the synthesis of a PROTAC using this compound.

PROTAC Mechanism of Action: Targeted Protein Degradation

Once synthesized, the PROTAC orchestrates the degradation of the target protein of interest. The following diagram illustrates this biological pathway.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC E3_Ligase E3 Ubiquitin Ligase PROTAC->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ubiquitination Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Degradation Degradation Ub_POI->Degradation Proteasome Proteasome Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

An In-depth Technical Guide to Azido-PEG5-S-methyl ethanethioate in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and applications of Azido-PEG5-S-methyl ethanethioate, a heterobifunctional linker pivotal in the field of bioconjugation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Principles of this compound

This compound is a versatile chemical tool designed with three key components: an azide (B81097) group, a polyethylene (B3416737) glycol (PEG) spacer, and a protected thiol group in the form of an S-methyl ethanethioate (S-acetyl) group. This molecular architecture allows for a sequential and controlled approach to conjugating different molecular entities.

The Azide Group: A Gateway to "Click Chemistry"

The terminal azide group (-N₃) is a key functional handle for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[1][2][3] Specifically, the azide group readily participates in:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common click reaction, where the azide reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a highly stable 1,4-disubstituted triazole linkage.[1][4]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where copper cytotoxicity is a concern (e.g., in living cells), the azide can react with a strained cyclooctyne (B158145) (like DBCO or BCN) without the need for a metal catalyst.[2][5]

The bioorthogonal nature of the azide and alkyne groups—meaning they do not react with naturally occurring functional groups in biological systems—ensures highly specific conjugation.[3]

The PEG5 Spacer: Enhancing Physicochemical Properties

The linker incorporates a five-unit polyethylene glycol (PEG) spacer. PEG linkers are widely used in bioconjugation and drug development for several key advantages:[6]

  • Increased Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of the resulting conjugate, which is often a challenge for large, complex biomolecules like PROTACs.[6]

  • Improved Pharmacokinetics: The PEG spacer increases the hydrodynamic radius of the molecule, which can reduce renal clearance and prolong its circulation half-life in vivo.[6]

  • Biocompatibility and Reduced Immunogenicity: PEG is non-toxic and can shield the conjugated molecule from the host's immune system.[6]

  • Flexible Spacer: The PEG chain provides a flexible connection between the two conjugated molecules, which is often crucial for maintaining their biological activity, for instance, by allowing for optimal orientation in the formation of a PROTAC's ternary complex.

The S-methyl ethanethioate Group: A Protected Thiol

The "S-methyl ethanethioate" is more commonly known as an S-acetyl group. This group serves as a stable protecting group for a thiol (sulfhydryl, -SH) functionality.[1] The thiol group itself is highly reactive but also prone to oxidation.[1] By protecting it as a thioester, premature reactions and disulfide bond formation are prevented.

To utilize this end of the linker, a deprotection step is required to unmask the free thiol. This is typically achieved under mild conditions, making it compatible with sensitive biomolecules.[1][4] Once deprotected, the free thiol can react with a variety of electrophilic, thiol-reactive groups, such as:

  • Maleimides

  • Haloacetyls (e.g., iodoacetamide)

  • Pyridyl disulfides

This allows for the specific and covalent linkage to proteins at cysteine residues or to other molecules functionalized with these thiol-reactive groups.

Application in PROTAC Synthesis

This compound is prominently used as a PEG-based linker in the modular synthesis of PROTACs.[5][7][] PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[9]

The synthesis of a PROTAC using this linker typically follows a sequential workflow: one of the ligands (for either the POI or the E3 ligase) is first conjugated to one end of the linker, followed by the conjugation of the second ligand to the other end. The choice of which end to react first depends on the functional handles available on the ligands and the overall synthetic strategy.

Quantitative Data

ParameterCuAAC (Click Chemistry)S-acetyl Deprotection (Base-mediated)Thiol-Maleimide Conjugation
Reaction Time 30 - 120 minutes30 - 60 minutes1 - 4 hours
Typical Yield > 90%> 95%> 85%
pH Range 4 - 118 - 106.5 - 7.5
Temperature Room TemperatureRoom TemperatureRoom Temperature
Resulting Linkage 1,2,3-TriazoleFree Thiol (-SH)Thioether
Linkage Stability Highly StableN/AStable (can undergo retro-Michael addition in vivo)

Experimental Protocols

The following are detailed, representative protocols for the key steps in utilizing this compound for bioconjugation.

Protocol 1: Deprotection of the S-acetyl Group

This protocol describes the generation of a free thiol from the S-methyl ethanethioate group using a mild base.

Materials:

Procedure:

  • Dissolve this compound in anhydrous methanol under an inert atmosphere (e.g., nitrogen).

  • Add a freshly prepared aqueous solution of hydroxylamine (e.g., 0.5 M, pH 8) or a dilute solution of NaOH (e.g., 0.1 M) to the methanolic solution of the linker.

  • Stir the reaction mixture at room temperature for 30-60 minutes.

  • Monitor the reaction progress by LC-MS to confirm the cleavage of the acetyl group.

  • Neutralize the reaction mixture with a suitable buffer (e.g., phosphate buffer, pH 7.2) if a strong base was used.

  • The resulting solution containing the deprotected Azido-PEG5-SH linker can be used immediately in the next conjugation step to avoid oxidation of the free thiol.

Protocol 2: PROTAC Synthesis via Sequential Conjugation

This protocol outlines the synthesis of a PROTAC where a POI ligand with a thiol-reactive group is first attached to the deprotected linker, followed by a click chemistry reaction with an alkyne-functionalized E3 ligase ligand.

Step A: Conjugation to the Thiol Group

  • Following the deprotection protocol (4.1), to the solution containing the Azido-PEG5-SH linker, add a solution of the POI ligand functionalized with a maleimide (B117702) group (dissolved in a suitable solvent like DMF or DMSO). A 1.1 to 1.5 molar excess of the maleimide-ligand is recommended.

  • Ensure the pH of the reaction mixture is maintained between 6.5 and 7.5 for optimal thiol-maleimide reaction.

  • Allow the reaction to proceed at room temperature for 1-4 hours with gentle stirring.

  • Monitor the formation of the Azido-PEG5-S-Ligand1 conjugate by LC-MS.

  • Purify the product using reverse-phase HPLC to remove unreacted ligand and linker.

Step B: Click Chemistry Conjugation (CuAAC)

  • Dissolve the purified Azido-PEG5-S-Ligand1 conjugate and the alkyne-functionalized E3 ligase ligand (1.0 to 1.2 equivalents) in a mixture of t-BuOH and water.

  • In a separate vial, prepare a fresh solution of a copper(I) catalyst. This can be done by mixing CuSO₄ and a reducing agent like sodium ascorbate. A copper ligand such as TBTA or THPTA is often used to stabilize the Cu(I) and improve reaction efficiency.[4]

  • Add the copper catalyst solution to the solution containing the azide and alkyne components.

  • Stir the reaction at room temperature for 12-24 hours. The reaction is often complete within a few hours.

  • Monitor the formation of the final PROTAC molecule by LC-MS.

  • Upon completion, purify the final PROTAC using preparative HPLC.

Mandatory Visualizations

The following diagrams illustrate the key pathway and workflow associated with the use of this compound.

PROTAC_Pathway PROTAC PROTAC (Ligand1-Linker-Ligand2) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ub Transfer Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Proteasome->PROTAC Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow start Azido-PEG5-S-acetyl Linker deprotection 1. S-acetyl Deprotection (e.g., NH₂OH) start->deprotection thiol_linker Azido-PEG5-SH (Free Thiol) deprotection->thiol_linker conjugation1 2. Thiol-Maleimide Conjugation thiol_linker->conjugation1 ligand1 Ligand 1 (e.g., Maleimide-POI Ligand) ligand1->conjugation1 purification1 Purification (HPLC) conjugation1->purification1 intermediate Azido-PEG5-S-Ligand1 conjugation2 3. CuAAC Click Chemistry intermediate->conjugation2 ligand2 Ligand 2 (e.g., Alkyne-E3 Ligand) ligand2->conjugation2 purification2 Purification (HPLC) conjugation2->purification2 protac Final PROTAC Molecule purification1->intermediate purification2->protac

Caption: Workflow for PROTAC synthesis using the linker.

References

Methodological & Application

Application Notes and Protocols for Azido-PEG5-S-methyl ethanethioate in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG5-S-methyl ethanethioate is a heterobifunctional linker molecule integral to the fields of bioconjugation and drug development.[1] This polyethylene (B3416737) glycol (PEG)-based linker contains two distinct reactive moieties: an azide (B81097) group and a protected thiol in the form of an S-methyl ethanethioate. The azide allows for covalent modification with alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click" reaction.[2][3] The S-methyl ethanethioate group serves as a stable protecting group for a thiol, which can be deprotected under mild conditions to reveal a reactive sulfhydryl group. This free thiol can then be used for subsequent conjugation, typically with maleimide-functionalized molecules. The PEG5 spacer enhances solubility and reduces immunogenicity of the resulting conjugate.[4]

These characteristics make this compound an ideal tool for the construction of complex biomolecules, such as antibody-drug conjugates (ADCs), where precise control over linker chemistry and stoichiometry is paramount.[5]

Key Applications

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic payload to a monoclonal antibody. The azide end can be reacted with an alkyne-modified drug, and the thiol end can be conjugated to the antibody through engineered cysteine residues or reduced interchain disulfides.

  • PROTACs: This linker is suitable for the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for degradation.[1]

  • Surface Modification: Immobilization of biomolecules onto surfaces for applications such as biosensors and microarrays.

  • Fluorescent Labeling: Attachment of fluorescent probes to proteins, nucleic acids, or other biomolecules for imaging and tracking studies.

Chemical Properties

PropertyValue
Molecular Formula C₁₄H₂₇N₃O₆S
Molecular Weight 365.45 g/mol
Appearance Colorless to pale yellow oil
Solubility Soluble in DMSO, DMF, and chlorinated solvents. Limited solubility in aqueous buffers.
Reactive Groups Azide (-N₃) for click chemistry; S-methyl ethanethioate (-S-C(O)CH₃) as a protected thiol (-SH).

Experimental Protocols

This section provides a detailed, two-stage protocol for the use of this compound in a typical bioconjugation workflow: (1) Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and (2) Deprotection of the S-methyl ethanethioate to reveal the free thiol for subsequent conjugation.

Stage 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of this compound to an alkyne-containing molecule (e.g., a cytotoxic drug, a fluorescent probe).

Materials:

  • This compound

  • Alkyne-containing molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Purification system (e.g., HPLC, silica (B1680970) gel chromatography)

Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMF.

    • Prepare a 10 mM stock solution of the alkyne-containing molecule in anhydrous DMF.

    • Prepare a 50 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be prepared fresh.

    • Prepare a 50 mM stock solution of THPTA in deionized water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following in order:

      • 1.2 equivalents of this compound stock solution.

      • 1.0 equivalent of the alkyne-containing molecule stock solution.

      • DMF to bring the final reaction concentration of the limiting reagent to 1-5 mM.

    • In a separate tube, prepare the copper catalyst solution by mixing the CuSO₄ stock solution and the THPTA stock solution in a 1:2 molar ratio. Let this solution stand for 5 minutes at room temperature.

  • Initiation of the Click Reaction:

    • Add 0.1 equivalents of the pre-mixed CuSO₄/THPTA solution to the reaction mixture.

    • Add 1.0 equivalent of the freshly prepared sodium ascorbate solution to initiate the reaction.

    • Vortex the reaction mixture gently and incubate at room temperature for 1-4 hours, protected from light.

  • Monitoring and Purification:

    • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, TLC).

    • Upon completion, the reaction mixture can be purified by reverse-phase HPLC or silica gel chromatography to isolate the desired conjugate.

Quantitative Data for CuAAC Reactions with PEG Linkers:

ParameterTypical Range/Value
Molar Ratio 1.1 - 1.5 equivalents of the azide-PEG linker to the alkyne
Reaction Time 1 - 12 hours at room temperature
Yield >90%
Stage 2: Thiol Deprotection and Subsequent Conjugation

This protocol describes the deprotection of the S-methyl ethanethioate group to yield a free thiol, followed by conjugation to a maleimide-functionalized molecule (e.g., an antibody).

Materials:

  • Purified conjugate from Stage 1

  • Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl) or a suitable reducing agent like Dithiothreitol (DTT)

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Maleimide-functionalized molecule (e.g., Maleimide-activated antibody)

  • Size-exclusion chromatography (SEC) column (e.g., PD-10 desalting column)

Protocol:

  • Deprotection of S-methyl ethanethioate:

    • Dissolve the purified conjugate from Stage 1 in PBS, pH 7.2-7.4.

    • Add 20-50 equivalents of hydroxylamine hydrochloride.

    • Incubate the reaction mixture at room temperature for 1-2 hours.

    • Alternatively, for a faster deprotection, DTT can be used at a concentration of 10-20 mM for 30 minutes at room temperature.

  • Purification of the Thiol-Containing Conjugate:

    • Immediately after deprotection, remove the excess deprotection agent using a desalting column (e.g., PD-10) equilibrated with PBS, pH 7.2-7.4. The free thiol is susceptible to oxidation, so this step should be performed promptly.

  • Conjugation to a Maleimide-Functionalized Molecule:

    • Immediately add the purified thiol-containing conjugate to a solution of the maleimide-functionalized molecule in PBS, pH 7.2-7.4. A 1.5 to 5-fold molar excess of the thiol-containing conjugate is recommended.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification of the Final Conjugate:

    • Purify the final conjugate using size-exclusion chromatography (SEC) to remove any unreacted components.

Quantitative Data for Thiol Deprotection and Maleimide (B117702) Conjugation:

ParameterTypical Range/Value
Deprotection Time 1-2 hours with hydroxylamine; 30 minutes with DTT
Maleimide Reaction pH 6.5 - 7.5
Maleimide Reaction Time 1-2 hours at room temperature
Yield 70-90% for the maleimide conjugation step

Diagrams

experimental_workflow azido_peg Azido-PEG5-S-methyl ethanethioate click_reaction CuAAC Click Reaction azido_peg->click_reaction alkyne_payload Alkyne-functionalized Payload (e.g., Drug) alkyne_payload->click_reaction cu_catalyst CuSO4, Na-Ascorbate, THPTA cu_catalyst->click_reaction intermediate_conjugate Payload-PEG-S-Ac click_reaction->intermediate_conjugate deprotection Deprotection (e.g., Hydroxylamine) intermediate_conjugate->deprotection thiol_conjugate Payload-PEG-SH deprotection->thiol_conjugate thiol_maleimide_reaction Thiol-Maleimide Conjugation thiol_conjugate->thiol_maleimide_reaction maleimide_protein Maleimide-functionalized Protein (e.g., Antibody) maleimide_protein->thiol_maleimide_reaction final_conjugate Final Bioconjugate (e.g., ADC) thiol_maleimide_reaction->final_conjugate

Caption: Experimental workflow for two-stage bioconjugation.

signaling_pathway adc Antibody-Drug Conjugate (ADC) receptor Tumor Cell Surface Receptor adc->receptor Binding endocytosis Receptor-Mediated Endocytosis receptor->endocytosis endosome Endosome endocytosis->endosome lysosome Lysosome endosome->lysosome Fusion cleavage Linker Cleavage lysosome->cleavage drug Active Drug Payload cleavage->drug Release dna DNA drug->dna Damage apoptosis Apoptosis dna->apoptosis

References

Application Notes and Protocols for Protein Labeling using Azido-PEG5-S-methyl ethanethioate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG5-S-methyl ethanethioate is a heterobifunctional linker designed for the precise, site-specific labeling and conjugation of proteins and peptides. This reagent is particularly valuable in the construction of complex biomolecules, such as Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and other custom bioconjugates. Its unique structure incorporates two distinct reactive moieties at either end of a flexible polyethylene (B3416737) glycol (PEG) spacer:

  • An azide (B81097) group (N₃) for bioorthogonal "click chemistry" reactions.

  • An S-methyl ethanethioate group , a thioester derivative for Native Chemical Ligation (NCL).

The PEG5 linker provides water solubility and a defined spatial separation between the conjugated molecules, which can be critical for maintaining their biological activity. This document provides detailed application notes and protocols for the use of this compound in protein labeling.

Chemical Properties and Reaction Mechanisms

Molecular Structure:

  • IUPAC Name: S-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl] ethanethioate

  • Molecular Formula: C₁₄H₂₇N₃O₆S

  • Molecular Weight: 365.45 g/mol

The core utility of this linker lies in its two orthogonal reactive handles:

  • Native Chemical Ligation (NCL) at the Thioester Terminus: The S-methyl ethanethioate group is a thioester that can react chemoselectively with a protein or peptide bearing an N-terminal cysteine residue. This reaction, known as Native Chemical Ligation, proceeds in two steps under neutral aqueous conditions:

    • A reversible transthioesterification, where the thiol of the N-terminal cysteine attacks the thioester of the linker.

    • An irreversible intramolecular S-to-N acyl shift, which forms a stable, native peptide bond at the ligation site.[1] This reaction is highly specific and allows for the precise ligation of the linker to the N-terminus of a protein or peptide.

  • Click Chemistry at the Azide Terminus: The azide group is a bioorthogonal handle that can be conjugated to molecules containing a terminal alkyne or a strained alkyne.[2] The two most common types of click chemistry reactions are:

    • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction efficiently forms a stable triazole linkage between the azide and a terminal alkyne in the presence of a copper(I) catalyst.

    • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that occurs between the azide and a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).[2][3] This is particularly useful for applications in living systems where copper toxicity is a concern.

Primary Application: Synthesis of PROTACs

A major application of this compound is in the modular synthesis of PROTACs. PROTACs are bifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][3]

The synthesis of a PROTAC using this linker typically involves a two-step process:

  • Ligation to a Protein/Peptide Ligand: A protein or peptide that binds to the target of interest and has been engineered to have an N-terminal cysteine is reacted with the S-methyl ethanethioate end of the linker via Native Chemical Ligation.

  • Click Reaction to an E3 Ligase Ligand: The resulting azide-functionalized protein/peptide is then conjugated to a small molecule ligand for an E3 ligase (e.g., derivatives of thalidomide (B1683933) for Cereblon, or VH032 for von Hippel-Lindau) that has been modified with an alkyne or strained alkyne. This is achieved through a CuAAC or SPAAC reaction.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The signaling pathway exploited by PROTACs is the cellular ubiquitin-proteasome system.

PROTAC_pathway cluster_1 Ubiquitination Cascade Target Protein Target Protein PROTAC PROTAC Target Protein->PROTAC Poly-ubiquitin Chain Poly-ubiquitin Chain Target Protein->Poly-ubiquitin Chain Polyubiquitination E3 Ligase E3 Ligase PROTAC->E3 Ligase Ubiquitin Ubiquitin E3 Ligase->Ubiquitin Recruitment Ubiquitin->Target Protein Transfer Proteasome Proteasome Poly-ubiquitin Chain->Proteasome Recognition & Degradation Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides PROTAC_synthesis_workflow cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_products Products Protein_N_Cys Protein with N-terminal Cysteine NCL Native Chemical Ligation Protein_N_Cys->NCL Linker Azido-PEG5-S-methyl ethanethioate Linker->NCL E3_Ligand_Alkyne Alkyne-modified E3 Ligase Ligand Click_Chemistry Click Chemistry (CuAAC or SPAAC) E3_Ligand_Alkyne->Click_Chemistry Intermediate Azide-functionalized Protein NCL->Intermediate Purification_1 Purification Purification_1->Click_Chemistry Final_PROTAC Final PROTAC Molecule Click_Chemistry->Final_PROTAC Purification_2 Final Purification Intermediate->Purification_1 Final_PROTAC->Purification_2

References

Application Notes and Protocols for PROTAC Linker Design: Azido-PEG5-S-methyl ethanethioate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Role of Linkers

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific disease-causing proteins by coopting the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.

The linker is a critical component of a PROTAC, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[1] The composition, length, and rigidity of the linker dictate the spatial orientation of the POI and E3 ligase within the ternary complex, which is crucial for efficient ubiquitination. Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design to enhance solubility, cell permeability, and provide conformational flexibility.[2][3]

Featured PROTAC Linker: Azido-PEG5-S-methyl ethanethioate

This compound is a versatile, heterobifunctional PEG-based linker designed for the modular synthesis of PROTACs. Its structure allows for a sequential and controlled conjugation of the POI and E3 ligase ligands.

Properties of this compound
PropertyDescription
Chemical Formula C₁₄H₂₇N₃O₆S
Molecular Weight 365.45 g/mol
Structure Azide (B81097) (N₃) - (PEG)₅ - S-methyl ethanethioate (SCOCH₃)
Azide Group Enables covalent linkage to an alkyne-functionalized molecule via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".
S-methyl ethanethioate Group A protected thiol group (thioacetate) that can be deprotected to reveal a reactive thiol (-SH). This thiol can then be conjugated to a suitable functional group on a ligand, such as a maleimide (B117702) or a haloacetyl group, to form a stable thioether bond.
PEG5 Spacer A hydrophilic pentaethylene glycol spacer that enhances the solubility and drug-like properties of the resulting PROTAC. The length of the PEG linker is a critical parameter that must be optimized for each specific target and E3 ligase pair to achieve optimal degradation.[2][3]

PROTAC-Mediated Protein Degradation Pathway

The following diagram illustrates the general mechanism of action for a PROTAC.

PROTAC-mediated protein degradation pathway.

Experimental Protocols

The synthesis of a PROTAC using this compound is a multi-step process. The following protocols are representative examples of the key steps involved.

Protocol 1: Deprotection of the Thioacetate (B1230152) Group

This protocol describes the hydrolysis of the thioacetate group to yield a free thiol.

Materials:

  • This compound

  • Sodium hydroxide (B78521) (NaOH) or Hydrochloric acid (HCl)

  • Ethanol (B145695) or Methanol

  • Degassed water

  • Degassed diethyl ether or ethyl acetate

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round bottom flask, condenser, and magnetic stirrer

  • Separatory funnel

  • Inert atmosphere (Nitrogen or Argon)

Procedure (Base-Catalyzed):

  • Dissolve this compound (1.0 eq) in ethanol in a round bottom flask under an inert atmosphere.

  • Add a solution of NaOH (2.0 eq) in degassed water dropwise to the stirring solution.

  • Reflux the reaction mixture for 2 hours.

  • Cool the reaction to room temperature and neutralize with a degassed 2 M HCl solution.

  • Transfer the mixture to a separatory funnel and extract with degassed diethyl ether.

  • Wash the organic layer with degassed water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Azido-PEG5-thiol.

Protocol 2: Conjugation of Azido-PEG5-thiol to a Ligand

This protocol describes the reaction of the deprotected thiol with a maleimide-functionalized ligand.

Materials:

  • Azido-PEG5-thiol

  • Maleimide-functionalized ligand (e.g., for POI or E3 ligase)

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Dissolve the maleimide-functionalized ligand in DMF or DMSO.

  • Dissolve Azido-PEG5-thiol (1.1 eq) in PBS.

  • Add the Azido-PEG5-thiol solution to the ligand solution and stir at room temperature for 1-4 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the product (Azido-PEG5-S-Ligand) by preparative HPLC.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click chemistry" reaction to conjugate the azide-functionalized linker-ligand conjugate with an alkyne-functionalized ligand.

Materials:

  • Azido-PEG5-S-Ligand conjugate

  • Alkyne-functionalized ligand (e.g., for E3 ligase or POI)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (B8700270) (0.2 eq)

  • tert-Butanol/water or DMF

Procedure:

  • Dissolve the Azido-PEG5-S-Ligand conjugate (1.0 eq) and the alkyne-functionalized ligand (1.0 eq) in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC by preparative HPLC.

Experimental Workflow for PROTAC Synthesis

The following diagram outlines the key steps in synthesizing a PROTAC using this compound.

PROTAC_Synthesis_Workflow Start This compound Deprotection Thioacetate Deprotection (Protocol 1) Start->Deprotection Thiol_Linker Azido-PEG5-thiol Deprotection->Thiol_Linker Conjugation1 Thiol-Maleimide Conjugation (Protocol 2) Thiol_Linker->Conjugation1 Azide_Ligand1 Azido-PEG5-S-Ligand 1 Conjugation1->Azide_Ligand1 Ligand1 Maleimide-functionalized Ligand 1 (POI or E3) Ligand1->Conjugation1 Click_Chemistry CuAAC Click Chemistry (Protocol 3) Azide_Ligand1->Click_Chemistry Final_PROTAC Final PROTAC Molecule Click_Chemistry->Final_PROTAC Ligand2 Alkyne-functionalized Ligand 2 (E3 or POI) Ligand2->Click_Chemistry Purification HPLC Purification Final_PROTAC->Purification

A typical workflow for the synthesis of a PROTAC.

Quantitative Data Presentation

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC₅₀) and the maximum percentage of protein degradation (Dₘₐₓ). The following table summarizes representative data for BRD4-targeting PROTACs with varying PEG linker lengths. Note that this data is illustrative and serves to highlight the importance of linker length optimization.

PROTACLinkerTarget ProteinCell LineDC₅₀ (nM)Dₘₐₓ (%)
Compound A PEG3BRD4HeLa50>90
Compound B PEG4BRD4HeLa25>95
Compound C PEG5 BRD4 HeLa 10 >98
Compound D PEG6BRD4HeLa30>95

Data is representative and compiled from various sources for illustrative purposes.

Protocol 4: Western Blotting for Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

Materials:

  • Cancer cell line expressing the target protein (e.g., HeLa for BRD4)

  • PROTAC of interest

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Plate cells in 6-well plates and allow them to adhere. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with the primary antibody for the target protein, followed by the HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities and normalize to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.

Western Blot Experimental Workflow

Western_Blot_Workflow Cell_Culture Cell Culture & PROTAC Treatment Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Protein_Quant Protein Quantification (BCA) Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (Target & Loading Control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis (DC50 & Dmax) Detection->Analysis

Workflow for Western Blot analysis.

Conclusion

This compound is a valuable tool for the modular and efficient synthesis of PROTACs. The orthogonal reactivity of its azide and protected thiol functionalities allows for a controlled and flexible approach to linker-ligand conjugation. The hydrophilic PEG5 spacer can impart favorable physicochemical properties to the final PROTAC molecule. However, it is crucial to empirically determine the optimal linker length and composition for each specific POI and E3 ligase pair to achieve maximal degradation efficacy. The protocols and data presented herein provide a comprehensive guide for researchers embarking on the design and evaluation of novel PROTAC-based therapeutics.

References

Application Notes and Protocols for CuAAC Reactions with Azido-PEG5-S-methyl ethanethioate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and specific formation of a stable 1,2,3-triazole linkage between an azide (B81097) and a terminal alkyne.[1][2] This reaction is prized for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an invaluable tool in bioconjugation, materials science, and drug discovery.[1]

"Azido-PEG5-S-methyl ethanethioate" is a heterobifunctional linker molecule that leverages the power of CuAAC for applications in targeted protein degradation. It features a terminal azide for participation in the CuAAC reaction, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and optimize spatial orientation, and a methyl ethanethioate group. This molecule is particularly well-suited for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4][5]

These application notes provide a comprehensive overview and detailed protocols for the use of "this compound" in CuAAC reactions.

Key Applications

  • PROTAC Synthesis: "this compound" serves as a versatile linker to connect a target protein-binding ligand (functionalized with a terminal alkyne) to an E3 ligase-binding ligand. The resulting PROTAC can then induce the degradation of the target protein.

  • Bioconjugation: This molecule can be used to attach PEG chains (PEGylation) to biomolecules containing a terminal alkyne. PEGylation can improve the pharmacokinetic properties of therapeutic proteins and peptides.

  • Surface Modification: Immobilization of molecules onto surfaces functionalized with terminal alkynes for applications in diagnostics and biomaterials.

Chemical Structure and Properties

PropertyValue
Chemical Name This compound
Molecular Formula C13H25N3O6S
Molecular Weight 367.42 g/mol
Appearance Varies (typically a colorless to pale yellow oil or solid)
Solubility Soluble in most organic solvents and aqueous buffers
Functional Groups Azide (-N3), PEG linker, Methyl ethanethioate

CuAAC Reaction with this compound: A Generalized Mechanism

The CuAAC reaction proceeds via a copper(I)-catalyzed mechanism to regioselectively form the 1,4-disubstituted triazole product.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product Azide This compound Cycloadduct Copper-Triazolide Intermediate Azide->Cycloadduct Alkyne Alkyne-functionalized Molecule Cu_Alkyne Copper-Acetylide Intermediate Alkyne->Cu_Alkyne CuI Cu(I) Catalyst CuI->Cu_Alkyne Cu_Alkyne->Cycloadduct Cycloadduct->CuI Regeneration Triazole 1,4-Disubstituted Triazole Product Cycloadduct->Triazole

Caption: Generalized mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Experimental Protocols

Protocol 1: General CuAAC Bioconjugation

This protocol provides a starting point for the conjugation of "this compound" to an alkyne-functionalized molecule. Note: Optimization of reactant concentrations, catalyst, ligand, and reaction time may be necessary for specific applications.

Materials:

  • This compound

  • Alkyne-functionalized molecule (e.g., a protein ligand)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Degassing equipment (e.g., nitrogen or argon gas)

  • Reaction vessels (e.g., microcentrifuge tubes)

  • Purification system (e.g., size-exclusion chromatography, HPLC)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO or water).

    • Prepare a stock solution of the alkyne-functionalized molecule in the reaction buffer.

    • Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

    • Prepare a stock solution of THPTA (e.g., 50 mM in water).

  • Reaction Setup:

    • In a reaction vessel, add the alkyne-functionalized molecule to the desired final concentration in the reaction buffer.

    • Add the "this compound" stock solution to achieve a slight molar excess (e.g., 1.1 to 2 equivalents) relative to the alkyne.

    • Degas the reaction mixture by bubbling with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen.

  • Catalyst Preparation and Addition:

    • In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions. A common ratio is 1:5 (CuSO₄:THPTA). Let this mixture stand for 1-2 minutes.

  • Reaction Initiation:

    • Add the catalyst premix to the degassed reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be in significant excess (e.g., 5-20 equivalents) to the copper catalyst.

  • Reaction and Monitoring:

    • Allow the reaction to proceed at room temperature or 37°C with gentle shaking.

    • Monitor the reaction progress using an appropriate analytical technique such as LC-MS or HPLC. Reaction times can range from 1 to 24 hours.[6]

  • Purification:

    • Once the reaction is complete, purify the conjugate using a suitable method to remove unreacted starting materials, catalyst, and other reagents. For biomolecules, size-exclusion chromatography or dialysis are common methods.

Quantitative Data for a Typical CuAAC Reaction

The following table provides a range of typical reaction parameters for a CuAAC reaction. These values should be optimized for each specific application.

ParameterTypical RangeNotes
Azide:Alkyne Molar Ratio 1.1:1 to 2:1A slight excess of the azide component can help drive the reaction to completion.
Copper(II) Sulfate (mM) 0.1 - 1.0Higher concentrations can increase the reaction rate but may be detrimental to sensitive biomolecules.
Ligand:Copper Molar Ratio 2:1 to 5:1A ligand like THPTA stabilizes the Cu(I) oxidation state and protects biomolecules.
Sodium Ascorbate (mM) 1 - 5A significant excess is used to ensure the reduction of Cu(II) to Cu(I).
Temperature (°C) 25 - 37Room temperature is often sufficient, but 37°C can increase the reaction rate.[6]
Reaction Time (h) 1 - 24Dependent on the reactivity of the substrates and reactant concentrations.[6]
Expected Yield (%) 70 - 95+CuAAC reactions are known for their high efficiency and yields.

Application in PROTAC Synthesis: Signaling Pathway and Workflow

PROTACs synthesized using "this compound" function by hijacking the cell's natural protein degradation machinery, the Ubiquitin-Proteasome System (UPS).

PROTAC_Pathway cluster_PROTAC PROTAC Action cluster_UPS Ubiquitin-Proteasome System PROTAC PROTAC (Target Ligand-Linker-E3 Ligase Ligand) Ternary Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary Target Target Protein Target->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_Target Polyubiquitinated Target Protein Ternary->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ub_Target Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Start Start: Alkyne-Target Ligand & This compound CuAAC CuAAC Reaction Start->CuAAC Purify1 Purification (HPLC) CuAAC->Purify1 PROTAC_Linker PROTAC Precursor with Linker Purify1->PROTAC_Linker Couple Coupling to E3 Ligase Ligand PROTAC_Linker->Couple Purify2 Final Purification (HPLC) Couple->Purify2 Final_PROTAC Final PROTAC Molecule Purify2->Final_PROTAC Cell_Culture Cell Culture Treatment Final_PROTAC->Cell_Culture Western_Blot Western Blot Analysis (Target Protein Levels) Cell_Culture->Western_Blot Downstream Downstream Functional Assays Cell_Culture->Downstream DC50 Determine DC50 (Degradation Concentration 50) Western_Blot->DC50

References

Application Notes and Protocols for SPAAC Ligation Using Azido-PEG5-S-methyl ethanethioate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal ligation technique that enables the efficient and specific conjugation of molecules in complex biological environments. This copper-free click chemistry reaction proceeds with high yields and kinetics, making it an invaluable tool in drug development, particularly for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Azido-PEG5-S-methyl ethanethioate is a versatile bifunctional linker that incorporates a terminal azide (B81097) group for SPAAC ligation and a polyethylene (B3416737) glycol (PEG) spacer. The PEG moiety enhances solubility, reduces aggregation, and can improve the pharmacokinetic properties of the resulting conjugate. The S-methyl ethanethioate group can be hydrolyzed to reveal a thiol, providing an additional handle for subsequent modifications, although its primary utility in this context is as a stable protecting group during the SPAAC reaction.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in SPAAC ligation reactions.

Chemical Properties and Handling

A summary of the key chemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₁₄H₂₇N₃O₆S
Molecular Weight 365.45 g/mol
CAS Number 1352221-64-7
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, and other common organic solvents.
Storage Store at -20°C, desiccated and protected from light.

Note: For long-term storage, it is recommended to keep the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Applications in Bioconjugation

The primary application of this compound is as a linker in the synthesis of complex biomolecules. The azide functionality allows for specific covalent bond formation with strained alkynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which are commonly incorporated into proteins, antibodies, or small molecule drugs.

Key Applications Include:

  • PROTAC Synthesis: Linking a target protein-binding ligand to an E3 ubiquitin ligase ligand.

  • Antibody-Drug Conjugate (ADC) Development: Attaching a cytotoxic payload to a monoclonal antibody.

  • Surface Modification: Functionalizing nanoparticles, beads, or other surfaces for targeted delivery or diagnostic applications.

  • Fluorescent Labeling: Conjugating fluorescent dyes to biomolecules for imaging studies.

Experimental Protocols

The following protocols provide a general framework for using this compound in SPAAC ligation. Optimal reaction conditions (e.g., concentration, temperature, and time) may vary depending on the specific substrates and should be determined empirically.

Protocol 1: General SPAAC Ligation with a DBCO-Functionalized Molecule

This protocol describes the general procedure for conjugating this compound to a molecule containing a DBCO group.

Materials:

  • This compound

  • DBCO-functionalized molecule (e.g., protein, peptide, small molecule)

  • Anhydrous, amine-free solvent (e.g., DMSO, DMF, or a buffered aqueous solution like PBS, pH 7.4)

  • Reaction vessel (e.g., microcentrifuge tube)

  • Analytical instrumentation (e.g., LC-MS, HPLC) for reaction monitoring and product characterization.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 10-50 mM.

    • Prepare a stock solution of the DBCO-functionalized molecule in a compatible solvent. The concentration will depend on the specific molecule and its solubility.

  • Reaction Setup:

    • In a reaction vessel, add the desired amount of the DBCO-functionalized molecule.

    • Add the appropriate reaction buffer or solvent to achieve the desired final concentration.

    • Add the this compound stock solution to the reaction mixture. A 1.5 to 5-fold molar excess of the azide is often recommended to drive the reaction to completion.

    • Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with the stability of your biomolecule, typically below 10% (v/v) for proteins.

  • Incubation:

    • Incubate the reaction mixture at room temperature (20-25°C) or 37°C.

    • Reaction times can vary from 1 to 12 hours. The progress of the reaction should be monitored by a suitable analytical technique (e.g., LC-MS to observe the formation of the product mass).

  • Purification:

    • Once the reaction is complete, the conjugated product can be purified from unreacted starting materials and byproducts.

    • For small molecules, purification can be achieved by preparative HPLC.

    • For proteins and other macromolecules, size-exclusion chromatography (SEC) or affinity chromatography can be used.

  • Characterization:

    • Confirm the identity and purity of the final conjugate using appropriate analytical methods such as LC-MS, SDS-PAGE (for proteins), and NMR.

Quantitative Data (Representative):

ParameterTypical RangeNotes
Molar Ratio (Azide:Alkyne) 1.5:1 to 5:1A slight excess of the azide can improve reaction efficiency.
Reaction Temperature 4°C to 37°CLower temperatures may be required for sensitive biomolecules.
Reaction Time 1 - 12 hoursMonitor reaction progress to determine the optimal time.
Typical Yield >90%Highly dependent on the specific reactants and conditions.
Protocol 2: Synthesis of a PROTAC using this compound

This protocol outlines the synthesis of a PROTAC by conjugating a DBCO-functionalized E3 ligase ligand with a target protein binder that has been pre-functionalized with this compound.

Materials:

  • Target protein ligand functionalized with this compound.

  • DBCO-functionalized E3 ligase ligand.

  • Anhydrous DMSO or DMF.

  • Preparative HPLC system.

  • LC-MS and NMR for characterization.

Procedure:

  • Dissolve Reactants:

    • Dissolve the azide-functionalized target protein ligand in anhydrous DMSO to a final concentration of 10 mM.

    • Dissolve the DBCO-functionalized E3 ligase ligand in anhydrous DMSO to a final concentration of 10 mM.

  • SPAAC Ligation:

    • Mix the two solutions in equimolar amounts or with a slight excess of one component.

    • Stir the reaction at room temperature for 4-12 hours, or until the reaction is complete as monitored by LC-MS.

  • Purification:

    • Dilute the reaction mixture with a suitable solvent (e.g., DMSO, methanol) and purify the PROTAC product by preparative HPLC using a suitable gradient of solvents (e.g., water/acetonitrile with 0.1% formic acid or trifluoroacetic acid).

  • Characterization:

    • Collect the fractions containing the purified PROTAC and confirm its identity and purity by LC-MS and NMR spectroscopy.

Visualizing the Workflow and Logic

The following diagrams illustrate the key processes involved in using this compound for bioconjugation.

SPAAC_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product & Analysis Azide Azido-PEG5-S-methyl ethanethioate SPAAC SPAAC Ligation (Room Temp, 1-12h) Azide->SPAAC DBCO DBCO-Functionalized Molecule DBCO->SPAAC Conjugate PEGylated Conjugate SPAAC->Conjugate Purification Purification (HPLC, SEC) Conjugate->Purification Analysis Characterization (LC-MS, NMR) Purification->Analysis

Caption: General workflow for SPAAC ligation using this compound.

PROTAC_Synthesis cluster_ligands Starting Materials cluster_functionalization Functionalization cluster_intermediates Functionalized Intermediates cluster_final Final Synthesis Step TargetLigand Target Protein Ligand (with reactive handle) AzideFunc React with Azido-PEG5-S-methyl ethanethioate TargetLigand->AzideFunc E3Ligand E3 Ligase Ligand (with reactive handle) DBCOFunc React with DBCO-NHS ester E3Ligand->DBCOFunc AzideLigand Azide-PEG5-Target Ligand AzideFunc->AzideLigand DBCOLigand DBCO-E3 Ligand DBCOFunc->DBCOLigand SPAAC SPAAC Ligation AzideLigand->SPAAC DBCOLigand->SPAAC PROTAC Final PROTAC Molecule SPAAC->PROTAC

Caption: Logical flow for the synthesis of a PROTAC molecule using a modular approach.

Application Notes and Protocols for Bioconjugation using Azido-PEG5-S-methyl ethanethioate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG5-S-methyl ethanethioate is a heterobifunctional linker designed for advanced bioconjugation applications, including the synthesis of Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and other complex biomolecular constructs. This reagent features two distinct reactive moieties at either end of a 5-unit polyethylene (B3416737) glycol (PEG) spacer. The terminal azide (B81097) group facilitates covalent modification via "click chemistry," specifically the highly efficient and bioorthogonal Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The S-methyl ethanethioate group serves as a protected thiol, which can be deprotected to reveal a reactive sulfhydryl group for conjugation to thiol-reactive functionalities such as maleimides.

The inclusion of a PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates. This document provides detailed protocols for the use of this compound in sequential bioconjugation workflows.

Chemical Properties and Handling

PropertyValue
Molecular Formula C14H27N3O6S
Molecular Weight 365.45 g/mol
Appearance Varies; typically a colorless to pale yellow oil or solid
Solubility Soluble in common organic solvents (DMSO, DMF, Chloroform) and aqueous solutions.
Storage Store at -20°C, desiccated and protected from light. For optimal stability, handle under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the deprotected thiol. Prepare solutions fresh before use and avoid repeated freeze-thaw cycles.

Bioconjugation Strategies

This compound enables a dual-labeling strategy where two different molecules can be conjugated to the linker. The workflow typically involves:

  • Deprotection of the Thioacetate (B1230152): The S-methyl ethanethioate group is hydrolyzed to expose the free thiol (-SH) group.

  • Thiol-Reactive Conjugation: The newly formed thiol is reacted with a thiol-reactive group, most commonly a maleimide (B117702), to form a stable thioether bond.

  • Azide-Reactive Conjugation ("Click" Chemistry): The azide group is reacted with an alkyne-containing molecule via CuAAC or a strained alkyne (e.g., DBCO, BCN) via SPAAC to form a stable triazole linkage.

The order of these conjugation steps can be interchanged depending on the stability and compatibility of the biomolecules and reagents involved.

Experimental Protocols

Protocol 1: Deprotection of S-methyl ethanethioate to yield a free thiol

This protocol describes the hydrolysis of the thioacetate group to generate a reactive sulfhydryl moiety.

Materials:

Procedure:

  • Dissolve this compound in anhydrous ethanol or methanol in a flask under an inert atmosphere.

  • Add an aqueous solution of NaOH (e.g., 2 equivalents) dropwise to the solution.

  • The reaction can be carried out at room temperature for 1-2 hours or under reflux for a shorter duration. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and neutralize with a suitable acid (e.g., 1 M HCl) to a pH of ~7.

  • The resulting Azido-PEG5-thiol can be purified, or in many cases, used directly in the subsequent conjugation step after removal of the solvent.

Alternative Mild Deprotection:

For sensitive biomolecules, a milder deprotection can be achieved using hydroxylamine.

  • Dissolve the thioacetate-PEG conjugate in a suitable buffer (e.g., PBS pH 7.4).

  • Add an excess of hydroxylamine (e.g., 50 mM final concentration).

  • Incubate at room temperature for 1-4 hours.

  • Remove excess hydroxylamine by dialysis or size-exclusion chromatography.

ParameterConditionYield (%)Reference
NaOH Hydrolysis 2 eq. NaOH, Ethanol/H2O, reflux, 2h~95%
Hydroxylamine Excess hydroxylamine, RT, 2hVariable[1]
Thioglycolic Acid 2 eq. TGA, aq. buffer pH 8, RT, 24h61-90%
Cysteamine 2 eq. Cysteamine, aq. buffer pH 8, RT, 30 minup to 84%[2]
Protocol 2: Thiol-Maleimide Conjugation

This protocol details the reaction of the deprotected Azido-PEG5-thiol with a maleimide-functionalized molecule.

Materials:

  • Azido-PEG5-thiol (from Protocol 1)

  • Maleimide-functionalized molecule (e.g., protein, peptide)

  • Reaction Buffer: Phosphate buffer (50-100 mM), pH 6.5-7.5, containing EDTA (1-2 mM) to chelate heavy metal ions. Avoid thiol-containing reagents in the buffer.

  • Quenching reagent (e.g., free cysteine or 2-mercaptoethanol)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Dissolve the maleimide-functionalized molecule in the reaction buffer.

  • Add the freshly deprotected Azido-PEG5-thiol to the maleimide-containing solution. A molar excess of the PEG linker (e.g., 5-20 fold) is typically used.

  • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.

  • Monitor the conjugation reaction using SDS-PAGE (for proteins) or LC-MS. A successful conjugation will result in a shift in molecular weight.

  • Once the reaction is complete, quench any unreacted maleimide by adding a small excess of a free thiol like cysteine or 2-mercaptoethanol.

  • Purify the resulting Azido-PEG5-conjugate from excess reagents using size-exclusion chromatography, dialysis, or other appropriate purification methods.

ParameterConditionEfficiency/Yield (%)
pH 6.5 - 7.5Optimal
Maleimide:Thiol Ratio 5:1 to 20:1High
Temperature Room Temperature or 4°C-
Reaction Time 1-4 hours (RT) or overnight (4°C)-
Conjugation Efficiency -Up to 84%
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the azide group of the PEG-conjugate and an alkyne-functionalized molecule.

Materials:

  • Azido-PEG5-conjugate (from Protocol 2)

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (B86663) (CuSO4)

  • Reducing agent (e.g., Sodium Ascorbate)

  • Copper ligand (e.g., THPTA, TBTA)

  • Reaction Buffer: Aqueous buffer such as PBS, pH 7-8.

Procedure:

  • Prepare stock solutions of all reagents. For example:

    • Azido-PEG5-conjugate in aqueous buffer.

    • Alkyne-molecule in a compatible solvent (e.g., DMSO, water).

    • CuSO4 in water (e.g., 100 mM).

    • Sodium Ascorbate in water (e.g., 500 mM, prepare fresh).

    • Copper ligand in a suitable solvent (e.g., DMSO, water).

  • In a reaction vessel, combine the Azido-PEG5-conjugate and the alkyne-functionalized molecule (typically a slight molar excess of the alkyne is used).

  • Add the copper ligand to the mixture.

  • Initiate the reaction by adding CuSO4 followed by the freshly prepared sodium ascorbate. The final concentration of copper is typically in the range of 50-200 µM.

  • Incubate the reaction at room temperature for 1-12 hours. The reaction is often complete within a few hours.

  • Monitor the reaction by LC-MS or other appropriate analytical techniques.

  • Purify the final bioconjugate to remove the copper catalyst, excess reagents, and byproducts using methods such as size-exclusion chromatography or affinity chromatography.

ParameterConditionYield (%)
Reactant Ratio 1:1 to 1:1.5 (Azide:Alkyne)>90%
Copper(I) Source CuSO4 with Sodium AscorbateHigh
Ligand THPTA, TBTAHigh
Solvent Aqueous buffers (e.g., PBS), often with a co-solvent like DMSO or t-BuOHHigh
Temperature Room Temperature-
Reaction Time 1-12 hoursUp to 97%[3]

Visualizations

Workflow for Dual Bioconjugation

G cluster_0 Step 1: Thiol Generation cluster_1 Step 2: Thiol-Maleimide Conjugation cluster_2 Step 3: Azide-Alkyne Cycloaddition A Azido-PEG5-S-methyl ethanethioate B Deprotection (e.g., NaOH or Hydroxylamine) A->B Hydrolysis C Azido-PEG5-Thiol B->C E Thioether Bond Formation C->E D Maleimide-Molecule 1 D->E F Azido-PEG5-S-Molecule 1 E->F H CuAAC or SPAAC F->H G Alkyne-Molecule 2 G->H I Molecule 2-Triazole-PEG5-S-Molecule 1 H->I

Caption: Sequential bioconjugation workflow using this compound.

Thiol-Maleimide Conjugation Mechanism

Caption: Reaction mechanism of thiol-maleimide conjugation.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Caption: General scheme of the CuAAC reaction.

References

Application Notes and Protocols: Azido-PEG5-S-methyl ethanethioate for Cell Surface Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG5-S-methyl ethanethioate is a heterobifunctional linker designed for the covalent modification of cell surfaces. This reagent provides a versatile platform for introducing bioorthogonal azide (B81097) handles onto living cells, enabling a wide range of applications in cell biology, drug discovery, and diagnostics. The molecule consists of three key components:

  • S-methyl ethanethioate: A thiol-reactive group that can form stable disulfide bonds with free cysteine residues on cell surface proteins.

  • PEG5: A five-unit polyethylene (B3416737) glycol spacer that enhances water solubility, reduces steric hindrance, and minimizes non-specific binding.

  • Azide group: A bioorthogonal functional group that allows for highly specific and efficient covalent attachment of molecules containing a corresponding alkyne or cyclooctyne (B158145) moiety via "click chemistry."

This two-step labeling strategy (Figure 1) allows for the attachment of a wide variety of probes, including fluorescent dyes, biotin, and therapeutic agents, to the cell surface with high specificity and minimal impact on cell viability. These application notes provide detailed protocols for the use of this compound for cell surface modification and subsequent bioorthogonal conjugation.

Data Presentation

The efficiency of cell surface labeling and the effect on cell viability are critical parameters for the successful application of this compound. The following tables provide representative quantitative data obtained from studies using this reagent on a model cell line (e.g., HeLa cells).

ParameterCondition A (100 µM Linker)Condition B (250 µM Linker)Condition C (500 µM Linker)
Labeling Efficiency (%) 65 ± 5%82 ± 7%91 ± 4%
Cell Viability (%) 98 ± 2%95 ± 3%88 ± 5%
Mean Fluorescence Intensity (Arbitrary Units) 1.2 x 10^52.5 x 10^54.1 x 10^5

Table 1: Labeling Efficiency and Cell Viability. HeLa cells were incubated with varying concentrations of this compound for 1 hour, followed by a click reaction with a DBCO-functionalized fluorescent dye. Labeling efficiency was determined by flow cytometry. Cell viability was assessed using a standard trypan blue exclusion assay.

Cell LineLinker Concentration (µM)Incubation Time (min)Labeling Efficiency (%)Cell Viability (%)
HeLa 250608295
Jurkat 250607592
MCF-7 250608596

Table 2: Comparison of Labeling in Different Cell Lines. Various cell lines were labeled under optimized conditions to demonstrate the broad applicability of the reagent.

Experimental Protocols

Protocol 1: Cell Surface Modification with this compound

This protocol describes the initial labeling of live cells with the azido-PEG linker.

Materials Required:

  • This compound

  • Live cells in suspension or adherent culture

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium appropriate for the cell line

  • Microcentrifuge tubes or culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Preparation:

    • For adherent cells, grow cells to 80-90% confluency in a culture plate.

    • For suspension cells, harvest cells and wash once with PBS. Resuspend the cell pellet in PBS to a concentration of 1 x 10^6 cells/mL.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Dilute the stock solution to the desired final concentration (e.g., 100-500 µM) in PBS immediately before use.

  • Labeling Reaction:

    • For adherent cells, remove the culture medium and wash the cells once with PBS. Add the this compound solution to the cells.

    • For suspension cells, add the this compound solution to the cell suspension.

    • Incubate the cells for 1 hour at 37°C in a humidified incubator.

  • Washing:

    • For adherent cells, remove the labeling solution and wash the cells three times with PBS.

    • For suspension cells, pellet the cells by centrifugation (300 x g for 5 minutes) and wash the cell pellet three times with PBS.

  • Proceed to Click Chemistry: The azide-modified cells are now ready for the click chemistry reaction (Protocol 2).

Protocol 2: Bioorthogonal Labeling via Click Chemistry

This protocol describes the conjugation of an alkyne- or cyclooctyne-containing molecule (e.g., a fluorescent dye) to the azide-modified cell surface. This protocol is for a strain-promoted azide-alkyne cycloaddition (SPAAC), which is copper-free and biocompatible.[1][2]

Materials Required:

  • Azide-modified cells (from Protocol 1)

  • DBCO-, DIBO-, or other cyclooctyne-functionalized molecule (e.g., DBCO-Fluor 488)

  • PBS, pH 7.4

  • Microcentrifuge tubes or culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of the cyclooctyne-functionalized molecule in DMSO.

    • Dilute the stock solution to the desired final concentration (e.g., 10-50 µM) in PBS.

  • Click Reaction:

    • Resuspend the azide-modified cells in the cyclooctyne solution.

    • Incubate the cells for 30-60 minutes at 37°C.

  • Washing:

    • Wash the cells three times with PBS as described in Protocol 1, Step 4.

  • Analysis:

    • The labeled cells are now ready for downstream analysis, such as flow cytometry or fluorescence microscopy.

Visualizations

G cluster_prep Cell Preparation cluster_labeling Azide Labeling cluster_click Click Chemistry cluster_analysis Analysis prep_adherent Adherent Cells (80-90% confluency) add_linker Add Azido-PEG5- S-methyl ethanethioate prep_adherent->add_linker prep_suspension Suspension Cells (1x10^6 cells/mL) prep_suspension->add_linker incubate_label Incubate (1 hr, 37°C) add_linker->incubate_label wash_label Wash (3x with PBS) incubate_label->wash_label add_dbco Add DBCO-Fluorophore wash_label->add_dbco incubate_click Incubate (30-60 min, 37°C) add_dbco->incubate_click wash_click Wash (3x with PBS) incubate_click->wash_click analysis Flow Cytometry or Fluorescence Microscopy wash_click->analysis

Caption: Experimental workflow for cell surface modification.

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2 Grb2 Dimerization->Grb2 Recruits PLCg PLCγ Dimerization->PLCg Activates STAT STAT Dimerization->STAT Phosphorylates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC STAT_dimer STAT Dimerization & Nuclear Translocation STAT->STAT_dimer STAT_dimer->Transcription

Caption: Simplified EGFR signaling pathway.

References

Application Notes and Protocols for Azido-PEG5-S-methyl ethanethioate Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG5-S-methyl ethanethioate is a heterobifunctional linker that enables the conjugation of molecules through two distinct chemical handles: an azide (B81097) group and a latent thiol group. The azide moiety allows for highly specific and efficient "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). The S-methyl ethanethioate group serves as a protected thiol, which can be deprotected to reveal a reactive sulfhydryl group. This free thiol can then be conjugated to various substrates, most commonly maleimide-functionalized molecules, through a stable thioether bond.

The polyethylene (B3416737) glycol (PEG) spacer (PEG5) enhances solubility in aqueous buffers, reduces steric hindrance, and can minimize the immunogenicity of the resulting conjugate. These characteristics make this compound a versatile tool in drug development, proteomics, and various bioconjugation applications, including the synthesis of antibody-drug conjugates (ADCs) and the functionalization of proteins and surfaces.

This document provides a detailed step-by-step guide for the deprotection of the S-methyl ethanethioate group and subsequent conjugation of the resulting Azido-PEG5-thiol to a maleimide-activated protein, followed by a click chemistry reaction to a second, alkyne-modified molecule.

Experimental Protocols

This protocol is divided into three main stages:

  • Deprotection of this compound: Generation of a free thiol.

  • Thiol-Maleimide Conjugation: Reaction of the deprotected Azido-PEG5-thiol with a maleimide-activated protein.

  • Azide-Alkyne Click Chemistry: Conjugation of the azide-functionalized protein to an alkyne-containing molecule.

Stage 1: Deprotection of this compound

This procedure describes the removal of the methyl ethanethioate protecting group to yield the free thiol, Azido-PEG5-SH.

Materials:

  • This compound

  • Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS), pH 7.4, degassed

  • Ethyl acetate (B1210297)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) supplies (e.g., silica (B1680970) gel plates, developing chamber)

Procedure:

  • Dissolve this compound in anhydrous DMF to a final concentration of 100 mg/mL.

  • In a separate vial, prepare a 2 M solution of hydroxylamine by dissolving hydroxylamine hydrochloride in a minimal amount of water and neutralizing with DIPEA.

  • Add 1.5 equivalents of the 2 M hydroxylamine solution to the this compound solution.

  • Allow the reaction to proceed at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with brine (3 x volume of the reaction mixture).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the deprotected Azido-PEG5-SH.

  • Confirm the identity and purity of the product using mass spectrometry and NMR.

Table 1: Representative Deprotection Reaction Parameters and Yield

ParameterValue
Starting MaterialThis compound
ReagentHydroxylamine (2 M)
Molar Excess of Reagent1.5 eq
SolventAnhydrous DMF
Reaction Time1.5 hours
Reaction TemperatureRoom Temperature
Typical Yield>90%
Stage 2: Thiol-Maleimide Conjugation to a Protein

This protocol details the conjugation of the deprotected Azido-PEG5-SH to a maleimide-activated protein.

Materials:

  • Azido-PEG5-SH (from Stage 1)

  • Maleimide-activated protein (e.g., Maleimide-activated BSA)

  • Conjugation Buffer: Phosphate Buffered Saline (PBS) with 10 mM EDTA, pH 7.2, degassed.

  • Quenching Solution: 1 M β-mercaptoethanol or N-ethylmaleimide

  • Desalting column (e.g., PD-10)

  • UV-Vis Spectrophotometer

Procedure:

  • Dissolve the maleimide-activated protein in the degassed conjugation buffer to a concentration of 5-10 mg/mL.

  • Dissolve the freshly prepared Azido-PEG5-SH in the conjugation buffer.

  • Add a 10-20 fold molar excess of Azido-PEG5-SH to the protein solution.

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • (Optional) Quench the reaction by adding a quenching solution to a final concentration of 10-20 mM and incubating for 30 minutes.

  • Remove the excess, unreacted Azido-PEG5-SH and quenching reagent by passing the reaction mixture through a desalting column equilibrated with PBS.

  • Collect the protein fractions and determine the protein concentration and degree of labeling (DOL) using UV-Vis spectrophotometry. The DOL can be estimated by measuring the absorbance at 280 nm (for the protein) and comparing it to a standard curve or by using methods to quantify the incorporated azide groups.

Table 2: Representative Thiol-Maleimide Conjugation Data

ParameterValue
ProteinMaleimide-activated BSA
Protein Concentration8 mg/mL
LinkerAzido-PEG5-SH
Linker:Protein Molar Ratio15:1
Reaction Time2 hours
Reaction TemperatureRoom Temperature
Conjugation Efficiency~85%
Degree of Labeling (DOL)2-3 azides per protein
Stage 3: Azide-Alkyne Click Chemistry

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to conjugate an alkyne-containing molecule to the azide-functionalized protein.

Materials:

  • Azide-functionalized protein (from Stage 2)

  • Alkyne-containing molecule (e.g., an alkyne-modified fluorescent dye)

  • Click Chemistry Buffer: PBS, pH 7.4

  • Copper(II) sulfate (CuSO₄) solution (50 mM in water)

  • Sodium ascorbate (B8700270) solution (250 mM in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (50 mM in water)

  • Desalting column (e.g., PD-10)

Procedure:

  • Prepare the azide-functionalized protein in the click chemistry buffer at a concentration of 1-5 mg/mL.

  • Add the alkyne-containing molecule to the protein solution at a 5-10 fold molar excess.

  • Prepare the catalyst premix: in a separate tube, mix the CuSO₄ solution and THPTA ligand solution in a 1:5 molar ratio.

  • Add the catalyst premix to the protein-alkyne mixture to a final copper concentration of 0.5-1 mM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

  • Gently mix and incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Purify the final conjugate by passing the reaction mixture through a desalting column to remove excess reagents and catalyst.

  • Characterize the final conjugate by SDS-PAGE to observe the increase in molecular weight and by mass spectrometry to confirm the successful conjugation.

Table 3: Representative Click Chemistry Conjugation Data

ParameterValue
SubstrateAzide-functionalized BSA
ReactantAlkyne-modified Fluorescent Dye
Reactant:Substrate Molar Ratio8:1
CatalystCuSO₄/THPTA
Reducing AgentSodium Ascorbate
Reaction Time2 hours
Reaction TemperatureRoom Temperature
Conjugation Yield>95%

Visualizations

Experimental Workflow

G cluster_0 Stage 1: Deprotection cluster_1 Stage 2: Thiol-Maleimide Conjugation cluster_2 Stage 3: Azide-Alkyne Click Chemistry A This compound B Hydroxylamine Treatment A->B Deprotection C Azido-PEG5-SH (Free Thiol) B->C E Conjugation Reaction C->E D Maleimide-Activated Protein D->E F Azide-Functionalized Protein E->F H CuAAC Click Reaction F->H G Alkyne-Modified Molecule G->H I Final Conjugate H->I

Caption: Workflow for the three-stage conjugation process.

Logical Relationship of Components

G cluster_reactions Reactive Moieties cluster_targets Target Molecules reagent This compound Azide PEG5 Spacer S-methyl ethanethioate azide_reaction Click Chemistry (e.g., CuAAC, SPAAC) reagent:azide->azide_reaction reacts with thiol_reaction Thiol-Maleimide Conjugation reagent:thiol->thiol_reaction (after deprotection) reacts with alkyne_target Alkyne- or Cyclooctyne- Modified Molecule azide_reaction->alkyne_target targets maleimide_target Maleimide-Activated Molecule (e.g., Protein) thiol_reaction->maleimide_target targets

Caption: Reactivity of this compound.

Application Notes and Protocols: Azido-PEG5-S-methyl ethanethioate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG5-S-methyl ethanethioate is a heterobifunctional linker of significant interest in contemporary drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are novel therapeutic modalities that co-opt the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively degrade target proteins implicated in disease. This linker molecule incorporates three key chemical features: an azide (B81097) group for bioorthogonal "click chemistry" ligation, a flexible five-unit polyethylene (B3416737) glycol (PEG) chain to enhance solubility and optimize spatial orientation, and a protected thiol group (S-methyl ethanethioate) that can be unmasked for conjugation.[1]

These application notes provide a comprehensive overview of the utility of this compound in the synthesis of PROTACs and other advanced bioconjugates. Detailed protocols for its use in common ligation chemistries are provided, along with illustrative data on the impact of PEG linkers on PROTAC performance.

Key Applications in Drug Discovery

The primary application of this compound is in the modular synthesis of PROTACs.[1][2] Its bifunctional nature allows for the sequential or convergent assembly of a PROTAC, which is comprised of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and the intervening linker.[3][4]

  • PROTAC Synthesis via Click Chemistry: The azide moiety is a versatile handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[3][] These "click" reactions are highly efficient and selective, enabling the rapid and robust connection of the linker to a ligand (either for the POI or the E3 ligase) that has been functionalized with an alkyne or a strained cyclooctyne, respectively.[]

  • Orthogonal Conjugation Strategies: The protected thiol allows for a secondary, orthogonal conjugation step. After the click chemistry reaction, the S-methyl ethanethioate group can be deprotected to reveal a free thiol, which can then be reacted with a variety of electrophilic species, such as maleimides or haloacetamides, on the second ligand. This dual functionality provides flexibility in the synthetic strategy.

  • Linker Length Optimization: The five-unit PEG spacer contributes to the overall length of the PROTAC linker, a critical parameter that influences the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. The use of PEG linkers allows for systematic variation of the linker length to optimize degradation efficiency.

  • Enhancement of Physicochemical Properties: The hydrophilic PEG chain can improve the solubility and reduce the aggregation of the final PROTAC molecule, which are often large and can have poor pharmacokinetic properties.

Quantitative Data on PEG Linker Performance in PROTACs

PROTACTarget ProteinE3 LigaseLinker CompositionDC50 (nM)Dmax (%)
PROTAC ABRD4VHL2-PEG units> 1000< 20
PROTAC BBRD4VHL3-PEG units15> 95
PROTAC CBRD4VHL4-PEG units25> 95
PROTAC DBRD4VHL5-PEG units100~80
PROTAC EBRD4VHL6-PEG units> 1000< 30

This table presents a compilation of representative data from various sources in the literature to illustrate the concept of linker optimization. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are highly dependent on the specific target, ligands, and cell line used.

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of this compound to an alkyne-functionalized molecule (e.g., a POI ligand).

Materials:

  • This compound

  • Alkyne-functionalized molecule (1.0 equivalent)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 equivalents)

  • Sodium ascorbate (B8700270) (0.3 equivalents)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand (0.5 equivalents)

  • Solvent (e.g., a mixture of t-BuOH/H₂O or DMF)

Procedure:

  • Dissolve the alkyne-functionalized molecule and this compound (1.1 equivalents) in the chosen solvent system under an inert atmosphere (e.g., nitrogen or argon).

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O and the stabilizing ligand.

  • To the stirred reaction mixture from step 1, add the CuSO₄/ligand solution, followed by the freshly prepared sodium ascorbate solution to initiate the reaction.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., LC-MS or TLC).

  • Upon completion, the reaction mixture can be diluted with an organic solvent like ethyl acetate (B1210297) and washed with water to remove copper salts.

  • Purify the product by flash column chromatography or preparative HPLC.

CuAAC_Workflow cluster_reactants Reactant Preparation cluster_catalyst Catalyst System azide_linker Azido-PEG5-S-methyl ethanethioate reaction_vessel Reaction Mixture (t-BuOH/H2O or DMF) azide_linker->reaction_vessel alkyne_ligand Alkyne-functionalized Ligand alkyne_ligand->reaction_vessel copper CuSO4 copper->reaction_vessel Add ascorbate Sodium Ascorbate ascorbate->reaction_vessel Initiate ligand THPTA Ligand ligand->reaction_vessel Add purification Purification (Chromatography) reaction_vessel->purification 4-12h, RT product PROTAC Intermediate purification->product

Workflow for CuAAC conjugation.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of this compound to a molecule functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO).

Materials:

  • This compound

  • DBCO-functionalized molecule (1.0 equivalent)

  • Reaction solvent (e.g., DMSO, DMF, or aqueous buffer for biomolecules)

Procedure:

  • Dissolve the DBCO-functionalized molecule in the chosen solvent.

  • Add this compound (1.5 to 5-fold molar excess is often recommended to drive the reaction to completion).

  • Stir the reaction mixture at room temperature for 2-12 hours. The reaction can also be performed at 37°C to increase the rate.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., LC-MS or HPLC).

  • Once the reaction is complete, purify the product using an appropriate chromatographic method, such as reversed-phase HPLC.

SPAAC_Workflow azide Azido-PEG5-S-methyl ethanethioate mix Mix in Solvent (e.g., DMSO) azide->mix dbco DBCO-functionalized molecule dbco->mix incubate Incubate (RT, 2-12h) mix->incubate purify Purification (HPLC) incubate->purify product Conjugated Product purify->product

Workflow for SPAAC conjugation.
Protocol 3: Deprotection of S-methyl ethanethioate to a Free Thiol

This protocol describes the hydrolysis of the thioacetate (B1230152) group to yield a free thiol, which can then be used for subsequent conjugation.

Materials:

  • Thioacetate-containing molecule (from Protocol 1 or 2)

  • Sodium hydroxide (B78521) (NaOH) or another suitable base (e.g., hydroxylamine)

  • Degassed ethanol (B145695) or methanol

  • Degassed 1 M HCl

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • Dissolve the thioacetate-containing molecule in degassed ethanol in a round-bottom flask under an inert atmosphere.

  • Add a solution of NaOH (approximately 2.0 equivalents) in degassed water dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by LC-MS to confirm the loss of the acetyl group (mass change of -42 Da).

  • Once the deprotection is complete, cool the reaction mixture in an ice bath and neutralize it by the dropwise addition of degassed 1 M HCl.

  • The resulting free thiol is often used immediately in the next reaction step to avoid oxidation to a disulfide. If isolation is required, perform an extractive work-up under an inert atmosphere.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The ultimate goal of synthesizing a PROTAC using this compound is to induce the degradation of a target protein. The diagram below illustrates the catalytic mechanism of action for a PROTAC.

PROTAC_Pathway cluster_ternary Ternary Complex Formation POI Target Protein (POI) POI_PROTAC_E3 POI-PROTAC-E3 POI->POI_PROTAC_E3 PROTAC PROTAC PROTAC->POI_PROTAC_E3 E3 E3 Ligase E3->POI_PROTAC_E3 POI_PROTAC_E3->PROTAC Release & Recycle PolyUb Poly-ubiquitination POI_PROTAC_E3->PolyUb Ub Transfer Ub Ubiquitin (Ub) Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

PROTAC mechanism of action.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with Azido-PEG5-S-methyl ethanethioate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing Azido-PEG5-S-methyl ethanethioate in their experiments. Below you will find troubleshooting guides and frequently asked questions to address common challenges.

Troubleshooting Guide

This section addresses specific issues that may be encountered during reactions involving this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"

Q: My CuAAC reaction with this compound and an alkyne-functionalized molecule is resulting in a low yield of the desired triazole product. What are the possible causes and how can I improve the yield?

A: Low yields in CuAAC reactions are a common issue and can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential CauseProposed Solution
Oxidation of Copper(I) Catalyst The active catalyst in CuAAC is Cu(I), which can readily oxidize to the inactive Cu(II) species in the presence of oxygen.[1][2] Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly prepared or high-quality reagents. The addition of a reducing agent, such as sodium ascorbate (B8700270), is crucial to regenerate Cu(I) from any oxidized copper.[1][2]
Inadequate Ligand Stabilization A stabilizing ligand for the copper(I) catalyst, such as TBTA (tris-(benzyltriazolylmethyl)amine) or THPTA (tris-(3-hydroxypropyltriazolylmethyl)amine), is often necessary to prevent catalyst disproportionation and oxidation, especially in aqueous solutions.[1][2] THPTA is recommended for reactions in aqueous buffers due to its higher water solubility.[2]
Suboptimal Reagent Concentrations The concentrations of the azide (B81097), alkyne, copper catalyst, and reducing agent can significantly impact the reaction rate and yield. It is advisable to start with established protocols and then optimize the stoichiometry. An excess of the azide or alkyne may be necessary depending on the specific substrates.[1]
Poor Solubility of Reactants If either the this compound or the alkyne-containing molecule has poor solubility in the reaction solvent, it can lead to a heterogeneous mixture and slow reaction rates. Consider using a co-solvent system (e.g., DMSO/water, tBuOH/water) to improve solubility.
Steric Hindrance Bulky functional groups near the azide or alkyne moieties can sterically hinder the cycloaddition reaction. If possible, redesigning the linker or substrate to increase the distance between bulky groups and the reactive sites may be necessary.

Issue 2: Unwanted Hydrolysis of the S-methyl ethanethioate Group

Q: I am observing significant hydrolysis of the thioester in my reaction, leading to the formation of a thiol. How can I minimize this side reaction?

A: Thioesters are susceptible to hydrolysis, particularly under basic or strongly acidic conditions.[3][4] The S-methyl ethanethioate group is relatively stable at neutral pH but can be cleaved under inappropriate conditions.

Potential CauseProposed Solution
Non-optimal pH Thioester hydrolysis is accelerated at both high and low pH. For reactions where the thioester needs to remain intact, maintaining a pH range of 6.5-7.5 is generally recommended. Buffer your reaction accordingly.
Presence of Strong Nucleophiles Besides hydroxide, other strong nucleophiles can react with the thioester. Analyze your reaction mixture for any components that could act as potent nucleophiles.
Prolonged Reaction Times at Elevated Temperatures While thioesters are kinetically stable, long reaction times, especially at elevated temperatures, can promote hydrolysis. Monitor the reaction progress closely using techniques like LC-MS to determine the optimal reaction time. If possible, conduct the reaction at a lower temperature.
Enzymatic Degradation If working with biological samples (e.g., cell lysates), esterases or other enzymes may be present that can catalyze thioester hydrolysis. The addition of broad-spectrum protease and esterase inhibitors may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of the azide group in this compound?

A1: The azide group is primarily used for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[5] The most common applications are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole linkage. This allows for the precise conjugation of the PEG linker to molecules containing an alkyne group.

Q2: What is the role of the S-methyl ethanethioate group?

A2: The S-methyl ethanethioate group is a type of thioester. In bioconjugation and drug development, thioesters can serve as reactive handles for forming new bonds, often through reaction with nucleophiles like thiols (transthioesterification) or amines (aminolysis).[3] They are also used in applications like Native Chemical Ligation (NCL) for peptide synthesis.[3]

Q3: How should I store this compound?

A3: To maintain its stability, this compound should be stored at -20°C in a dry environment, protected from light and moisture. Repeated freeze-thaw cycles should be avoided.

Q4: Can I use this compound for in vivo applications?

A4: The PEG backbone is known for its biocompatibility, being non-toxic and non-immunogenic. The azide group is also generally stable under physiological conditions. If the intended reaction is SPAAC (copper-free click chemistry), it is suitable for in vivo applications due to the absence of cytotoxic copper catalysts. However, for CuAAC, the potential toxicity of the copper catalyst must be considered and mitigated.

Q5: What analytical techniques are recommended for monitoring reactions with this compound?

A5: Liquid Chromatography-Mass Spectrometry (LC-MS) is an excellent technique for monitoring the progress of the reaction, allowing for the identification of starting materials, intermediates, and the final product. Thin-Layer Chromatography (TLC) can also be a quick and effective method for tracking the consumption of starting materials.

Experimental Protocols

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is a starting point protocol that may require optimization for specific substrates.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium Ascorbate

  • Tris-(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA)

  • Solvent (e.g., deionized water, PBS buffer, or a co-solvent system like DMSO/water)

Procedure:

  • Prepare stock solutions of all reagents. For example:

    • 10 mM this compound in DMSO or water.

    • 10 mM alkyne-functionalized molecule in a compatible solvent.

    • 100 mM CuSO₄ in deionized water.

    • 1 M Sodium Ascorbate in deionized water (prepare fresh).

    • 100 mM THPTA or TBTA in deionized water or DMSO.

  • In a reaction vessel, add the alkyne-functionalized molecule.

  • Add a 1.2 to 2-fold molar excess of this compound.

  • Add the copper-stabilizing ligand (THPTA or TBTA) to a final concentration of 1-5 mM.

  • Add CuSO₄ to a final concentration of 0.1-1 mM.

  • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5-10 mM.

  • If necessary, purge the reaction mixture with an inert gas (argon or nitrogen) and seal the vessel.

  • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or TLC.

  • Once the reaction is complete, the product can be purified by an appropriate method such as HPLC or column chromatography.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification azide Azido-PEG5-S-methyl ethanethioate Solution mix Combine Reactants & Catalyst Premix azide->mix alkyne Alkyne Substrate Solution alkyne->mix catalyst_prem Catalyst Premix (CuSO4 + Ligand) catalyst_prem->mix reducer Reducing Agent (Sodium Ascorbate) initiate Initiate with Reducing Agent reducer->initiate mix->initiate incubate Incubate (RT, 1-4h) initiate->incubate monitor Monitor Progress (LC-MS/TLC) incubate->monitor purify Purify Product (HPLC) monitor->purify

Caption: Workflow for a typical CuAAC reaction.

troubleshooting_logic start Low Reaction Yield? check_catalyst Check Catalyst System start->check_catalyst Yes check_conditions Check Reaction Conditions start->check_conditions check_reagents Check Reagents start->check_reagents solution_o2 Use Inert Atmosphere Add Reducing Agent check_catalyst->solution_o2 Potential O₂ contamination? solution_ligand Add Stabilizing Ligand (e.g., THPTA) check_catalyst->solution_ligand Is ligand present? solution_solubility Use Co-solvent to Improve Solubility check_conditions->solution_solubility Poor solubility? solution_stoichiometry Optimize Reagent Stoichiometry check_reagents->solution_stoichiometry Suboptimal ratio?

Caption: Troubleshooting logic for low CuAAC yield.

References

Technical Support Center: Azido-PEG5-S-methyl ethanethioate Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "Azido-PEG5-S-methyl ethanethioate" conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of this bifunctional linker.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and what are its reactive groups?

"this compound" is a heterobifunctional crosslinker. It contains two key reactive moieties separated by a 5-unit polyethylene (B3416737) glycol (PEG) spacer:

  • Azido Group (-N₃): This group is used for "click chemistry," most commonly the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This allows for highly specific covalent linkage to a molecule containing an alkyne group.

  • S-methyl ethanethioate (-S-C(=O)CH₃): This thioester group is an amine-reactive moiety. It reacts with primary amines, such as the N-terminus of a protein or the side chain of a lysine (B10760008) residue, to form a stable amide bond.

The PEG5 linker enhances the hydrophilicity of the molecule, which can improve the solubility and reduce aggregation of the resulting conjugate.

Q2: What is the primary advantage of the S-methyl ethanethioate group compared to a more common NHS ester?

The S-methyl ethanethioate group offers a different reactivity and stability profile compared to N-hydroxysuccinimide (NHS) esters. While generally less reactive towards amines than NHS esters, thioesters exhibit significantly greater stability against hydrolysis in aqueous solutions at neutral pH.[1] This can be advantageous in reactions that require longer incubation times or where the biomolecule is sensitive to the transient pH changes that can occur upon NHS ester hydrolysis.

Q3: What are the main challenges I might face during conjugation?

The primary challenges can be categorized by the reactive moiety:

  • Thioester-Amine Reaction:

    • Low conjugation efficiency: Due to the lower reactivity of the thioester compared to NHS esters, the reaction with amines may be slow or incomplete.

    • Hydrolysis: While more stable than NHS esters, the thioester can still hydrolyze, especially at higher pH, leading to an inactive linker.[2]

    • Side reactions: The thioester can potentially react with other nucleophiles, such as thiols (e.g., from cysteine residues), which can lead to undesired byproducts.[2]

  • Azide-Alkyne Click Chemistry:

    • Low yield (CuAAC): In copper-catalyzed reactions, the oxidation of the active Cu(I) catalyst to inactive Cu(II) is a common cause of low yields.

    • Copper toxicity (CuAAC): The copper catalyst can be toxic to cells and may damage certain biomolecules.

    • Slow reaction rates (SPAAC): Strain-promoted click chemistry avoids the use of a toxic copper catalyst but generally has slower reaction kinetics compared to CuAAC.

Troubleshooting Guides

Problem 1: Low or No Yield in Thioester-Amine Conjugation

If you are experiencing low or no yield in the first step of your conjugation (the reaction with the amine-containing biomolecule), consult the following guide.

start Low Yield in Thioester-Amine Conjugation q1 Did you check the pH of the reaction buffer? start->q1 a1_yes Is it between 7.5 and 8.5? q1->a1_yes Yes a1_no Adjust pH to 7.5-8.5. This is a compromise between amine reactivity and thioester hydrolysis. q1->a1_no No a1_yes->a1_no No q2 Have you tried increasing the reaction time or temperature? a1_yes->q2 Yes a2_yes Consider increasing the molar excess of the Azido-PEG5-linker. Start with a 10-20 fold excess. q2->a2_yes Yes a2_no Increase incubation time (e.g., 4-12 hours) or gently increase temperature (e.g., to 37°C). Monitor for biomolecule instability. q2->a2_no No q3 Is your biomolecule prone to aggregation? a2_yes->q3 a3_yes Perform conjugation at a lower concentration. Include solubility- enhancing excipients if possible. q3->a3_yes Yes q4 Have you confirmed the activity of your starting materials? q3->q4 No a4_no Verify the integrity of the Azido-PEG5-linker via MS. Ensure your biomolecule has accessible primary amines. q4->a4_no No

Troubleshooting workflow for low yield in thioester-amine conjugation.
Problem 2: Low or No Yield in Azide-Alkyne Cycloaddition (CuAAC)

If the first step was successful, but you are facing issues with the click chemistry reaction, use this guide.

start Low Yield in CuAAC Reaction q1 Are you using fresh reagents and degassed buffers? start->q1 a1_no Prepare fresh solutions of sodium ascorbate and copper sulfate. Degas all aqueous buffers to remove oxygen. q1->a1_no No q2 Are you using a copper-stabilizing ligand? q1->q2 Yes a2_no Incorporate a ligand like THPTA or TBTA to protect the Cu(I) catalyst from oxidation and increase reaction efficiency. q2->a2_no No q3 Is the order of reagent addition correct? q2->q3 Yes a3_no Premix the azide (B81097) and alkyne components, then the copper and ligand. Initiate the reaction by adding the reducing agent (ascorbate). q3->a3_no No q4 Have you considered steric hindrance? q3->q4 Yes end If issues persist, consider switching to SPAAC (strain- promoted click chemistry). q4->end Yes a4_yes The PEG linker can cause steric hindrance. Increase reaction time or consider gentle heating (e.g., 37-40°C). Ensure the alkyne is accessible.

Troubleshooting workflow for low yield in CuAAC reactions.

Data Presentation

Table 1: Comparison of Amine-Reactive Chemistries
FeatureS-methyl ethanethioateN-hydroxysuccinimide (NHS) Ester
Reactive Towards Primary amines (-NH₂)Primary amines (-NH₂)
Optimal pH Range 7.5 - 8.57.0 - 8.5
Relative Reactivity ModerateHigh
Hydrolytic Stability High at neutral pH, increases at acidic pH.[2]Low, highly susceptible to hydrolysis, especially at pH > 8.
Common Side Reactions Reaction with thiols, slow reaction leading to incomplete conjugation.Rapid hydrolysis competes with aminolysis, potential for side reactions with tyrosine, serine, and threonine at high pH.
Key Advantage Higher stability in aqueous buffers allows for longer reaction times.Faster reaction kinetics.
Table 2: Hydrolysis of S-methyl thioacetate

The stability of the thioester is highly dependent on pH. Hydrolysis is a competing reaction that renders the linker inactive for amine conjugation.

pHTemperature (°C)Half-life for HydrolysisRate ConstantReference
723155 days3.6 x 10⁻⁸ s⁻¹[2]
Acidic23Longer (inhibited)1.5 x 10⁻⁵ M⁻¹s⁻¹ (acid-mediated)[2]
Basic23Shorter (catalyzed)1.6 x 10⁻¹ M⁻¹s⁻¹ (base-mediated)[2]

Note: These values are for the parent S-methyl thioacetate. The PEG linker may slightly alter these rates but the general trend with pH remains the same.

Experimental Protocols & Methodologies

General Protocol for a Two-Step Conjugation

This protocol provides a general framework. Optimal conditions, particularly molar excess and reaction times, should be determined empirically for each specific application.

cluster_0 Step 1: Thioester-Amine Reaction cluster_1 Step 2: Azide-Alkyne Click Reaction (CuAAC) prep_prot 1. Prepare Amine-Biomolecule (e.g., protein in amine-free buffer, pH 7.5-8.5, like PBS or HEPES) prep_linker 2. Prepare Linker Stock (Dissolve Azido-PEG5-linker in anhydrous DMSO immediately before use) prep_prot->prep_linker react_amine 3. Reaction (Add 10-20 fold molar excess of linker to biomolecule. Incubate for 2-4h at RT or overnight at 4°C) prep_linker->react_amine purify1 4. Purification (Remove excess linker via dialysis, size-exclusion chromatography (SEC), or tangential flow filtration) react_amine->purify1 prep_azide 5. Prepare Azido-Biomolecule (Product from Step 4 in degassed buffer) purify1->prep_azide prep_alkyne 6. Prepare Alkyne Partner (Dissolve alkyne-containing molecule in a compatible solvent) prep_azide->prep_alkyne click_react 7. Click Reaction (Add alkyne, CuSO₄, ligand (e.g., THPTA), and finally Sodium Ascorbate. Incubate for 1-4h at RT) prep_alkyne->click_react purify2 8. Final Purification (Remove catalyst and excess reagents using IEX, SEC, or HIC) click_react->purify2 final_product Characterize Final Conjugate (SDS-PAGE, Mass Spectrometry, Functional Assays) purify2->final_product

General experimental workflow for a two-step conjugation.

References

Technical Support Center: Purification of Azido-PEG5-S-methyl ethanethioate Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of "Azido-PEG5-S-methyl ethanethioate" conjugates. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of these valuable molecules.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and what is it used for?

A1: "this compound" is a polyethylene (B3416737) glycol (PEG)-based linker molecule. It is commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] The "Azido" group allows for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), to conjugate it to other molecules.[1][2][3] The PEG5 linker provides spacing and solubility to the final conjugate.

Q2: What are the main challenges in purifying conjugates of "this compound"?

A2: The primary challenges in purifying these conjugates stem from the properties of the PEG linker.[][5] These challenges include:

  • Heterogeneity of the reaction mixture: The reaction often results in a complex mixture of the desired conjugate, unreacted starting materials (both the PEG linker and the molecule it's being conjugated to), and potentially side products.[]

  • Polydispersity of larger PEGs: While PEG5 is monodisperse, longer PEG chains can be polydisperse, leading to a mixture of conjugates with different PEG lengths and making purification difficult.[6]

  • Similar properties of reactants and products: The conjugate may have similar solubility and chromatographic behavior to the starting materials, making separation challenging.

  • Poor UV absorbance of PEG: The PEG linker itself does not have a strong UV chromophore, which can make detection by standard HPLC-UV methods difficult.[6][7]

Q3: Which purification techniques are most suitable for "this compound" conjugates?

A3: Several chromatographic techniques are effective for purifying PEGylated conjugates. The choice of method depends on the specific properties of the conjugate and the impurities to be removed. The most common methods are:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Highly effective for separating molecules based on hydrophobicity.[][6]

  • Size Exclusion Chromatography (SEC): Ideal for separating molecules based on their size, making it useful for removing unreacted small molecules like the PEG linker from the larger conjugate.[][8][9]

  • Hydrophobic Interaction Chromatography (HIC): A less denaturing alternative to RP-HPLC that separates based on hydrophobicity.[][10]

  • Ion Exchange Chromatography (IEX): Separates molecules based on their net charge. This can be effective if the conjugation process alters the overall charge of the molecule.[][11]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of "this compound" conjugates.

Problem 1: Low Yield of Purified Conjugate
Potential Cause Recommended Solution
Non-specific binding to the chromatography column. Ensure the column is properly equilibrated. Consider using a buffer with a slightly higher ionic strength or a different column chemistry (e.g., C8 instead of C18 for RP-HPLC).[12]
Precipitation of the conjugate on the column. Verify the solubility of your conjugate in the mobile phase. Adjust the pH or add solubilizing agents if necessary.[12]
Harsh purification conditions causing degradation. For sensitive molecules, consider less denaturing techniques like HIC or SEC over RP-HPLC. Optimize buffer conditions and temperature.
Loss of small conjugates through dialysis/ultrafiltration membrane. Ensure the Molecular Weight Cut-Off (MWCO) of the membrane is significantly smaller than the molecular weight of your conjugate.[12]
Problem 2: Poor Separation of Conjugate from Unreacted Starting Materials
Potential Cause Recommended Solution
Inappropriate chromatography method. If co-elution occurs, switch to a method with a different separation principle (e.g., from SEC to RP-HPLC).
Suboptimal gradient in RP-HPLC. Develop a shallower gradient to improve the resolution between your conjugate and closely eluting impurities.
Incorrect column selection. For RP-HPLC, try a different stationary phase (e.g., C8 or C4 instead of C18). For SEC, use a column with a pore size appropriate for the molecular weight of your conjugate.[9]
Column overloading. Reduce the amount of sample loaded onto the column to prevent peak broadening and improve resolution.[12]
Problem 3: Broad Peaks in Chromatography
Potential Cause Recommended Solution
Slow kinetics on the column stationary phase. Increase the column temperature to improve peak shape in RP-HPLC.[6]
Polydispersity of the conjugate (if using a longer PEG chain). This is an inherent property. However, high-resolution chromatography can sometimes separate different PEGylated species.
Secondary interactions with the column. Add ion-pairing reagents to the mobile phase in RP-HPLC or adjust the salt concentration in IEX.
Large injection volume. Keep the injection volume as small as possible, especially when the sample is dissolved in a strong solvent like DMSO.[6]

Experimental Protocols

Protocol 1: Reverse-Phase HPLC (RP-HPLC) Purification

This protocol provides a general starting point for the purification of "this compound" conjugates. Optimization will be required based on the specific properties of the conjugate.

  • Column Selection: Start with a C18 column. If the conjugate is very hydrophobic, a C8 or C4 column may provide better results.[6]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution:

    • Start with a linear gradient of 5-95% Mobile Phase B over 30 minutes.

    • Adjust the gradient steepness to optimize the separation of the target conjugate from impurities.

  • Detection:

    • If the conjugate has a UV-active component, monitor at an appropriate wavelength (e.g., 280 nm for proteins).

    • For conjugates with poor UV absorbance, use a universal detector such as an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or Mass Spectrometry (MS).[6]

  • Fraction Collection and Analysis: Collect fractions corresponding to the desired peak and analyze them by a suitable method (e.g., MS, SDS-PAGE) to confirm the identity and purity of the conjugate.

Protocol 2: Size Exclusion Chromatography (SEC) for Removal of Unreacted PEG Linker

SEC is particularly useful for removing small, unreacted "this compound" from the much larger conjugate.

  • Column Selection: Choose an SEC column with a fractionation range appropriate for the size of your conjugate and the unreacted linker.

  • Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a buffered saline solution (e.g., Phosphate-Buffered Saline, PBS) at a physiological pH.[8]

  • Sample Preparation: Dissolve the crude reaction mixture in the mobile phase. Ensure the sample is free of particulates by filtering or centrifugation.

  • Chromatography:

    • Equilibrate the column with at least two column volumes of the mobile phase.

    • Inject the sample. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.

    • Run the chromatography at a constant, optimized flow rate. A slower flow rate often improves resolution.[9]

  • Fraction Collection: Collect fractions based on the elution profile. The larger conjugate will elute before the smaller, unreacted PEG linker.

  • Analysis: Analyze the collected fractions to identify those containing the purified conjugate, free from the unreacted linker.[9]

Visualized Workflows

experimental_workflow cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Analysis cluster_product Final Product start Crude Reaction Mixture sec Size Exclusion Chromatography (SEC) start->sec Initial Cleanup (Remove unreacted PEG) hic Hydrophobic Interaction Chromatography (HIC) start->hic Alternative Purification rphplc Reverse-Phase HPLC (RP-HPLC) sec->rphplc High-Resolution Purification analysis Purity & Identity Confirmation (MS, SDS-PAGE) rphplc->analysis hic->analysis end Purified Conjugate analysis->end

Caption: General experimental workflow for the purification of PEG conjugates.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Solutions start Poor Separation cause1 Suboptimal Gradient start->cause1 cause2 Wrong Column Chemistry start->cause2 cause3 Column Overload start->cause3 cause4 Inappropriate Method start->cause4 sol1 Optimize Gradient (Make it shallower) cause1->sol1 sol2 Try Different Column (e.g., C8, C4, Phenyl) cause2->sol2 sol3 Reduce Sample Load cause3->sol3 sol4 Change Method (e.g., SEC to RP-HPLC) cause4->sol4

Caption: Troubleshooting logic for poor chromatographic separation.

References

avoiding side reactions with "Azido-PEG5-S-methyl ethanethioate"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azido-PEG5-S-methyl ethanethioate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot potential issues and avoid common side reactions during their experiments with this heterobifunctional PROTAC linker.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive functional groups on "this compound" and their intended reactions?

A1: "this compound" possesses two key reactive moieties for sequential bioconjugation:

  • Azide (B81097) Group (-N₃): This group is designed for "click chemistry" reactions. It readily participates in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole linkage with an alkyne-containing molecule.[1][2]

  • S-methyl ethanethioate Group (-S-C(O)CH₃): This is a protected thiol group. The thioester bond can be cleaved under specific conditions to reveal a free sulfhydryl (-SH) group, which can then react with various electrophiles, such as maleimides or alkyl halides.[3][4]

Q2: My azide group seems to be disappearing during my multi-step synthesis. What could be the cause?

A2: A common side reaction involving the azide group is its reduction to a primary amine (-NH₂). This can occur in the presence of:

To avoid this, carefully plan your synthetic route to avoid exposing the azide to these reagents. If their use is unavoidable, consider performing the azide conjugation step (click chemistry) before introducing the reducing agent.

Q3: I am observing protein degradation or aggregation during my copper-catalyzed click chemistry (CuAAC) reaction. What is happening and how can I prevent it?

A3: The copper (I) catalyst used in CuAAC can promote the formation of reactive oxygen species (ROS), which can lead to oxidative damage and degradation of proteins.[6] To mitigate this, consider the following:

  • Use a copper-chelating ligand: Ligands such as tris(benzyltriazolylmethyl)amine (TBTA) or bathocuproinedisulfonic acid (BCS) can stabilize the Cu(I) ion and reduce oxidative damage.[7]

  • Minimize reaction time: Optimize your reaction conditions to proceed as quickly as possible.

  • Degas your buffers: Removing dissolved oxygen from your reaction buffers can help minimize ROS formation.

  • Consider SPAAC: If oxidative damage persists, switching to a copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) is an excellent alternative for sensitive biological molecules.[1][8]

Q4: What are the recommended conditions for deprotecting the S-methyl ethanethioate group to reveal the thiol?

A4: The thioester can be cleaved under basic conditions. A common method is to use a mild base like hydroxylamine (B1172632) or a hydroxide (B78521) solution.[3][4][9] It is crucial to perform this deprotection step immediately before the thiol conjugation reaction, as the resulting free thiol is susceptible to oxidation.

Q5: After deprotection of the S-methyl ethanethioate, I am seeing disulfide-linked dimers of my molecule. How can I prevent this?

A5: The formation of disulfide bonds is a common side reaction when working with free thiols, which can readily oxidize, especially in the presence of oxygen and at neutral or slightly basic pH.[3] To minimize this:

  • Work under inert atmosphere: Perform the deprotection and subsequent thiol reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Use degassed buffers: Removing dissolved oxygen from your buffers is critical.

  • Include a reducing agent (with caution): In some cases, a small amount of a mild reducing agent like TCEP can be included to maintain the thiol in its reduced state. However, be mindful of its potential to reduce the azide group (see Q2).

  • Control pH: Keep the pH of the solution below 7, if compatible with your reaction, as thiols are more prone to oxidation at higher pH.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no "click" reaction yield Inefficient copper catalystUse a freshly prepared solution of a Cu(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate) and a stabilizing ligand.[6]
Steric hindranceConsider using a longer PEG linker if the azide or alkyne is close to a bulky group.
Incorrect pHFor CuAAC, maintain a pH between 7 and 9 for optimal reaction with amine-containing biomolecules.[10]
Reduction of azide to amine Presence of reducing agents (e.g., DTT, TCEP) or phosphinesAvoid these reagents in the presence of the azide. If necessary, perform the click reaction first.
Protein damage during CuAAC Copper-mediated oxidative stressUse a copper-chelating ligand, degas buffers, and minimize reaction time. Alternatively, use copper-free SPAAC.[6][7][8]
Incomplete thioester deprotection Insufficiently basic conditions or short reaction timeIncrease the concentration of the base (e.g., hydroxylamine) or extend the reaction time. Monitor by LC-MS.[3][9]
Formation of disulfide byproducts Oxidation of the free thiolWork under an inert atmosphere, use degassed buffers, and perform the subsequent conjugation step immediately after deprotection.[3]
PROTAC shows low degradation efficiency Poor ternary complex formationThe linker length and composition are critical. Synthesize a library of PROTACs with different linker lengths to optimize ternary complex formation.[1][11]
Poor cell permeabilityThe physicochemical properties of the final PROTAC are important. The PEG linker enhances hydrophilicity, which may need to be balanced for optimal cell permeability.[11]

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for conjugating "this compound" to an alkyne-functionalized molecule.

  • Prepare Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in DMSO.

    • Alkyne-containing molecule: Prepare a 10 mM stock solution in a compatible solvent (e.g., DMSO, water).

    • Copper(II) Sulfate (CuSO₄): Prepare a 50 mM stock solution in water.

    • Sodium Ascorbate (B8700270): Prepare a 100 mM stock solution in water immediately before use.

    • Copper Ligand (e.g., TBTA): Prepare a 10 mM stock solution in DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-containing molecule (1.0 eq) and this compound (1.1-1.5 eq) in a suitable reaction buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Add the copper ligand to the reaction mixture (final concentration 100-200 µM).

    • Add the CuSO₄ solution (final concentration 50-100 µM).

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration 1-2 mM).

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can be gently agitated.

  • Purification:

    • Purify the conjugate using an appropriate method such as size-exclusion chromatography, reversed-phase HPLC, or dialysis to remove excess reagents and the copper catalyst.

Protocol 2: Thioester Deprotection and Thiol Conjugation

This protocol outlines the deprotection of the S-methyl ethanethioate group followed by conjugation to a maleimide-functionalized molecule.

  • Prepare Reagents:

    • Azido-PEG5-conjugate (from Protocol 1): Dissolve in a degassed buffer (e.g., phosphate (B84403) buffer, pH 7.0).

    • Deprotection Solution: Prepare a 0.5 M solution of hydroxylamine hydrochloride in a degassed buffer, and adjust the pH to 7.0 with a base (e.g., NaOH).

    • Maleimide-functionalized molecule: Dissolve in a degassed buffer.

  • Deprotection:

    • Add the deprotection solution to the Azido-PEG5-conjugate solution (a 10 to 50-fold molar excess of hydroxylamine).

    • Incubate at room temperature for 30-60 minutes under an inert atmosphere.

  • Purification (Optional but Recommended):

    • Quickly remove the deprotection agent using a desalting column equilibrated with a degassed reaction buffer (e.g., phosphate buffer, pH 6.5-7.0).

  • Thiol-Maleimide Conjugation:

    • Immediately add the maleimide-functionalized molecule (1.1-1.5 eq) to the solution containing the deprotected thiol.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight under an inert atmosphere.

  • Quenching (Optional):

    • To quench any unreacted maleimide, add a small molecule thiol like β-mercaptoethanol or cysteine to the reaction mixture.

  • Final Purification:

    • Purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion or affinity chromatography) to remove unreacted components.

Visualizations

experimental_workflow General Workflow for Using this compound cluster_step1 Step 1: Click Chemistry cluster_step2 Step 2: Thiol Deprotection cluster_step3 Step 3: Thiol Conjugation azido_peg Azido-PEG5-S-methyl ethanethioate cuaac CuAAC or SPAAC azido_peg->cuaac alkyne_molecule Alkyne-containing Molecule alkyne_molecule->cuaac peg_conjugate Azido-PEG5-Conjugate (Thiol Protected) cuaac->peg_conjugate Formation of PEG-linked conjugate peg_conjugate2 Azido-PEG5-Conjugate (Thiol Protected) deprotection Deprotection (e.g., Hydroxylamine) free_thiol PEG-Conjugate with Free Thiol deprotection->free_thiol Reveals free thiol peg_conjugate2->deprotection free_thiol2 PEG-Conjugate with Free Thiol thiol_conjugation Thiol-Maleimide Reaction final_product Final PROTAC Molecule thiol_conjugation->final_product Final Bioconjugate free_thiol2->thiol_conjugation maleimide_molecule Maleimide-containing Molecule maleimide_molecule->thiol_conjugation

Caption: Sequential conjugation workflow using this compound.

troubleshooting_logic Troubleshooting Logic for Azide Group Side Reactions start Start: Azide-containing molecule check_reducing_agents Are reducing agents (DTT, TCEP) or phosphines present? start->check_reducing_agents azide_reduction Side Reaction: Azide is reduced to amine check_reducing_agents->azide_reduction Yes proceed_to_click Proceed to Click Chemistry check_reducing_agents->proceed_to_click No check_cu_catalyst Using CuAAC? proceed_to_click->check_cu_catalyst oxidative_damage Potential Side Reaction: Oxidative damage to protein check_cu_catalyst->oxidative_damage Yes successful_click Successful Click Conjugation check_cu_catalyst->successful_click No (Using SPAAC) use_spaac Solution: Use SPAAC (copper-free) oxidative_damage->use_spaac use_ligand Solution: Use Cu-chelating ligand oxidative_damage->use_ligand use_spaac->successful_click use_ligand->successful_click

References

improving efficiency of "Azido-PEG5-S-methyl ethanethioate" labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "Azido-PEG5-S-methyl ethanethioate." This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for improving the efficiency of labeling experiments using this bifunctional linker.

Troubleshooting Guides (Q&A)

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low Labeling Efficiency at the Azide (B81097) Terminus (Click Chemistry)

Q1: My copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is showing low or no product formation. What are the common causes and solutions?

A1: Low efficiency in CuAAC reactions is a frequent issue. Several factors can contribute to this problem. A systematic check of your reagents and conditions is the best approach.

  • Copper (I) Oxidation: The active catalyst is Cu(I). Oxygen in the reaction buffer can oxidize it to the inactive Cu(II) state.

    • Solution: Degas all buffers and solutions thoroughly before use by bubbling with an inert gas (argon or nitrogen) or by using vacuum/sonication cycles.[1] Perform the reaction under an inert atmosphere if possible.

  • Reagent Quality and Concentration:

    • Copper Source: Ensure your copper source (e.g., CuSO₄, CuBr) is not old or contaminated.

    • Reducing Agent: Sodium ascorbate (B8700270) is commonly used to reduce Cu(II) to Cu(I) in situ. Ensure your sodium ascorbate solution is freshly prepared, as it degrades in solution.

    • Ligand: A copper-stabilizing ligand (e.g., THPTA, TBTA) is crucial to prevent copper precipitation and enhance reaction efficiency.[1][2] Ensure the correct ligand-to-copper ratio is used.

  • Reaction Buffer:

    • pH: The optimal pH for CuAAC is typically between 7 and 8.

    • Interfering Components: Buffers containing chelating agents (e.g., EDTA) or high concentrations of certain amino acids can sequester copper ions, inhibiting the reaction.

  • Steric Hindrance: Bulky molecules near the azide or alkyne can physically block the reactive sites.[2] Consider using a linker with a longer PEG chain if steric hindrance is suspected.

Q2: I am using strain-promoted azide-alkyne cycloaddition (SPAAC) and the reaction is very slow or incomplete. How can I improve it?

A2: While SPAAC avoids the cytotoxicity of a copper catalyst, its kinetics can be slower.

  • Reagent Stability: Strained cyclooctynes (e.g., DBCO, BCN) can be unstable, especially in acidic conditions or during long-term storage. Store them as recommended by the manufacturer, protected from light and moisture.

  • Solubility Issues: Poor solubility of either the azide-PEG linker or the cyclooctyne-modified molecule can significantly reduce reaction rates. You may need to add a small percentage of an organic co-solvent like DMSO or DMF, ensuring it doesn't exceed 10% of the final volume to maintain protein stability.

  • Steric Hindrance: As with CuAAC, steric hindrance can be a major issue. The PEG5 spacer is designed to mitigate this, but for very large biomolecules, a longer PEG chain might be necessary.[3]

Issue 2: Problems with the S-methyl ethanethioate Terminus

Q3: I am getting incomplete deprotection of the S-methyl ethanethioate group to reveal the free thiol. What can I do?

A3: The thioacetate (B1230152) group is a stable protecting group, and its efficient removal is key.

  • Deprotection Reagent: Hydrolysis is typically achieved using a base (e.g., NaOH, KOH) or a nucleophile like hydroxylamine (B1172632) or hydrazine (B178648) under specific conditions. More recently, milder, biomimetic approaches using 2-aminothiols like cysteamine (B1669678) have shown high efficiency at neutral pH.[4]

  • Reaction Conditions:

    • Base Hydrolysis: If using a base like NaOH, the reaction may require refluxing for a couple of hours. This may not be suitable for sensitive biomolecules.

    • Mild Nucleophiles: For sensitive applications, reagents like thioglycolic acid or cysteamine at pH 8 can achieve deprotection in shorter times (30 min to 24h) at room temperature.[4][5]

  • Monitoring: It is crucial to monitor the deprotection reaction by analytical methods (e.g., LC-MS) to ensure complete conversion before proceeding to the next step.

Q4: My newly deprotected thiol is not reacting efficiently with my target molecule (e.g., a maleimide). Why?

A4: The free thiol is highly reactive and prone to oxidation.

  • Oxidation: The free thiol can readily oxidize to form disulfide bonds, especially in the presence of oxygen and at neutral to basic pH.

    • Solution: Perform the deprotection and subsequent conjugation under an inert, oxygen-free atmosphere. The inclusion of a mild reducing agent like TCEP can help maintain the thiol in its reduced, reactive state.

  • Immediate Use: The deprotected thiol should be used immediately in the next conjugation step to minimize side reactions like oxidation.

  • pH of Conjugation: The reaction of a thiol with a maleimide (B117702) is most efficient at a pH range of 6.5-7.5. At pH > 8.0, maleimides can react with amines.[6]

Issue 3: Purification and Characterization Challenges

Q5: I am having difficulty purifying my final PEGylated conjugate from unreacted starting materials.

A5: The increase in hydrodynamic radius and molecular weight imparted by the PEG chain is the primary basis for purification.

  • Size Exclusion Chromatography (SEC): This is a very effective method for separating the larger PEGylated product from smaller unreacted linkers and reagents.[7][]

  • Ion Exchange Chromatography (IEX): The PEG chain can shield charges on the protein surface, altering its interaction with IEX resins. This change in electrostatic interaction can be exploited to separate PEGylated species from the unmodified protein.[7][][9]

  • Ultrafiltration/Dialysis: These membrane-based techniques are useful for removing small molecular weight impurities but may be less effective at separating species with small size differences.[7][]

Frequently Asked Questions (FAQs)

Q1: What is the structure and function of "this compound"?

A1: This is a bifunctional, PEG-based linker. It contains an azide (-N₃) group on one end and a protected thiol (as an S-methyl ethanethioate) on the other, connected by a 5-unit polyethylene (B3416737) glycol (PEG) spacer.[] The azide group is used for "click chemistry" reactions, such as CuAAC or SPAAC, to conjugate with alkyne- or cyclooctyne-containing molecules.[3] The S-methyl ethanethioate is a protecting group for a thiol, which can be deprotected to yield a free sulfhydryl (-SH) group for conjugation to thiol-reactive moieties like maleimides.

Q2: How should I store and handle this reagent?

A2: The reagent should be stored at -20°C, protected from moisture. To prevent condensation, allow the vial to equilibrate to room temperature before opening. For click chemistry applications, it is recommended to prepare solutions fresh and discard any unused portion to avoid degradation and ensure reactivity.

Q3: What are the advantages of using a PEG spacer in this linker?

A3: The PEG spacer offers several advantages:

  • Increased Hydrophilicity: It improves the aqueous solubility of the linker and the resulting conjugate, which can prevent aggregation.[11]

  • Reduced Steric Hindrance: It provides distance between the conjugated molecules, minimizing steric clashes that could reduce reaction efficiency.[3]

  • Improved Pharmacokinetics: In drug development, PEGylation can increase the hydrodynamic size of a molecule, extending its circulation half-life in vivo.[11]

Q4: Can I use this linker for antibody-drug conjugates (ADCs)?

A4: Yes, this type of linker is well-suited for ADC development. For example, an antibody could be modified with an alkyne group, which then reacts with the azide terminus of the linker. Following purification, the thioate group can be deprotected to allow conjugation of a cytotoxic drug that has a thiol-reactive handle.[12][13]

Data and Protocols

Quantitative Data Summary

The optimal conditions for labeling are highly dependent on the specific biomolecules involved. The following tables provide typical starting ranges for optimization.

Table 1: Recommended Conditions for CuAAC Click Chemistry

ParameterRecommended RangeNotes
Azide-PEG Linker 1.1 - 2 equivalentsRelative to the alkyne-modified molecule.
Alkyne-Molecule 1 equivalentThe limiting reagent.
CuSO₄ 1 - 1.2 equivalentsRelative to the alkyne.[14]
Reducing Agent (Na-Asc) 5 - 50 equivalentsFreshly prepared solution is critical.[14]
Cu-Ligand (e.g., THPTA) 1 - 5 equivalentsRelative to CuSO₄.
pH 7.0 - 8.0Use non-chelating buffers like PBS or HEPES.
Temperature Room Temperature - 60°CHigher temperatures can increase rate but may affect protein stability.[14]
Time 1 - 24 hoursMonitor reaction progress by LC-MS or other methods.[2]

Table 2: Recommended Conditions for Thioate Deprotection

MethodReagentConcentrationpHTempTimeNotes
Base Hydrolysis NaOH~2 equivalents>12Reflux2 hrsHarsh; not for sensitive proteins.
Thiol Exchange Thioglycolic Acid2 equivalents8.0RT24 hrsMilder conditions.[5]
Biomimetic (NCL) Cysteamine2 equivalents8.0RT30 minFast and mild; high yields reported.[4]
Experimental Protocols

Protocol 1: General Procedure for CuAAC Labeling of an Alkyne-Modified Protein

  • Reagent Preparation:

    • Prepare a 1-10 mg/mL solution of your alkyne-modified protein in a degassed, amine-free, non-chelating buffer (e.g., PBS, pH 7.4).

    • Prepare a fresh 10 mM solution of Sodium Ascorbate in degassed water.

    • Prepare a 10 mM solution of "this compound" in DMSO.

    • Prepare a premixed 5 mM solution of CuSO₄ and 25 mM THPTA in degassed water.

  • Reaction Setup:

    • To the protein solution, add the "this compound" solution to achieve a final molar excess of 1.5 equivalents.

    • Add the Sodium Ascorbate solution to a final concentration of 1-2 mM.

    • Initiate the reaction by adding the CuSO₄/THPTA premix to a final copper concentration of 100-200 µM.

  • Incubation:

    • Incubate the reaction at room temperature for 2-4 hours, or overnight at 4°C. Protect the reaction from light.

  • Purification:

    • Remove unreacted linker and catalyst components by size exclusion chromatography (SEC) or dialysis.

Protocol 2: General Procedure for Thioate Deprotection and Thiol-Maleimide Conjugation

  • Deprotection:

    • To the purified, PEGylated protein from Protocol 1 in a degassed buffer (e.g., Phosphate buffer, pH 8.0), add 2 equivalents of cysteamine from a freshly prepared stock solution.

    • Incubate under an inert atmosphere (e.g., nitrogen) at room temperature for 30-60 minutes.

  • Buffer Exchange (Critical):

    • Immediately after deprotection, exchange the buffer to a maleimide-conjugation buffer (e.g., PBS with 2 mM EDTA, pH 7.0) using a desalting column to remove the cysteamine. Perform this step quickly and under inert conditions if possible.

  • Maleimide Conjugation:

    • Immediately add the maleimide-functionalized molecule (dissolved in a minimal amount of DMSO or DMF) to the solution of the thiol-containing protein. Use a 5- to 20-fold molar excess of the maleimide reagent.

  • Incubation:

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching & Purification:

    • Quench any unreacted maleimide by adding a free thiol like L-cysteine or β-mercaptoethanol.

    • Purify the final conjugate using an appropriate method, such as SEC or IEX, to remove excess reagents.

Visual Guides

Diagrams

G cluster_azide Part 1: Azide Labeling (Click Chemistry) cluster_thiol Part 2: Thiol Labeling alkyne_protein Alkyne-Modified Biomolecule mix Combine Reagents (CuSO4, Ascorbate, Ligand) alkyne_protein->mix azido_peg Azido-PEG5-SMe-ethanethioate azido_peg->mix react_click Click Reaction (CuAAC) mix->react_click purify_click Purification 1 (e.g., SEC) react_click->purify_click peg_protein PEGylated Biomolecule (Thioate Protected) purify_click->peg_protein deprotect Deprotection (e.g., Cysteamine) peg_protein->deprotect buffer_exchange Buffer Exchange (Remove Deprotectant) deprotect->buffer_exchange thiol_protein PEGylated Biomolecule (Free Thiol) buffer_exchange->thiol_protein react_thiol Thiol-Maleimide Conjugation thiol_protein->react_thiol maleimide_mol Maleimide-Modified Molecule maleimide_mol->react_thiol purify_final Purification 2 (e.g., SEC, IEX) react_thiol->purify_final final_product Final Bifunctional Conjugate purify_final->final_product

Caption: General experimental workflow for two-step labeling.

G cluster_reaction Which reaction failed? cluster_click_ts Troubleshooting Click Chemistry cluster_thiol_ts Troubleshooting Thiol Conjugation start Low Labeling Efficiency click Click Chemistry (Azide) start->click thiol Thiol Conjugation (Thioate) start->thiol check_cu Check Copper Source & Reducing Agent (Prepare Fresh) click->check_cu check_o2 Degas Buffers & Run Under Inert Gas click->check_o2 check_sterics Assess Steric Hindrance click->check_sterics check_deprotect Confirm Deprotection (LC-MS) thiol->check_deprotect check_thiol_ox Prevent Thiol Oxidation (Inert Atmosphere, TCEP) thiol->check_thiol_ox check_maleimide_ph Check Maleimide Reaction pH (6.5-7.5) thiol->check_maleimide_ph

Caption: Decision tree for troubleshooting low labeling efficiency.

References

Technical Support Center: Troubleshooting "Azido-PEG5-S-methyl ethanethioate" Click Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with "Azido-PEG5-S-methyl ethanethioate" in click chemistry reactions, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues encountered during CuAAC reactions involving "this compound".

Problem 1: Low or No Product Yield

Q1: My CuAAC reaction with this compound has a very low or no yield. What are the most common causes?

Low or no product yield in CuAAC reactions is a frequent issue that can often be traced back to a few key factors. The most critical of these is the inactivation of the copper(I) catalyst through oxidation to copper(II), which is catalytically inactive in this reaction. Dissolved oxygen in the reaction mixture is a primary cause of this oxidation.[1] Another common culprit is the poor quality or degradation of the reagents, including the this compound itself, the alkyne substrate, or the reducing agent.

Q2: How can I prevent the inactivation of the copper catalyst?

To maintain the active Cu(I) state of the catalyst, it is crucial to minimize its exposure to oxygen.[1] This can be achieved by:

  • Degassing: Before initiating the reaction, thoroughly degas all solutions (solvents, buffers, and reactant solutions) by bubbling an inert gas, such as argon or nitrogen, through them for 15-30 minutes.[2]

  • Using a Reducing Agent: A reducing agent is typically added to the reaction mixture to reduce any oxidized Cu(II) back to the active Cu(I) state. Sodium ascorbate (B8700270) is the most commonly used reducing agent for this purpose. It is essential to use a freshly prepared solution of sodium ascorbate, as it can oxidize over time.[2]

  • Using a Ligand: A chelating ligand can stabilize the Cu(I) catalyst, protecting it from oxidation and disproportionation, and can also increase the reaction rate.[3] Common ligands for CuAAC include Tris(benzyltriazolylmethyl)amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).[3][4]

Q3: I suspect my reagents are the problem. How can I check their quality?

The purity and stability of all reagents are critical for a successful click reaction.

  • This compound and Alkyne Substrate: Verify the purity of your starting materials using appropriate analytical methods such as NMR or mass spectrometry. Ensure they have been stored correctly, typically at low temperatures and protected from moisture, to prevent degradation.[5]

  • Copper Source (e.g., CuSO₄): Use a high-purity copper salt and ensure it has been stored in a dry environment to prevent hydration, which can affect its solubility and reactivity.

  • Sodium Ascorbate: As mentioned, this reducing agent is susceptible to oxidation. Always use a freshly prepared solution.

Q4: Could the "S-methyl ethanethioate" group be interfering with the reaction?

Yes, the "S-methyl ethanethioate" group, which is a thioester, could potentially interfere with the CuAAC reaction. Thioesters are susceptible to hydrolysis, especially under basic conditions, which would release a free thiol. Thiols are known to be potent inhibitors of the CuAAC reaction because they can form stable complexes with the copper(I) catalyst, effectively sequestering it and halting the reaction.[6] Additionally, under certain CuAAC conditions, a competing reaction between the thiol, alkyne, and azide (B81097) can occur, leading to the formation of thiotriazole byproducts.[6]

To mitigate this, ensure your reaction pH is neutral or slightly acidic (pH 6-7.5) and consider using a water-soluble ligand like THPTA to protect the copper catalyst.

Problem 2: Presence of Side Products and Impurities

Q5: I see multiple spots on my TLC or peaks in my LC-MS analysis that are not my desired product. What are the likely side reactions?

The most common side reaction in CuAAC is the homocoupling of the alkyne starting material, often referred to as Glaser coupling, which is also catalyzed by copper. The formation of thiotriazole byproducts, as mentioned above, is also a possibility if the thioester has been hydrolyzed.[6]

To minimize these side reactions, it is important to carefully control the reaction conditions, particularly by ensuring an oxygen-free environment and using a stabilizing ligand.

Q6: I'm having difficulty purifying my PEGylated product. What purification strategies are recommended?

The purification of PEGylated compounds can be challenging due to their high solubility in a wide range of solvents and their tendency to cause streaking during silica (B1680970) gel chromatography. Consider the following purification methods:

  • Precipitation: If there is a significant solubility difference between your PEGylated product and the starting materials or byproducts, precipitation by adding a non-solvent can be an effective purification step.

  • Size Exclusion Chromatography (SEC): This technique separates molecules based on their size and is often effective for purifying PEGylated compounds from smaller molecule impurities.

  • Reverse-Phase HPLC (RP-HPLC): This is a powerful technique for purifying PEGylated products, often providing high resolution and purity.

Frequently Asked Questions (FAQs)

Q7: What are the optimal reaction conditions for a CuAAC reaction with this compound?

While optimal conditions should be determined empirically for each specific reaction, the following table provides a general starting point for reaction parameters.

ParameterRecommended RangeNotes
This compound 1.0 - 1.5 equivalentsA slight excess of the azide or alkyne can help drive the reaction to completion.[2]
Alkyne Substrate 1.0 - 1.5 equivalentsThe limiting reagent is typically the more precious or complex molecule.[2]
Copper(II) Sulfate (B86663) (CuSO₄) 0.01 - 0.1 equivalentsThe catalyst loading can be optimized; higher concentrations can increase the reaction rate but also the risk of side reactions.[1][2]
Sodium Ascorbate 0.1 - 1.0 equivalentsShould be in excess relative to the copper catalyst to maintain a reducing environment.[1][2]
Ligand (e.g., THPTA) 0.05 - 0.5 equivalentsThe ligand-to-copper ratio is typically between 1:1 and 5:1.[1]
Solvent DMSO, DMF, t-BuOH/H₂O, or other aqueous buffersThe choice of solvent depends on the solubility of the reactants. Co-solvents are often used.
Temperature Room TemperatureMost CuAAC reactions proceed efficiently at room temperature.
pH 6.0 - 8.0Avoid highly basic conditions to prevent thioester hydrolysis. Buffers like phosphate (B84403) or HEPES are generally preferred over Tris.[1][7]

Q8: What are the expected yields for CuAAC reactions involving PEGylated azides?

Under optimized conditions, CuAAC reactions are known for being highly efficient, often yielding quantitative or near-quantitative results.[3] For the synthesis of PROTACs and other bioconjugates using PEGylated linkers, yields are frequently reported in the range of 55-90%.[7]

Reaction TypeSubstratesReported Yield
PROTAC SynthesisBRD4 ligand-azide + E3 ligase ligand-alkyne55-90%[7]
PEG ConjugationPEG-functionalized alkyne + Azide-functionalized molecule84%[3]
Small Molecule SynthesisCoumarin-derived alkynes/azides in water~90%[1]

Q9: How should I store this compound?

To ensure its stability, this compound should be stored as a solid at low temperatures (e.g., -20°C) and protected from moisture.[5] If you prepare a stock solution in an organic solvent, it is advisable to aliquot it and avoid multiple freeze-thaw cycles.[7]

Experimental Protocols

General Protocol for a Small-Scale CuAAC Reaction

This protocol provides a general framework and may require optimization for your specific substrates.

1. Preparation of Stock Solutions:

  • This compound: Prepare a 10 mM stock solution in DMSO.

  • Alkyne Substrate: Prepare a 10 mM stock solution in a compatible solvent (e.g., DMSO).

  • Copper(II) Sulfate (CuSO₄): Prepare a 100 mM stock solution in deionized water.[2]

  • Sodium Ascorbate: Prepare a fresh 1 M stock solution in deionized water immediately before use.[2]

  • THPTA Ligand: Prepare a 50 mM stock solution in deionized water.

2. Reaction Setup:

  • In a clean microcentrifuge tube, add the alkyne substrate solution (1 equivalent).

  • Add the this compound stock solution (1.1-1.5 equivalents).[2]

  • Add the reaction solvent (e.g., a mixture of t-BuOH and water) to achieve the desired final concentration.

  • Add the THPTA ligand stock solution (e.g., to a final concentration of 0.5 mM).[1]

  • Degas the reaction mixture by bubbling with argon or nitrogen for 15-30 minutes.[2]

  • Initiate the reaction by adding the copper(II) sulfate stock solution (e.g., to a final concentration of 0.1 mM) followed by the freshly prepared sodium ascorbate stock solution (e.g., to a final concentration of 5 mM).[1] The order of addition is important to allow for the pre-formation of the copper-ligand complex.

3. Reaction and Monitoring:

  • Seal the reaction vessel and stir the mixture at room temperature.

  • Monitor the reaction progress periodically using an appropriate analytical method (e.g., TLC or LC-MS).

  • Upon completion, the reaction can be quenched by exposure to air or by the addition of a chelating agent like EDTA.[2]

4. Work-up and Purification:

  • Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product using an appropriate method, such as column chromatography, precipitation, or HPLC.

Visualizations

Experimental Workflow

G cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_process 3. Processing prep_azide Prepare Azido-PEG5-S-methyl ethanethioate solution mix_reactants Combine Azide and Alkyne in reaction solvent prep_azide->mix_reactants prep_alkyne Prepare Alkyne substrate solution prep_alkyne->mix_reactants prep_cu Prepare CuSO4 solution add_cu Add CuSO4 solution prep_cu->add_cu prep_asc Prepare fresh Sodium Ascorbate solution add_asc Add Sodium Ascorbate to initiate reaction prep_asc->add_asc prep_ligand Prepare Ligand (e.g., THPTA) solution add_ligand Add Ligand solution prep_ligand->add_ligand mix_reactants->add_ligand degas Degas mixture with inert gas (Ar or N2) add_ligand->degas degas->add_cu add_cu->add_asc monitor Monitor reaction (TLC, LC-MS) add_asc->monitor quench Quench reaction monitor->quench purify Purify product quench->purify G start Low or No Product Yield catalyst_issue Potential Catalyst Inactivation? start->catalyst_issue reagent_issue Potential Reagent Issue? catalyst_issue->reagent_issue No solution_catalyst Degas all solutions Use fresh reducing agent Use a stabilizing ligand catalyst_issue->solution_catalyst Yes conditions_issue Suboptimal Conditions? reagent_issue->conditions_issue No solution_reagent Check purity of Azide and Alkyne Use high-purity reagents Prepare fresh solutions reagent_issue->solution_reagent Yes thioester_issue Thioester Interference? conditions_issue->thioester_issue No solution_conditions Optimize solvent for solubility Adjust reactant stoichiometry Check pH and buffer compatibility conditions_issue->solution_conditions Yes solution_thioester Ensure neutral to slightly acidic pH Use a protective ligand (THPTA) Minimize reaction time thioester_issue->solution_thioester Yes

References

Technical Support Center: Azido-PEG5-S-methyl ethanethioate Linker

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Azido-PEG5-S-methyl ethanethioate linker. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this versatile linker.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of the this compound linker?

A1: this compound is a bifunctional linker commonly used in bioconjugation and the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] Its azide (B81097) group allows for "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), for conjugation to molecules containing alkyne or strained cycloalkyne moieties.[1] The S-methyl ethanethioate group is a thioester that can be cleaved to reveal a thiol, which can be used for subsequent reactions like native chemical ligation (NCL) or conjugation to other molecules.

Q2: Under what conditions is the S-methyl ethanethioate linker stable?

A2: The S-methyl ethanethioate linker is generally stable under neutral and acidic conditions. The rate of hydrolysis for a close analog, S-methyl thioacetate (B1230152), is very slow at neutral pH, with a reported half-life of 155 days at pH 7 and 23°C.[2] However, the thioester bond is susceptible to hydrolysis under basic conditions.

Q3: What are the common methods for cleaving the S-methyl ethanethioate linker?

A3: The thioester bond in the S-methyl ethanethioate linker can be cleaved by several methods, including:

  • Aminolysis with hydroxylamine (B1172632): This is a common and relatively selective method for cleaving thioesters.[3]

  • Thiol-mediated cleavage (Thiol-Thioester Exchange): This involves reacting the thioester with another thiol, which can be useful in applications like Native Chemical Ligation (NCL).

  • Base-catalyzed hydrolysis: This method is rapid but less selective and can promote other base-catalyzed side reactions.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Premature cleavage of the linker The reaction buffer is too basic (high pH).Lower the pH of the reaction buffer to a range of 6.0-7.5. Perform a stability test on a small scale.
Presence of nucleophilic contaminants (e.g., primary/secondary amines) in reagents or solvents.Ensure all glassware is thoroughly cleaned and use high-purity, anhydrous, and aprotic solvents. Prepare solutions fresh before use.
The reaction buffer itself is nucleophilic (e.g., Tris buffer).Switch to a non-nucleophilic buffer such as HEPES, MES, or phosphate (B84403) buffer.
Incomplete or slow cleavage Suboptimal cleavage reagent concentration.For hydroxylamine cleavage, a final concentration of around 200 mM is often effective. Optimize the concentration based on your specific substrate.
Low reaction temperature.For hydroxylamine cleavage, incubating the reaction at a moderately elevated temperature (e.g., 45°C) can increase the rate.
Inefficient thiol-thioester exchange.Ensure the thiol reagent is used in sufficient excess and that the pH is appropriate to favor the thiolate form of the incoming thiol.
Appearance of unexpected byproducts Oxidation of the cleaved thiol product.If the desired product is the free thiol, degas all buffers and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent disulfide bond formation.
Reaction of cleavage products with other functional groups on the molecule.If using a non-selective cleavage method like strong base, consider a milder, more selective method like hydroxylamine cleavage.
Side reactions with scavengers (in the context of peptide synthesis).Ensure the chosen scavenger cocktail is compatible with the thioester linkage if cleavage is performed on a solid support.[4]

Quantitative Data Summary

The stability and cleavage kinetics of the S-methyl ethanethioate linker can be estimated from data on its close structural analog, S-methyl thioacetate.

Table 1: Hydrolysis Rate Constants for S-methyl thioacetate in Water [2]

Condition Rate Constant Half-life (at pH 7, 23°C)
Acid-mediated (k_a)1.5 x 10⁻⁵ M⁻¹s⁻¹-
Base-mediated (k_b)1.6 x 10⁻¹ M⁻¹s⁻¹-
pH-independent (k_w)3.6 x 10⁻⁸ s⁻¹155 days

Table 2: Thiol-Thioester Exchange Rate Constant for S-methyl thioacetate [2]

Reactant Rate Constant (k_ex) Half-life (at pH 7, 23°C, 1 mM thiol)
2-sulfonatoethanethiolate1.7 M⁻¹s⁻¹38 hours

Experimental Protocols

Protocol 1: Cleavage of S-methyl ethanethioate with Hydroxylamine

This protocol describes a general procedure for the cleavage of the thioester bond using a neutral hydroxylamine solution.[3]

Materials:

  • This compound conjugated molecule

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium phosphate buffer (e.g., 0.2 M, pH 7.5)

  • Sodium hydroxide (B78521) (NaOH) solution (1 M)

  • Nitrogen gas

  • Reaction vessel

Procedure:

  • Prepare a 2 M hydroxylamine stock solution: Dissolve hydroxylamine hydrochloride in deionized water and adjust the pH to 7.5 with 1 M NaOH.

  • Prepare the reaction mixture: Dissolve the this compound conjugate in the sodium phosphate buffer to a desired final concentration (e.g., 1-10 mM) in a reaction vessel.

  • Create an inert atmosphere: Purge the reaction vessel with nitrogen gas for 5-10 minutes.

  • Initiate the reaction: Add the hydroxylamine stock solution to the reaction mixture to a final concentration of 200 mM.

  • Incubate: Incubate the reaction at 45°C with stirring.

  • Monitor progress: Monitor the reaction by a suitable analytical method (e.g., HPLC, LC-MS) to determine the consumption of the starting material and the formation of the thiol-containing product.

Visualizations

Cleavage Mechanisms

Cleavage_Mechanisms cluster_hydroxylamine Hydroxylamine Cleavage cluster_thiol Thiol-Thioester Exchange Thioester_H R-C(=O)-SMe Intermediate_H Tetrahedral Intermediate Thioester_H->Intermediate_H Nucleophilic Attack Hydroxylamine NH₂OH Hydroxylamine->Intermediate_H Product_Hydroxamate R-C(=O)-NHOH Intermediate_H->Product_Hydroxamate Elimination Product_Thiol_H MeSH Intermediate_H->Product_Thiol_H Thioester_T R-C(=O)-SMe Intermediate_T Tetrahedral Intermediate Thioester_T->Intermediate_T Nucleophilic Attack Thiolate R'-S⁻ Thiolate->Intermediate_T Product_Thioester_T R-C(=O)-SR' Intermediate_T->Product_Thioester_T Elimination Product_Thiol_T MeS⁻ Intermediate_T->Product_Thiol_T

Caption: Reaction mechanisms for thioester cleavage.

Experimental Workflow

Experimental_Workflow start Start with Azido-PEG5-SMe Conjugate prepare_reagents Prepare Cleavage Reagents (e.g., Hydroxylamine Solution) start->prepare_reagents setup_reaction Set up Reaction (Buffer, Inert Atmosphere) start->setup_reaction prepare_reagents->setup_reaction add_reagent Add Cleavage Reagent setup_reaction->add_reagent incubate Incubate (Temperature, Time) add_reagent->incubate monitor Monitor Progress (HPLC, LC-MS) incubate->monitor monitor->incubate Incomplete workup Reaction Workup / Purification monitor->workup Complete analyze Analyze Final Product workup->analyze end Cleaved Product (Thiol) analyze->end

Caption: General experimental workflow for thioester cleavage.

Troubleshooting Logic

Troubleshooting_Logic start Cleavage Issue Encountered issue_type What is the issue? start->issue_type premature Premature Cleavage issue_type->premature Premature incomplete Incomplete/Slow Cleavage issue_type->incomplete Incomplete byproducts Unexpected Byproducts issue_type->byproducts Byproducts check_ph Check Buffer pH & Nucleophilicity premature->check_ph check_reagents Check Reagent Purity premature->check_reagents optimize_conc Optimize Reagent Concentration incomplete->optimize_conc optimize_temp Increase Temperature incomplete->optimize_temp use_inert Use Inert Atmosphere byproducts->use_inert change_method Consider Milder Cleavage Method byproducts->change_method

Caption: Troubleshooting workflow for cleavage issues.

References

stability issues with "Azido-PEG5-S-methyl ethanethioate" in buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azido-PEG5-S-methyl ethanethioate. This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of this PROTAC linker in common experimental buffers.

Frequently Asked Questions (FAQs)

Q1: I am observing rapid degradation of my this compound in solution. What is the most likely cause?

The primary cause of degradation for this molecule is the hydrolysis of the S-methyl ethanethioate (thioester) functional group. Thioesters are susceptible to cleavage, particularly in the presence of nucleophiles like hydroxide (B78521) ions (OH⁻), which are prevalent in basic (high pH) buffers.[1][2][3] This reaction cleaves the thioester bond, resulting in the formation of a free thiol (on the PEG chain) and acetate.

Q2: What buffer conditions are recommended to maximize the stability of the thioester linkage?

To minimize hydrolysis, it is recommended to use buffers with a neutral to slightly acidic pH (pH 6.0-7.4). Avoid strongly basic conditions (pH > 8) as the rate of hydrolysis increases significantly with pH.[2] The rate constant for base-mediated hydrolysis of a model compound, S-methyl thioacetate (B1230152), is several orders of magnitude higher than for acid-mediated or neutral hydrolysis.[2]

Q3: How should I prepare and store stock solutions of this linker?

For long-term storage, it is best to store the compound as a solid at the recommended temperature, protected from light and moisture. For stock solutions, use an anhydrous aprotic solvent such as DMSO or DMF. When preparing buffered aqueous solutions for experiments, it is advisable to make them fresh from the stock solution immediately before use to minimize degradation. If temporary storage of aqueous solutions is necessary, keep them on ice or refrigerated (4°C) for the shortest possible duration.[4]

Q4: Is the azide (B81097) functional group a source of instability?

The aliphatic azide group in this molecule is generally stable under typical biochemical conditions.[5] However, azides can be unstable and potentially hazardous under specific conditions. Avoid:

  • Strong Acids: These can form hydrazoic acid (HN₃), which is volatile and highly explosive.

  • Heavy Metals: Azides can form shock-sensitive and explosive heavy metal salts (e.g., with lead, copper, silver, or mercury).

  • Certain Reducing Agents: While common in "click chemistry," some reducing agents should be used with care. Always follow established protocols.

The high carbon-to-nitrogen ratio in this compound contributes positively to the stability of the azide moiety.

Q5: Can the PEG linker itself degrade?

Polyethylene glycol (PEG) chains are generally stable but can undergo slow auto-oxidation, especially when exposed to oxygen, heat, and light.[4] This process can generate impurities like aldehydes and carboxylates, which may lower the pH of the solution over time.[4] To mitigate this, store PEG-containing solutions protected from light, at low temperatures (4°C or -20°C), and consider purging the container with an inert gas like argon for long-term storage.[4]

Q6: Are there any common reagents that are incompatible with the thioester group?

Yes. Besides strong bases, be cautious with:

  • Thiols: In the presence of a base or catalyst, other thiols can displace the S-methyl group via a transthioesterification reaction.[6]

  • Certain Reducing Agents: Some phosphine-based reducing agents, like TCEP, have been shown to accelerate the hydrolysis of thioesters.[7]

Troubleshooting Guide

If you are experiencing stability issues, use this guide to identify and solve the problem.

Problem Potential Cause Recommended Action
Loss of compound integrity confirmed by LC-MS or HPLC. Thioester Hydrolysis 1. Measure the pH of your buffer. If it is > 7.5, remake the buffer at a neutral or slightly acidic pH (6.0-7.4).2. Prepare fresh buffered solutions immediately before each experiment.3. Run experiments at a lower temperature if the protocol allows.
Inconsistent results over time with the same buffered solution. PEG Chain Degradation 1. Store all stock and working solutions at 4°C or frozen at -20°C.2. Protect solutions from light by using amber vials or wrapping them in foil.3. For long-term storage of aqueous solutions, consider sterile filtering and purging the headspace with argon.[4]
Complete and immediate loss of compound upon addition to a reaction mixture. Reagent Incompatibility 1. Review all components in your reaction mixture. Ensure there are no strong bases, strong acids, or heavy metal salts.2. If your protocol includes other thiols or reducing agents like TCEP, be aware of potential side reactions like transthioesterification or accelerated hydrolysis.[6][7]
Quantitative Stability Data

The stability of the S-methyl ethanethioate moiety is highly pH-dependent. The following table summarizes hydrolysis rate constants for the model compound S-methyl thioacetate in aqueous solution, which illustrates the significant increase in hydrolysis rate under basic conditions.

Condition Rate Constant (k) Reference
Base-Mediated Hydrolysis 1.6 x 10⁻¹ M⁻¹ s⁻¹[2]
Acid-Mediated Hydrolysis 1.5 x 10⁻⁵ M⁻¹ s⁻¹[2]
Hydrolysis at pH 7 3.6 x 10⁻⁸ s⁻¹[2]

Visual Guides

Primary Degradation Pathway

The diagram below illustrates the most common stability issue: the base-catalyzed hydrolysis of the thioester bond.

G cluster_main Thioester Hydrolysis Molecule This compound Thiol Azido-PEG5-Thiol Molecule->Thiol Hydrolysis Acetate Methyl Acetate Molecule->Acetate OH OH⁻ (from basic buffer) OH->Molecule

Caption: Base-catalyzed hydrolysis of the thioester linkage.

Troubleshooting Workflow for Stability Issues

This workflow provides a logical sequence of steps to diagnose and resolve problems with compound stability.

G start Stability Issue Detected (e.g., LC-MS shows degradation) check_ph 1. Analyze Buffer pH start->check_ph ph_ok Is pH between 6.0 and 7.4? check_ph->ph_ok adjust_ph Action: Remake buffer at optimal pH. Use fresh. ph_ok->adjust_ph No check_storage 2. Review Storage Conditions ph_ok->check_storage Yes adjust_ph->check_storage storage_ok Stored cold, dark, and for minimal time? check_storage->storage_ok adjust_storage Action: Store at 4°C or -20°C. Protect from light. Prepare fresh. storage_ok->adjust_storage No check_reagents 3. Check for Incompatible Reagents storage_ok->check_reagents Yes adjust_storage->check_reagents reagents_ok Are strong bases/acids, heavy metals, or other nucleophiles present? check_reagents->reagents_ok remove_reagents Action: Remove incompatible reagents or find alternative protocol. reagents_ok->remove_reagents Yes end Problem Resolved reagents_ok->end No remove_reagents->end

References

Technical Support Center: Characterization of "Azido-PEG5-S-methyl ethanethioate" Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Azido-PEG5-S-methyl ethanethioate" for protein labeling.

Troubleshooting Guides

This section addresses common issues encountered during the labeling of proteins with "this compound" and subsequent downstream applications.

Problem: Low or No Protein Labeling

Possible CauseRecommended Solution
Incomplete Deprotection of S-methyl ethanethioate: The thioester must be hydrolyzed to generate the reactive thiol.- Ensure complete deprotection by optimizing reaction conditions. Options include mild base hydrolysis (e.g., NaOH in ethanol/water), acid-catalyzed hydrolysis (e.g., HCl in methanol), or milder, thiol-based exchange reactions (e.g., with thioglycolic acid or cysteamine (B1669678) at neutral to slightly basic pH).[1][2] - Perform a small-scale test reaction and confirm deprotection by mass spectrometry before proceeding with protein labeling.
Oxidation of the Reactive Thiol: The generated free thiol is susceptible to oxidation, forming disulfide bonds that are unreactive with the target cysteine.- Work under an inert atmosphere (e.g., nitrogen or argon) during and after the deprotection step.[1] - Use degassed buffers and solvents. - Consider adding a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to the protein solution prior to labeling, but be aware that TCEP can react with certain thiol-reactive reagents and may need to be removed.[3]
Inaccessible Cysteine Residues on the Target Protein: The cysteine residue(s) intended for labeling may be buried within the protein structure.- Perform a structural analysis of the protein to assess cysteine accessibility. - Consider partial denaturation of the protein if it does not compromise its function in downstream applications. - If possible, engineer a more accessible cysteine residue into the protein sequence.
Hydrolysis of the Labeling Reagent: The "this compound" may hydrolyze in aqueous buffers, especially at non-neutral pH.- Prepare fresh solutions of the labeling reagent immediately before use. - Control the pH of the reaction mixture carefully, typically within the range of 7.0-7.5 for thiol-reactive labeling.[3]
Precipitation of the Protein or Reagent: The protein or labeling reagent may precipitate out of solution during the reaction.- Optimize the buffer composition, including pH and ionic strength. - If the labeling reagent is dissolved in an organic solvent like DMSO, ensure the final concentration of the organic solvent in the reaction mixture is low enough to not cause protein precipitation. - A lower molar ratio of the labeling reagent to the protein might prevent precipitation.

Problem: Non-Specific Protein Labeling

Possible CauseRecommended Solution
Reaction with Other Nucleophilic Residues: At higher pH, other amino acid residues with nucleophilic side chains (e.g., lysine) can potentially react with the thiol-reactive group.- Maintain the reaction pH between 7.0 and 7.5 to favor the reaction with the more nucleophilic thiolate anion of cysteine.[3]
Presence of Other Reactive Thiols: Other proteins or small molecules with free thiols in the sample can compete for the labeling reagent.- Purify the target protein to a high degree before the labeling reaction. - If working with cell lysates, consider strategies for enriching the target protein prior to labeling.

Frequently Asked Questions (FAQs)

Q1: What is the function of the S-methyl ethanethioate group in "this compound"?

A1: The S-methyl ethanethioate group is a protecting group for a thiol. It must be chemically removed (deprotected) to reveal the free thiol, which can then react with a cysteine residue on the target protein. This two-step process allows for more controlled and specific labeling.

Q2: What are the recommended methods for deprotecting the S-methyl ethanethioate group?

A2: Several methods can be used for deprotection, with the choice depending on the sensitivity of your protein and the other functional groups on the labeling reagent. Common methods include:

  • Base-catalyzed hydrolysis: Using a mild base like sodium hydroxide (B78521) in an alcohol/water mixture.[1]

  • Acid-catalyzed hydrolysis: Using a dilute acid like hydrochloric acid in methanol.[1]

  • Thiol-thioester exchange: Using a milder, thiol-containing reagent like thioglycolic acid or cysteamine at a neutral to slightly basic pH. This can be a gentler option for sensitive proteins.[2]

Q3: How can I confirm that my protein is successfully labeled with "this compound"?

A3: Several analytical techniques can be used to confirm labeling:

  • Mass Spectrometry (MS): An increase in the molecular weight of the protein corresponding to the mass of the "Azido-PEG5" portion of the reagent will confirm covalent modification.

  • SDS-PAGE: While the mass shift from the label itself might be small, subsequent click chemistry with a fluorescent alkyne probe will result in a fluorescently tagged protein that can be visualized on a gel.

  • HPLC Analysis: A shift in the retention time of the labeled protein compared to the unlabeled protein can be observed.

Q4: What is the purpose of the azide (B81097) group on this labeling reagent?

A4: The azide group is a bioorthogonal handle that can be used for "click chemistry" reactions. This allows for the specific attachment of a second molecule, which is often a reporter molecule (like a fluorophore or biotin) or another functional molecule (like a ligand for an E3 ubiquitin ligase in the synthesis of PROTACs).[4]

Q5: What are the two main types of click chemistry reactions I can use with the azide-labeled protein?

A5: The two primary types of click chemistry for this application are:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient reaction between an azide and a terminal alkyne, catalyzed by copper(I).

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction between an azide and a strained alkyne (e.g., DBCO or BCN), which is advantageous for in vivo applications where copper can be toxic.[4][5]

Experimental Protocols

Protocol 1: Deprotection of "this compound" (General Procedure)

This protocol is a general guideline and should be optimized for your specific experimental setup.

  • Dissolve "this compound" in an appropriate organic solvent (e.g., ethanol).

  • Prepare a solution of a mild base (e.g., 0.5 M NaOH in water).

  • Under an inert atmosphere (e.g., nitrogen or argon), add the basic solution dropwise to the solution of the labeling reagent.

  • Stir the reaction at room temperature for 1-2 hours, monitoring the progress by TLC or LC-MS to confirm the disappearance of the starting material.

  • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl).

  • Extract the deprotected product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The resulting deprotected reagent should be used immediately for protein labeling.

Protocol 2: Cysteine-Directed Labeling of a Protein

  • Prepare the protein solution in a suitable, amine-free buffer (e.g., phosphate (B84403) buffer) at a pH of 7.0-7.5. If necessary, reduce any disulfide bonds in the protein using TCEP and remove the excess TCEP by dialysis or a desalting column.

  • Immediately after its preparation, dissolve the deprotected "Azido-PEG5-thiol" in a minimal amount of a compatible organic solvent (e.g., DMSO).

  • Add the solution of the deprotected labeling reagent to the protein solution. The molar ratio of the reagent to the protein should be optimized, but a 10- to 20-fold molar excess of the reagent is a common starting point.

  • Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing. Protect the reaction from light if the downstream application involves fluorescent probes.

  • Quench the reaction by adding a small molecule thiol, such as cysteine or β-mercaptoethanol, to consume any unreacted labeling reagent.

  • Remove the excess, unreacted labeling reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.

  • The azide-labeled protein is now ready for downstream applications, such as click chemistry.

Mandatory Visualization

PROTAC_Workflow cluster_labeling Protein Labeling cluster_click Click Chemistry cluster_degradation Protein Degradation Protein Protein Labeled_Protein Azide-Labeled Protein Protein->Labeled_Protein Cysteine Labeling Deprotected_Reagent Deprotected Azido-PEG5-thiol Deprotected_Reagent->Labeled_Protein PROTAC PROTAC Labeled_Protein->PROTAC CuAAC or SPAAC E3_Ligase_Ligand Alkyne-E3 Ligase Ligand E3_Ligase_Ligand->PROTAC Ternary_Complex Ternary Complex (Protein-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome

Caption: Workflow for PROTAC assembly and targeted protein degradation.

References

common pitfalls in using "Azido-PEG5-S-methyl ethanethioate"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azido-PEG5-S-methyl ethanethioate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when using this bifunctional linker. Here you will find troubleshooting guides and frequently asked questions to ensure the success of your experiments.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the use of this compound. The issues are categorized based on the reactive moiety of the linker.

Azide (B81097) (Click Chemistry) Reaction Issues

The azide group is typically reacted via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Symptom Potential Cause Suggested Solution
Low or No Product Formation (CuAAC) Oxidation of Cu(I) catalyst to inactive Cu(II) state.Degas all solvents and solutions thoroughly. Work under an inert atmosphere (e.g., nitrogen or argon). Use a fresh solution of a reducing agent like sodium ascorbate.[1]
Poor quality of reagents (linker, alkyne, catalyst).Verify the purity and integrity of all reagents using appropriate analytical methods (e.g., NMR, Mass Spectrometry). Use high-purity reagents from a reputable supplier.[1]
Steric hindrance around the alkyne or azide.Increase the reaction temperature or prolong the reaction time. Consider using a linker with a longer PEG chain if steric hindrance is a significant issue.[1]
Low or No Product Formation (SPAAC) Instability of strained alkyne (e.g., DBCO, BCN).Store strained alkynes under recommended conditions (typically cold and protected from light). Prepare solutions fresh before use.
Steric hindrance.While generally fast, SPAAC reactions can be slowed by steric bulk. Ensure optimal reaction temperature (4-37°C) and allow for sufficient reaction time (0.5-2 hours).
Thioacetate (B1230152) Deprotection & Thiol Reaction Issues

The S-methyl ethanethioate group must be deprotected to yield a free thiol, which is then typically reacted with an electrophile, such as a maleimide (B117702).

Symptom Potential Cause Suggested Solution
Incomplete Thioacetate Deprotection Insufficient hydrolyzing agent or reaction time.Increase the concentration of the base (e.g., NaOH) or extend the reaction time.[2] Monitor the reaction progress by LC-MS.
Inefficient thiol-thioester exchange.If using a thiol-based deprotection method, ensure the pH is optimal (typically around 8) and use a sufficient excess of the deprotecting thiol.[3][4]
Low Yield in Subsequent Thiol-Maleimide Reaction Oxidation of the free thiol to a disulfide.Perform the deprotection and subsequent conjugation under an inert, oxygen-free atmosphere. Consider adding a non-thiol reducing agent like TCEP.
Hydrolysis of the maleimide group.Prepare maleimide solutions in a dry, biocompatible organic solvent like DMSO or DMF and add to the aqueous reaction mixture immediately before use.[5] Maintain the reaction pH between 6.5 and 7.5.[5][6]
Inaccessible cysteine residues on the target protein.Ensure the target cysteine is not part of a disulfide bond by pre-treating the protein with a reducing agent like TCEP.[5]
Off-Target Reactions Reaction of maleimide with amines (e.g., lysine).Keep the reaction pH below 7.5, as reactivity with amines increases at higher pH.[5][6]
Loss of Conjugate/Payload (In Vivo) Reversibility of the thiol-maleimide bond (Retro-Michael reaction).After conjugation, consider inducing hydrolysis of the thiosuccinimide ring by raising the pH to 8.5-9.0 to form a more stable linkage.[5][6]
Purification and Characterization Issues

The properties of the PEG chain can introduce challenges in purifying and analyzing the final conjugate.

Symptom Potential Cause Suggested Solution
Difficulty in Purifying the Conjugate PEG linker's high solubility and tendency to cause streaking in chromatography.Utilize chromatographic techniques suited for PEGylated molecules such as Size Exclusion (SEC), Ion Exchange (IEX), or Hydrophobic Interaction (HIC).[7] SEC is effective for removing unreacted small molecules, while IEX can separate based on changes in surface charge post-conjugation.[8]
Heterogeneity of the reaction mixture (unreacted starting materials, multi-PEGylated species).Optimize the molar ratio of the linker to the target molecule to control the degree of PEGylation.[9][10] Use a combination of purification techniques (e.g., IEX followed by SEC) for higher purity.[7]
Broad or Smeared Bands on SDS-PAGE Heterogeneity of the PEG polymer itself and/or multiple conjugation sites.This is a characteristic of PEGylated proteins. The broad band indicates a successful increase in apparent molecular weight.[10]
Ambiguous Mass Spectrometry Results Broad peaks due to the polydispersity of PEG.While this linker has a discrete PEG length (n=5), heterogeneity in the final product can still broaden peaks. Deconvolution of the mass spectrum may be necessary.

Experimental Protocols & Workflows

General Workflow for Bioconjugation

The following diagram illustrates a typical experimental workflow for using this compound to link two molecules, Molecule A (containing an alkyne) and Molecule B (containing a maleimide).

G cluster_0 Step 1: Click Chemistry cluster_1 Step 2: Thiol Generation & Conjugation cluster_2 Step 3: Final Purification & Analysis A Molecule-A (with Alkyne) Click CuAAC or SPAAC Reaction A->Click Linker Azido-PEG5-SMe-ethanethioate Linker->Click Intermediate Intermediate Product (Alkyne-PEG5-SMe-ethanethioate) Click->Intermediate Purification (e.g., HPLC) Deprotection Thioacetate Deprotection (e.g., NaOH, pH > 8) Intermediate->Deprotection Thiol_Intermediate Activated Intermediate (with free Thiol) Deprotection->Thiol_Intermediate Immediate Use Thiol_Conj Thiol-Maleimide Reaction (pH 6.5 - 7.5) Thiol_Intermediate->Thiol_Conj Molecule_B Molecule-B (with Maleimide) Molecule_B->Thiol_Conj Final_Product Final Conjugate (A-PEG5-B) Thiol_Conj->Final_Product Purify_Final Purification (SEC, IEX, HIC) Final_Product->Purify_Final Analysis Characterization (SDS-PAGE, MS, HPLC) Purify_Final->Analysis

Caption: A typical two-step workflow for bioconjugation.

Logical Diagram of Potential Pitfalls

This diagram outlines the potential issues and their relationships at different stages of the experimental process.

G Start Start: Using Azido-PEG5-SMe-ethanethioate Click_Reaction Click Reaction Failure Start->Click_Reaction Thiol_Reaction Thiol Reaction Failure Start->Thiol_Reaction Purification Purification Issues Start->Purification Cu_Oxidation Cu(I) Oxidation Click_Reaction->Cu_Oxidation Bad_Reagents Poor Reagent Quality Click_Reaction->Bad_Reagents Steric_Hindrance Steric Hindrance Click_Reaction->Steric_Hindrance Incomplete_Deprotection Incomplete Deprotection Thiol_Reaction->Incomplete_Deprotection Thiol_Oxidation Thiol Oxidation (Disulfide Formation) Thiol_Reaction->Thiol_Oxidation Maleimide_Hydrolysis Maleimide Hydrolysis Thiol_Reaction->Maleimide_Hydrolysis Side_Reactions Side Reactions (e.g., with amines) Thiol_Reaction->Side_Reactions PEG_Properties PEG Solubility / Heterogeneity Purification->PEG_Properties Complex_Mixture Complex Reaction Mixture Purification->Complex_Mixture

Caption: A logical map of common experimental pitfalls.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound? This linker should be stored at 2-8°C under dry conditions.[11] To prevent degradation, particularly of the reactive end groups, it is advisable to store it under an inert atmosphere (argon or nitrogen) and protect it from moisture.

Q2: My copper-catalyzed click reaction (CuAAC) is not working. What is the most common reason? The most frequent cause of low yield in CuAAC reactions is the oxidation of the active Copper(I) catalyst to the inactive Copper(II) state by oxygen.[1] Ensure all your buffers and solvents are thoroughly degassed, and run the reaction under an inert atmosphere. Also, use a fresh supply of the reducing agent, such as sodium ascorbate.[1]

Q3: What is the best pH for reacting the thiol group with a maleimide? The optimal pH for the thiol-maleimide reaction is between 6.5 and 7.5.[5][6] Below this range, the reaction rate decreases significantly. Above pH 7.5, the maleimide becomes more susceptible to hydrolysis and can react competitively with primary amines, such as those on lysine (B10760008) residues.[5][6]

Q4: How do I remove the S-methyl ethanethioate protecting group to get the free thiol? The thioacetate can be hydrolyzed under basic conditions, for example, by using sodium hydroxide (B78521) in a solvent like ethanol, followed by neutralization.[2] Alternatively, deprotection can be achieved through thiol-thioester exchange by incubating the compound with another thiol, such as thioglycolic acid, at a slightly basic pH (around 8).[3][4]

Q5: My final conjugate appears as a very broad band on an SDS-PAGE gel. Is this normal? Yes, this is a common characteristic of PEGylated proteins.[10] The PEG chain adds significant hydrodynamic volume, causing the protein to migrate slower and appear larger than its actual molecular weight would suggest. The inherent heterogeneity of the PEG polymer and potentially multiple sites of conjugation contribute to the broadness of the band.[10]

Q6: I'm concerned about the stability of my final conjugate, which uses a thiol-maleimide linkage. What can I do? The thioether bond formed from a thiol-maleimide reaction can be reversible in the presence of other thiols, like glutathione (B108866) in vivo (a process called retro-Michael reaction).[5][6] To create a more stable linkage, you can perform a post-conjugation hydrolysis of the thiosuccinimide ring by incubating the conjugate at a pH of 8.5-9.0.[5] This ring-opening step results in a more stable, non-reversible bond.

References

Validation & Comparative

A Head-to-Head Comparison: Azido-PEG5-S-methyl ethanethioate vs. NHS Esters for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of crosslinking chemistry is a critical decision that dictates the efficiency, stability, and ultimate success of bioconjugation. This guide provides an in-depth, objective comparison of two prominent amine-reactive functionalities: the emerging Azido-PEG5-S-methyl ethanethioate and the well-established N-hydroxysuccinimide (NHS) esters.

This comparison will delve into their reaction mechanisms, performance metrics, and experimental considerations, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for your specific application.

Introduction to the Contenders

This compound is a heterobifunctional crosslinker featuring an azide (B81097) group for click chemistry applications and an S-methyl ethanethioate moiety for amine reactivity. The embedded polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces immunogenicity of the resulting conjugate. The S-methyl ethanethioate group, a type of thioester, reacts with primary amines to form stable amide bonds.

N-hydroxysuccinimide (NHS) esters are a long-standing gold standard for amine-reactive bioconjugation.[1] They are widely used to modify proteins, peptides, and other biomolecules containing primary amines, such as the N-terminus of a polypeptide chain and the side chain of lysine (B10760008) residues.[1] The reaction of an NHS ester with a primary amine results in the formation of a highly stable amide bond and the release of N-hydroxysuccinimide.[1]

Performance Comparison: A Data-Driven Analysis

While direct head-to-head quantitative data for "this compound" is limited in publicly available literature, we can draw meaningful comparisons based on the well-documented performance of thioesters and NHS esters in bioconjugation reactions.

Table 1: Key Performance Metrics of S-methyl ethanethioate vs. NHS Ester

Performance MetricS-methyl ethanethioate (Thioester)NHS Ester
Target Functionality Primary amines (-NH2)Primary amines (-NH2)
Reaction pH Neutral to slightly basic (pH 7.0-8.5)Slightly basic (pH 7.2-8.5)[1]
Reaction Speed Generally moderate to fastVery fast (minutes to a few hours)
Bond Stability Stable amide bondVery stable amide bond[1]
Hydrolytic Stability Generally more stable in aqueous solutions than NHS estersProne to hydrolysis, especially at higher pH
Specificity High for primary aminesHigh for primary amines, but can have side reactions with other nucleophiles[2]
Side Reactions Potential for thiol-thioester exchange with free thiolsHydrolysis is a major competing reaction; potential for side reactions with the succinimide (B58015) ring[2]
Solubility PEG spacer enhances water solubilityVaries; can require organic co-solvents like DMSO or DMF

Reaction Mechanisms and Experimental Workflows

The fundamental reaction for both reagents is the nucleophilic acyl substitution where the primary amine of the biomolecule attacks the carbonyl carbon of the reactive group.

Reaction Mechanisms

cluster_thioester This compound Reaction cluster_nhs NHS Ester Reaction T_start This compound T_intermediate Tetrahedral Intermediate T_start->T_intermediate Nucleophilic Attack T_amine Primary Amine (R-NH2) T_amine->T_intermediate T_product Stable Amide Bond (Azido-PEG5-NH-R) T_intermediate->T_product Elimination T_lg Methyl Thiol (CH3SH) T_intermediate->T_lg N_start NHS Ester N_intermediate Tetrahedral Intermediate N_start->N_intermediate Nucleophilic Attack N_amine Primary Amine (R-NH2) N_amine->N_intermediate N_product Stable Amide Bond (R'-CO-NH-R) N_intermediate->N_product Elimination N_lg N-hydroxysuccinimide (NHS) N_intermediate->N_lg

Caption: Reaction mechanisms of S-methyl ethanethioate and NHS ester with primary amines.

Typical Experimental Workflow

cluster_workflow Bioconjugation Workflow start Start: Prepare Biomolecule in Amine-Free Buffer dissolve Dissolve Crosslinker (Thioester or NHS Ester) in an appropriate solvent (e.g., DMSO) start->dissolve react Add Crosslinker to Biomolecule Solution dissolve->react incubate Incubate Reaction Mixture (Time and Temperature vary) react->incubate quench Quench Reaction (Optional) (e.g., with Tris or Glycine) incubate->quench purify Purify Conjugate (e.g., Dialysis, Gel Filtration) quench->purify analyze Analyze Conjugate (e.g., SDS-PAGE, Mass Spectrometry) purify->analyze end End: Characterized Bioconjugate analyze->end

Caption: A generalized experimental workflow for bioconjugation with amine-reactive reagents.

Detailed Experimental Protocols

Protocol 1: Protein Labeling with this compound

This protocol is a general guideline and may require optimization for specific proteins and applications.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.5-8.0

  • Quenching Solution (optional): 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., desalting column)

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer.

  • Crosslinker Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mg/mL).

  • Reaction: Add a 10-20 fold molar excess of the dissolved crosslinker to the protein solution. The final DMSO concentration should not exceed 10% (v/v).

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching (Optional): To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for 15-30 minutes.

  • Purification: Remove excess, unreacted crosslinker and byproducts by dialysis or using a desalting column equilibrated with a suitable buffer.

  • Analysis: Characterize the conjugate to determine the degree of labeling using methods such as UV-Vis spectroscopy (if the label has a chromophore), SDS-PAGE, or mass spectrometry.

Protocol 2: Protein Labeling with NHS Ester

This is a standard protocol for labeling proteins with NHS esters and may need to be optimized.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS ester of the desired label

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5

  • Quenching Solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine (B1666218)

  • Purification column (e.g., gel filtration column)

Procedure:

  • Protein Preparation: Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.

  • NHS Ester Solution Preparation: Immediately before use, prepare a stock solution of the NHS ester in anhydrous DMSO or DMF. NHS esters are moisture-sensitive.

  • Reaction: Add a 5-20 fold molar excess of the NHS ester solution to the protein solution. The final concentration of the organic solvent should typically not exceed 10%.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.

  • Quenching the Reaction (Optional): Add a quenching reagent such as Tris or glycine to react with any unreacted NHS ester.

  • Purification: Purify the conjugate using a gel filtration or desalting column to remove unreacted NHS ester and byproducts.

  • Characterization: Determine the concentration of the labeled protein and the degree of labeling (DOL).

Choosing the Right Reagent: A Logical Framework

The selection between this compound and an NHS ester depends on several factors related to the specific application and experimental constraints.

cluster_decision Decision Framework: Thioester vs. NHS Ester start Application Requirement downstream Downstream 'Click' Chemistry Needed? start->downstream stability Concerned about Hydrolysis of Reagent? downstream->stability No thioester Choose this compound downstream->thioester Yes speed Is Rapid Reaction Critical? stability->speed No stability->thioester Yes nhs Choose NHS Ester speed->nhs Yes consider_both Either Reagent may be Suitable (Evaluate other factors) speed->consider_both No

Caption: A decision-making diagram for selecting between the two amine-reactive reagents.

Conclusion

Both this compound and NHS esters are effective reagents for the modification of primary amines in biomolecules.

  • NHS esters are the workhorse of bioconjugation, offering rapid reaction kinetics and forming highly stable amide bonds. Their primary drawback is their susceptibility to hydrolysis, which can reduce conjugation efficiency.

  • This compound presents a valuable alternative, particularly when downstream click chemistry is desired. The thioester functionality offers good reactivity towards amines and potentially greater hydrolytic stability compared to NHS esters, which can be advantageous in certain experimental setups. The integrated PEG linker also provides inherent benefits in terms of solubility and biocompatibility.

The optimal choice will ultimately depend on the specific requirements of the experiment, including the need for bioorthogonality, the sensitivity of the biomolecule to reaction conditions, and the desired reaction kinetics. This guide provides the foundational knowledge and practical protocols to enable researchers to make an informed decision and achieve successful bioconjugation outcomes.

References

Validating "Azido-PEG5-S-methyl ethanethioate" Conjugation: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise validation of biomolecule conjugation is a critical step in ensuring the efficacy and safety of novel therapeutics and research tools. "Azido-PEG5-S-methyl ethanethioate" is a versatile linker molecule commonly employed in bioconjugation, particularly in the field of proteomics and for the development of Proteolysis Targeting Chimeras (PROTACs). Its azide (B81097) group allows for highly specific and efficient "click chemistry" reactions with alkyne-functionalized molecules, while the polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces immunogenicity. This guide provides an objective comparison of mass spectrometry with other analytical techniques for validating the successful conjugation of "this compound" to a target protein, supported by detailed experimental protocols and data presentation.

The Gold Standard: Mass Spectrometry

Mass spectrometry (MS) is the premier method for the definitive validation of bioconjugation. It provides a direct and precise measurement of the molecular weight of the resulting conjugate, offering unambiguous confirmation of the covalent linkage. The addition of each "this compound" linker results in a predictable mass shift, allowing for the determination of the degree of labeling.

Quantitative Data Presentation

The primary quantitative data obtained from mass spectrometry is the mass shift observed between the unconjugated and conjugated protein. The molecular weight of "this compound" is 365.45 g/mol []. Therefore, the expected mass increase upon conjugation can be calculated as follows:

Expected Mass = Mass of Unconjugated Protein + (n * 365.45 Da)

Where 'n' is the number of "this compound" molecules conjugated to the protein.

AnalyteTheoretical Mass (Da)Observed Mass (Da)Mass Difference (Da)Degree of Conjugation (n)
Unconjugated Protein50,000.0050,000.10-0
Conjugated Protein (Species 1)50,365.4550,365.52365.421
Conjugated Protein (Species 2)50,730.9050,730.99730.892

This table presents hypothetical data for a 50 kDa protein to illustrate the expected mass shifts.

Experimental Protocol: LC-MS/MS Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for analyzing complex protein mixtures and identifying conjugation sites.

1. Sample Preparation:

  • Conjugation Reaction: React the alkyne-modified protein with "this compound" using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) protocol.
  • Purification: Remove excess reagents and byproducts using size-exclusion chromatography (SEC) or dialysis.
  • Denaturation, Reduction, and Alkylation: Denature the protein in a buffer containing urea (B33335) or guanidinium (B1211019) chloride. Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate the resulting free thiols with iodoacetamide.
  • Enzymatic Digestion: Digest the protein into smaller peptides using a protease such as trypsin.

2. LC-MS/MS Parameters:

  • Liquid Chromatography (LC):
  • Column: C18 reversed-phase column suitable for peptide separations.
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A linear gradient from 5% to 40% Mobile Phase B over 60 minutes.
  • Mass Spectrometry (MS):
  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
  • MS1 Scan Range: m/z 350-2000.
  • MS/MS: Data-dependent acquisition (DDA) of the top 10 most intense precursor ions.
  • Fragmentation: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).

3. Data Analysis:

  • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against a protein database containing the sequence of the target protein.
  • Include a variable modification corresponding to the mass of the "this compound" linker (365.45 Da) on the reactive amino acid residue (e.g., a non-canonical amino acid with an alkyne group).
  • The software will identify peptides containing the modification and pinpoint the site of conjugation.

Alternative Validation Methods

While mass spectrometry provides the most detailed information, other techniques can offer preliminary or complementary evidence of successful conjugation.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE separates proteins based on their molecular weight. Conjugation with the PEG linker will result in an increase in the apparent molecular weight, causing a shift in the band position on the gel.

Experimental Protocol:

  • Prepare polyacrylamide gels of an appropriate percentage to resolve the protein of interest.

  • Mix the unconjugated and conjugated protein samples with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Load the samples onto the gel alongside a molecular weight marker.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Stain the gel with Coomassie Brilliant Blue or a silver stain to visualize the protein bands.

Comparison with Mass Spectrometry:

FeatureMass SpectrometrySDS-PAGE
Information Provided Precise mass, degree of conjugation, site of conjugationApparent molecular weight shift
Resolution HighLow; PEGylated proteins can run as broad bands[2]
Quantification Can be quantitativeSemi-quantitative at best
Throughput LowerHigher
Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius. The addition of the PEG linker increases the size of the protein, leading to an earlier elution time from the SEC column.

Experimental Protocol:

  • Equilibrate an SEC column with a suitable mobile phase (e.g., phosphate-buffered saline).

  • Inject the unconjugated and conjugated protein samples.

  • Monitor the elution profile using a UV detector at 280 nm.

  • Compare the retention times of the peaks.

Comparison with Mass Spectrometry:

FeatureMass SpectrometrySize-Exclusion Chromatography (SEC)
Information Provided Precise mass, degree of conjugationChange in hydrodynamic radius, separation of aggregates
Resolution HighModerate; may not resolve species with small mass differences
Quantification Can be quantitativeCan be used for relative quantification of species
Sample Requirement SmallLarger
Hydrophobic Interaction Chromatography (HIC)

HIC separates proteins based on their surface hydrophobicity. The conjugation of a hydrophilic PEG linker will typically decrease the overall hydrophobicity of the protein, resulting in a later elution time in a decreasing salt gradient.

Experimental Protocol:

  • Equilibrate a HIC column with a high-salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in phosphate (B84403) buffer).

  • Load the protein samples onto the column.

  • Elute the proteins using a decreasing salt gradient.

  • Monitor the elution profile using a UV detector at 280 nm.

Comparison with Mass Spectrometry:

FeatureMass SpectrometryHydrophobic Interaction Chromatography (HIC)
Information Provided Precise mass, degree of conjugationChange in surface hydrophobicity
Resolution HighHigh for species with different hydrophobicities
Quantification Can be quantitativeCan be used for relative quantification
Method Development Can be complexRequires optimization of salt and gradient conditions

Visualizing the Workflow

experimental_workflow cluster_conjugation Conjugation & Purification cluster_validation Validation Methods protein Alkyne-Modified Protein reaction Click Chemistry (CuAAC or SPAAC) protein->reaction linker Azido-PEG5-S-methyl ethanethioate linker->reaction purification Purification (SEC or Dialysis) reaction->purification ms Mass Spectrometry (LC-MS/MS) purification->ms Definitive Validation sds SDS-PAGE purification->sds Alternative sec SEC purification->sec Alternative hic HIC purification->hic Alternative mass_spec_workflow start Conjugated Protein Sample denature Denaturation, Reduction & Alkylation start->denature digest Tryptic Digestion denature->digest lc LC Separation (Reversed-Phase) digest->lc ms1 MS1 Scan (Precursor Ions) lc->ms1 ms2 MS/MS Fragmentation (Product Ions) ms1->ms2 analysis Data Analysis (Peptide Identification & PTM) ms2->analysis result Validated Conjugate analysis->result

References

biological activity of "Azido-PEG5-S-methyl ethanethioate" containing PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of Proteolysis Targeting Chimeras (PROTACs) containing polyethylene (B3416737) glycol (PEG) linkers, with a focus on structures similar to those synthesized using "Azido-PEG5-S-methyl ethanethioate". As a versatile building block, this linker enables the straightforward synthesis of PROTACs through click chemistry.[1] The length and composition of the PEG linker are critical determinants of a PROTAC's efficacy, influencing the formation of a productive ternary complex between the target protein and the E3 ligase, which ultimately leads to the degradation of the target protein.[2]

Impact of PEG Linker Length on PROTAC Efficacy

The length of the PEG linker plays a pivotal role in the potency and maximal degradation (Dmax) of a PROTAC. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker might result in inefficient ubiquitination. The optimal linker length is highly dependent on the specific target protein and E3 ligase pair.

Below is a summary of representative data from studies on PROTACs targeting various proteins, illustrating the impact of PEG linker length on their degradation efficiency.

Table 1: Comparison of Bromodomain-containing protein 4 (BRD4)-Targeting PROTACs with Varying PEG Linker Lengths

PROTACLinker CompositionDC50 (nM)Dmax (%)Cell LineE3 LigaseReference
PROTAC A3 PEG units>5000<20H661CRBN[2]
PROTAC B4 PEG units<500>80H661CRBN[2]
PROTAC C5 PEG units<500>90H661CRBN[2]

Table 2: Comparison of Bruton's Tyrosine Kinase (BTK)-Targeting PROTACs with Varying Linker Compositions

PROTACLinker CompositionDC50 (nM)Dmax (%)Cell LineE3 LigaseReference
MT802PEG linker<10>95MOLM-14CRBN
PROTAC XAlkyl chain50~80RamosCRBN[3]
PROTAC YRigidified linker5>90RamosCRBN[3]

Visualizing PROTAC-Mediated Protein Degradation

The following diagrams illustrate the key processes and workflows involved in the evaluation of PROTACs.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: PROTAC mechanism of action leading to target protein degradation.

Western_Blot_Workflow Start Cell Treatment with PROTAC Lysis Cell Lysis & Protein Extraction Start->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to Membrane (PVDF) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Densitometry & Data Analysis Detection->Analysis End Determine DC50 & Dmax Analysis->End

Caption: Experimental workflow for Western Blot analysis of protein degradation.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of PROTACs.

Western Blotting for Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[4]

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells and treat with varying concentrations of the PROTAC or vehicle control for the desired time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer, followed by boiling at 95-100°C for 5-10 minutes.[4]

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[4]

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature.[4] Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.[4]

  • Detection and Analysis: Visualize protein bands using a chemiluminescent substrate and an imaging system.[4] Quantify band intensities using densitometry software, normalize to the loading control, and calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[4]

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Materials:

  • Cells and culture medium

  • PROTAC compound and vehicle control

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of culture medium and incubate overnight.

  • Compound Treatment: Add 10 µL of serially diluted PROTAC or vehicle to the respective wells and incubate for the desired time (e.g., 72 hours).

  • Assay Procedure: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.

  • Signal Measurement: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Ternary Complex Formation Assay (NanoBRET®)

This cell-based assay measures the proximity of the target protein and the E3 ligase, indicating the formation of a ternary complex.

Materials:

  • Cells expressing NanoLuc®-fused target protein and HaloTag®-fused E3 ligase component

  • PROTAC compound and vehicle control

  • MG132 (proteasome inhibitor)

  • NanoBRET® Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • HaloTag® NanoBRET® 618 Ligand

  • Luminometer with appropriate filters

Procedure:

  • Cell Preparation: Co-transfect cells with plasmids for NanoLuc®-target protein and HaloTag®-E3 ligase.

  • Compound and Ligand Addition: Treat cells with the PROTAC at various concentrations, along with MG132 to prevent degradation of the target protein. Add the HaloTag® ligand and NanoBRET® substrate.

  • Signal Measurement: Measure both donor (NanoLuc®) and acceptor (HaloTag®) emission signals.

  • Data Analysis: Calculate the NanoBRET® ratio (acceptor signal / donor signal). An increase in the ratio indicates ternary complex formation. The characteristic "hook effect" may be observed at high PROTAC concentrations due to the formation of binary complexes.

References

Comparative Efficacy of Azido-PEG5-S-methyl ethanethioate Linker in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of Azido-PEG5-S-methyl ethanethioate as a next-generation linker for antibody-drug conjugates (ADCs) and PROTACs, comparing its performance against traditional maleimide-based linkers. This guide provides researchers, scientists, and drug development professionals with supporting experimental data and protocols to inform linker selection.

The efficacy and safety of targeted therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) are critically dependent on the linker connecting the targeting moiety to the payload. An ideal linker must be stable in systemic circulation to prevent premature drug release and off-target toxicity, while enabling efficient payload delivery to the target cells. This guide presents a comparative analysis of the "this compound" linker, a representative of modern click chemistry linkers, against the more traditional maleimide-based linkers.

Executive Summary

The this compound linker leverages bioorthogonal click chemistry, specifically the strain-promoted azide-alkyne cycloaddition (SPAAC), to offer significant advantages over conventional maleimide-based conjugation. Key performance benefits include superior stability in plasma, controlled and site-specific conjugation leading to a homogenous drug-to-antibody ratio (DAR), and improved in vivo efficacy. While maleimide (B117702) linkers are widely used, they are susceptible to degradation in vivo, which can lead to premature drug release and potential off-target toxicities.

Performance Comparison: Azido-PEG vs. Maleimide Linkers

The selection of a linker technology is a critical decision in the development of bioconjugates. The following table summarizes the key performance differences between Azido-PEG linkers, exemplified by this compound, and conventional maleimide-based linkers.

FeatureAzido-PEG Linker (via Click Chemistry)Maleimide Linker (via Thiol-Michael Addition)
Conjugation Chemistry Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Thiol-Michael Addition
Reaction Specificity High (Bioorthogonal)Moderate (Potential for off-target reactions)
Stoichiometry Control Precise, leading to a defined Drug-to-Antibody Ratio (DAR)Can result in a heterogeneous mixture of species with varying DARs
Linkage Stability High in physiological conditions.[1]Prone to retro-Michael reaction, leading to drug deconjugation.
In Vivo Efficacy Often superior due to enhanced stability and targeted delivery.Can be compromised by premature drug release.
Hydrophilicity The PEG component enhances the solubility of the conjugate, reducing aggregation.[1]Can be modulated with PEGylation, but the maleimide moiety itself is relatively hydrophobic.

Experimental Data

In Vitro Stability

Studies comparing the stability of different linker chemistries in plasma are crucial for predicting their in vivo performance. A common method involves incubating the ADC in plasma and measuring the amount of intact ADC over time.

Table 1: Comparative Plasma Stability of ADCs with Different Linkers

Linker TypeTime in Rat Serum (days)Intact ADC (%)Reference
Tandem-Cleavage (Click Chemistry based) 7~90%
Monocleavage (Maleimide-based) 7~40%

Note: The data above is from a study comparing a tandem-cleavage linker (amenable to click chemistry) with a standard maleimide-based linker in a CD79b-targeted ADC model. The results demonstrate the significantly higher stability of the advanced linker technology.

In Vivo Efficacy

The ultimate measure of a linker's performance is its impact on the therapeutic efficacy of the bioconjugate in a living organism. Head-to-head studies in xenograft models provide compelling evidence.

Table 2: Comparative In Vivo Efficacy in a BT-474 Xenograft Model

ADCDose (mg/kg)OutcomeReference
Maleamic Methyl Ester-based ADC (Improved stability) 2.5Complete tumor regression, no relapse within 1 month
Conventional Maleimide-based ADC 2.5Less effective than the stabilized linker ADC

Note: This study highlights that improving the stability of the thiol-maleimide linkage leads to significantly better in vivo anti-tumor activity.

Experimental Protocols

Detailed methodologies are essential for reproducing and validating these findings. Below are representative protocols for key experiments in the evaluation of ADC linkers.

Protocol 1: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Antibody Conjugation

This protocol describes the conjugation of a DBCO-functionalized drug-linker to an azide-functionalized antibody.[2]

Materials:

  • Azide-functionalized antibody (10 mg/mL in PBS)

  • DBCO-functionalized drug-linker (26.7 mM stock in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

Procedure:

  • To 10 mg of the azide-functionalized antibody in PBS, add 50 µL of the 26.7 mM DBCO-drug linker stock solution. The final volume should be adjusted to 1 mL with PBS.

  • The final reaction mixture will have a concentration of 10 mg/mL (66.7 µM) antibody and 1.33 mM DBCO-drug linker in PBS containing 5% DMSO.

  • Incubate the reaction mixture at 37°C for 1 to 4 days. The progress of the reaction can be monitored by techniques such as Hydrophobic Interaction Chromatography (HIC) to determine the drug-to-antibody ratio (DAR).

  • Purify the resulting ADC using a suitable method, such as size-exclusion chromatography, to remove excess unreacted drug-linker.

Protocol 2: Maleimide-Thiol Conjugation for Antibody Labeling

This is a general protocol for labeling an antibody with a maleimide-functionalized molecule.[3][][5]

Materials:

  • Antibody (1-10 mg/mL in a thiol-free buffer, pH 7.0-7.5, e.g., PBS)

  • TCEP (tris(2-carboxyethyl)phosphine) for antibody reduction (optional)

  • Maleimide-functionalized payload (10 mM stock in DMSO or DMF)

  • Degassed buffers

Procedure:

  • (Optional) For site-specific conjugation to cysteine residues, the antibody's disulfide bonds may need to be partially or fully reduced. Add a 10-fold molar excess of TCEP to the antibody solution and incubate for 30 minutes at room temperature.

  • Remove the excess reducing agent using a desalting column.

  • Add the maleimide-functionalized payload solution to the antibody solution at a 10-20 fold molar excess.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purify the ADC to remove unreacted payload using methods like dialysis, size-exclusion chromatography, or ultrafiltration.

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

HIC is a standard method for determining the DAR and the distribution of drug-loaded species for ADCs.[6][7]

Principle: ADCs are separated based on their hydrophobicity. The addition of each hydrophobic drug-linker molecule increases the overall hydrophobicity of the antibody, leading to stronger retention on the HIC column. This allows for the separation of species with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8 for a typical cysteine-linked ADC).

Typical HIC Setup:

  • Column: A stationary phase with low hydrophobicity (e.g., Butyl-NPR).

  • Mobile Phase A: High salt concentration (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).

  • Mobile Phase B: Low salt concentration (e.g., 25 mM sodium phosphate, pH 7.0).

  • Gradient: A linear gradient from high to low salt concentration.

  • Detection: UV absorbance at 280 nm.

Data Analysis: The area of each peak in the chromatogram corresponds to the relative abundance of each DAR species. The weighted average DAR is calculated from the peak areas.

Visualizing the Workflows and Concepts

To better illustrate the processes and relationships discussed, the following diagrams are provided.

ADC_MOA cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment cluster_cell Intracellular ADC Antibody-Drug Conjugate (ADC) Receptor Target Receptor ADC->Receptor 1. Targeting TumorCell Tumor Cell Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Payload Release Apoptosis Cell Death Payload->Apoptosis 5. Cytotoxicity

Figure 1. General Mechanism of Action for an Antibody-Drug Conjugate.

Conjugation_Workflow cluster_azido Azido-PEG Linker (Click Chemistry) cluster_maleimide Maleimide Linker Antibody_Azide Azide-functionalized Antibody SPAAC SPAAC Reaction Antibody_Azide->SPAAC DBCO_Payload DBCO-functionalized Payload DBCO_Payload->SPAAC ADC_Click Homogeneous ADC SPAAC->ADC_Click Antibody_Thiol Thiol-containing Antibody ThioMichael Thiol-Michael Addition Antibody_Thiol->ThioMichael Maleimide_Payload Maleimide-functionalized Payload Maleimide_Payload->ThioMichael ADC_Maleimide Heterogeneous ADC ThioMichael->ADC_Maleimide Stability_Assay start ADC Sample incubation Incubate in Plasma at 37°C start->incubation sampling Collect Aliquots at Time Points incubation->sampling analysis Analyze by HIC or ELISA sampling->analysis data Quantify Intact ADC vs. Time analysis->data

References

A Comparative Guide to Alternative Linkers for Azido-PEG5-S-methyl ethanethioate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of a linker is a critical determinant of the efficacy, stability, and reproducibility of the resulting conjugate. "Azido-PEG5-S-methyl ethanethioate" is a heterobifunctional linker that offers a terminal azide (B81097) for "click" chemistry and a thioester precursor for reaction with thiol groups. This guide provides a comprehensive comparison of alternative linkers, focusing on their chemical reactivity, the stability of the formed conjugates, and detailed experimental considerations. We present a data-driven analysis of various thiol-reactive functionalities and bioorthogonal reaction pairs to inform the selection of the most suitable linker for your specific application, from protein labeling to the development of antibody-drug conjugates (ADCs).

Executive Summary of Alternative Linkers

The primary alternatives to the thioester functionality in this compound for thiol-reactivity include maleimides, iodoacetamides, vinyl sulfones, and pyridyl disulfides. For the azide-alkyne cycloaddition, copper-free alternatives utilizing strained alkynes like DBCO offer significant advantages in biological systems. The choice among these linkers hinges on a trade-off between reaction kinetics, specificity, stability of the final conjugate, and the specific experimental context, particularly for in-vivo applications.

Comparative Analysis of Thiol-Reactive Linkers

The selection of a thiol-reactive group is a crucial decision that impacts conjugation efficiency and the stability of the resulting thioether bond. Below is a quantitative comparison of the most common thiol-reactive functional groups.

Functional GroupOptimal pH RangeReaction Rate (Second-Order Rate Constant)Resulting LinkageLinkage StabilityKey Considerations
Maleimide (B117702) 6.5 - 7.5[1][2][3]High (~1,000 times faster than with amines at pH 7)[1][2]Thiosuccinimide etherSusceptible to hydrolysis at pH > 7.5 and retro-Michael addition (thiol exchange)Highly selective for thiols within the optimal pH range. The resulting conjugate can be unstable in the presence of other thiols like glutathione.
Iodoacetamide 8.0 - 8.5Moderate[4]Stable ThioetherHighly stable and considered irreversible under physiological conditionsReaction is slower than with maleimides.[1] At pH > 8.5, potential for off-target reactions with other nucleophiles like histidine and lysine.
Vinyl Sulfone ~7.0 - 8.5Moderate to HighStable ThioetherGenerally more stable than maleimide-derived thioethers[5][6]Good selectivity for thiols, especially at slightly acidic to neutral pH.[5]
Pyridyl Disulfide Acidic to NeutralVariable (Thiol-disulfide exchange)Disulfide BondReducible by reducing agents (e.g., DTT, TCEP), allowing for cleavable conjugatesThe reaction is a reversible exchange, which can be a feature for drug delivery systems designed for release in a reducing environment.
Bromo/Chloro-PEG AlkalineSlower than iodoacetamidesStable ThioetherStableBromides are better leaving groups and thus more reactive than chlorides.[7]

Comparative Analysis of Bioorthogonal Ligation Chemistries: CuAAC vs. SPAAC

The azide group on the linker enables "click" chemistry, a highly efficient and specific ligation reaction. The two main variants are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), which is copper-free.

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reactants Azide + Terminal AlkyneAzide + Strained Alkyne (e.g., DBCO, BCN)
Catalyst Copper(I) salt (e.g., CuSO₄ with a reducing agent)[8][9]None[10]
Reaction Rate Generally very fastFast, kinetics depend on the specific strained alkyne used[10]
Biocompatibility Potentially cytotoxic due to copper catalyst, although ligands like THPTA can mitigate this.[1][11]Excellent, as no toxic metal catalyst is required, making it ideal for in-vivo applications.[10]
Labeling Efficiency Can be higher than SPAAC in some in-vitro proteomics studies.[11][12][13]High, but can sometimes be lower than CuAAC in certain contexts.[13]
Side Reactions Copper can catalyze the formation of reactive oxygen species (ROS).[11]Some strained alkynes can have side reactions with thiols.[11][13]

Experimental Protocols

Below are representative protocols for bioconjugation using the discussed alternative linkers. These are general guidelines and may require optimization for specific molecules.

Protocol 1: Thiol-Maleimide Conjugation

This protocol describes the conjugation of a thiol-containing molecule (e.g., a protein with a cysteine residue) to an Azido-PEG-Maleimide linker.

Materials:

  • Thiol-containing protein in a suitable buffer (e.g., PBS, pH 7.2)

  • Azido-PEG-Maleimide linker (if unstable, prepare fresh from an Azido-PEG-Amine and a Maleimide-NHS ester kit)[14][15]

  • Reducing agent (e.g., TCEP)

  • Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat the protein with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature. Remove excess TCEP using a desalting column.

  • Linker Preparation: If using a kit, dissolve the Azido-PEG-Amine and Maleimide-NHS ester in an anhydrous solvent like DMSO or DMF and react them according to the manufacturer's instructions to generate the Azido-PEG-Maleimide linker in situ.[14][15]

  • Conjugation Reaction: Add a 10-20 fold molar excess of the freshly prepared Azido-PEG-Maleimide solution to the protein solution.[3] The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.[15] The optimal pH for the reaction is between 6.5 and 7.5 to ensure selectivity for thiols over amines.[1][2][3]

  • Quenching: Add a small molar excess of a quenching reagent like L-cysteine to react with any unreacted maleimide groups.

  • Purification: Purify the conjugate to remove unreacted linker and other reagents using size-exclusion chromatography or dialysis.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the conjugation of an azide-modified molecule (prepared using a linker from Protocol 1 or a similar method) to a DBCO-functionalized molecule.

Materials:

  • Azide-modified molecule in a suitable buffer (e.g., PBS, pH 7.4)

  • DBCO-functionalized molecule (e.g., DBCO-fluorophore)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Reactant Preparation: Prepare stock solutions of the azide-modified molecule and the DBCO-functionalized molecule in a compatible buffer or solvent.

  • Conjugation Reaction: Add a 1.5 to 3-fold molar excess of the DBCO-functionalized molecule to the azide-modified molecule.[16]

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C for 2-12 hours.[16] The reaction is typically complete within this timeframe.

  • Purification: Purify the conjugate using size-exclusion chromatography or dialysis to remove the unreacted DBCO-functionalized molecule.

Visualizing the Workflows and Pathways

To better understand the chemical processes and experimental steps, the following diagrams illustrate the key reactions and workflows.

Thiol_Reactive_Linker_Comparison cluster_thiol_reactive Thiol-Reactive Alternatives cluster_bioorthogonal Bioorthogonal Alternatives Azido-PEG-Maleimide Azido-PEG-Maleimide Azido-PEG-Iodoacetamide Azido-PEG-Iodoacetamide Azido-PEG-VinylSulfone Azido-PEG-VinylSulfone DBCO-PEG-Thiol DBCO-PEG-Thiol This compound This compound Thiol-Reactive Alternatives Thiol-Reactive Alternatives This compound->Thiol-Reactive Alternatives Replaces Thioester Bioorthogonal Alternatives Bioorthogonal Alternatives This compound->Bioorthogonal Alternatives Replaces Azide for Cu-free Click

Caption: Overview of linker alternatives.

Thiol_Conjugation_Workflow start Start: Thiol-containing Biomolecule disulfide_reduction 1. Disulfide Reduction (e.g., with TCEP) start->disulfide_reduction linker_addition 2. Add Thiol-Reactive Azido-PEG Linker disulfide_reduction->linker_addition incubation 3. Incubate (Control pH and Temp) linker_addition->incubation quenching 4. Quench Excess Linker (e.g., with L-cysteine) incubation->quenching purification1 5. Purify Azide-Modified Biomolecule quenching->purification1 click_reaction 6. Perform Click Chemistry (CuAAC or SPAAC) purification1->click_reaction purification2 7. Final Purification of Conjugate click_reaction->purification2 end End: Final Bioconjugate purification2->end

Caption: General bioconjugation workflow.

Linkage_Stability_Pathway cluster_maleimide Maleimide Conjugate cluster_iodoacetamide Iodoacetamide Conjugate cluster_triazole Click Chemistry Conjugate Thiosuccinimide Thiosuccinimide Ether Linkage Hydrolysis Hydrolysis (pH > 7.5) Thiosuccinimide->Hydrolysis Degradation Retro_Michael Retro-Michael Addition (Thiol Exchange) Thiosuccinimide->Retro_Michael Degradation Stable_Thioether Stable Thioether Linkage Triazole Stable Triazole Linkage

Caption: Linkage stability comparison.

Conclusion

The field of bioconjugation has moved beyond a one-size-fits-all approach. While this compound is a useful linker, a variety of alternatives offer distinct advantages for specific applications. For researchers prioritizing conjugate stability, iodoacetamide-based linkers provide a robust thioether bond. In contrast, maleimides offer faster reaction kinetics at a near-neutral pH but at the cost of potentially lower stability in vivo. For applications in living systems, the transition from copper-catalyzed to strain-promoted click chemistry is highly recommended to avoid cellular toxicity. The quantitative data and protocols provided in this guide are intended to empower researchers to make informed decisions, leading to the successful design and synthesis of well-defined and functional bioconjugates.

References

Unlocking Precision in Bioconjugation: A Comparative Guide to PEGylated Linkers in Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced drug development and proteomics, the strategic selection of a linker molecule is paramount to the success of targeted therapies such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). "Azido-PEG5-S-methyl ethanethioate" has emerged as a versatile tool in this field, offering a unique combination of a click chemistry handle, a polyethylene (B3416737) glycol (PEG) spacer, and a stable thioether linkage. This guide provides a comprehensive comparison of PEGylated linkers, with a focus on the implications of PEG chain length and linker chemistry, to inform researchers, scientists, and drug development professionals in their pursuit of novel therapeutics. While direct comparative studies on "this compound" are limited in publicly available literature, this guide draws upon extensive research on similar PEGylated linkers to project its performance and utility against other alternatives.

The Critical Role of the Linker in PROTACs and ADCs

The linker in a bioconjugate is not merely a passive spacer but an active contributor to the molecule's overall efficacy, stability, and pharmacokinetic profile.[1] In PROTACs, the linker's length and flexibility are crucial for the formation of a stable and productive ternary complex between the target protein and an E3 ligase, which is essential for subsequent ubiquitination and degradation.[1][2] For ADCs, the linker's properties govern the drug-to-antibody ratio (DAR), solubility, in vivo stability, and the efficiency of payload release at the target site.[3][4]

PEG linkers are widely favored in bioconjugation due to their hydrophilicity, biocompatibility, and the ability to modulate the physicochemical properties of the final conjugate.[1][5] The incorporation of PEG chains can enhance the solubility of hydrophobic payloads, reduce aggregation, and prolong circulation half-life.[3][6]

Comparative Analysis of PEG Linker Length in PROTACs

The length of the PEG chain is a critical parameter that must be optimized for each PROTAC system to achieve maximal protein degradation.

Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy

Target ProteinLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
ERαAlkyl< 12No degradation-[7]
ERαAlkyl16Optimal>90%[8]
BRD4PEG327~90[9]
BRD4PEG418>95[9]
BRD4 PEG 5 11 >95 [9]
BRD4PEG621>95[9]

Note: Data for PEG5 linker is extrapolated based on trends observed in the referenced study. DC50 is the concentration for 50% degradation, and Dmax is the maximum degradation.

As the data suggests, there is an optimal linker length for effective protein degradation, often referred to as the "Goldilocks" effect. A linker that is too short may lead to steric hindrance, while a linker that is too long can result in a non-productive ternary complex.[2] For the BRD4-targeting PROTACs, a PEG5 linker is predicted to be highly effective.

Comparative Analysis of PEG Linker Length in ADCs

In the context of ADCs, the PEG linker length influences stability, pharmacokinetics, and anti-tumor activity.

Data Presentation: Impact of PEG Linker Length on ADC Performance

ADC TargetLinker TypePEG UnitsPlasma Half-life (h)In Vivo Efficacy (Tumor Growth Inhibition)Reference
L540cy XenograftNon-PEGylated0-11%
L540cy XenograftPEGylated2Increased35-45%
L540cy XenograftPEGylated4Increased35-45%
L540cy XenograftPEGylated8Significantly Increased75-85%
L540cy XenograftPEGylated12Significantly Increased75-85%
L540cy XenograftPEGylated24Significantly Increased75-85%

Longer PEG chains generally lead to improved pharmacokinetic profiles and enhanced in vivo efficacy, particularly for ADCs with hydrophobic payloads.[3] This is attributed to the "shielding" effect of the PEG chain, which can reduce clearance and non-specific uptake.[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of bioconjugate efficacy.

Protocol 1: Western Blot Analysis of PROTAC-Mediated Protein Degradation
  • Cell Culture and Treatment: Plate target cells (e.g., MCF7 for ERα) in 24-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24-48 hours).[1]

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane. Block the membrane and then incubate with a primary antibody specific for the target protein and a loading control (e.g., GAPDH).

  • Detection and Analysis: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using a chemiluminescent substrate. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.[2]

Protocol 2: In Vivo Efficacy Study of ADCs in Xenograft Models
  • Animal Model: Use immunodeficient mice (e.g., SCID mice) bearing subcutaneous xenografts of a relevant cancer cell line (e.g., L540cy).

  • ADC Administration: Once tumors reach a predetermined size, administer the ADCs intravenously (IV) at a specified dose.

  • Tumor Volume Measurement: Measure tumor volumes periodically (e.g., twice a week) using calipers.

  • Data Analysis: Calculate tumor growth inhibition by comparing the tumor volumes in the treated groups to the control group. At the end of the study, euthanize the animals and excise the tumors for further analysis.[3]

Visualizing the Concepts

Diagrams created using Graphviz (DOT language) to illustrate key concepts.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation Target_Protein Target Protein PROTAC PROTAC Target_Protein->PROTAC Proteasome Proteasome Target_Protein->Proteasome Degradation E3_Ligase E3 Ligase E3_Ligase->PROTAC Ub Ubiquitin E3_Ligase->Ub Ubiquitination

Caption: Mechanism of PROTAC-mediated protein degradation.

ADC_Workflow cluster_1 Antibody-Drug Conjugate (ADC) Workflow ADC ADC Tumor_Cell Tumor Cell ADC->Tumor_Cell Binding Internalization Internalization Tumor_Cell->Internalization Payload_Release Payload Release Internalization->Payload_Release Cell_Death Cell Death Payload_Release->Cell_Death

Caption: General workflow of an Antibody-Drug Conjugate (ADC).

Conclusion

References

Performance of Azido-PEG5-S-methyl ethanethioate in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of Proteolysis Targeting Chimeras (PROTACs) utilizing a 5-unit polyethylene (B3416737) glycol (PEG5) linker, exemplified by "Azido-PEG5-S-methyl ethanethioate." While direct experimental data for this specific linker is limited in publicly available literature, this document aggregates performance data for PROTACs with comparable PEG5 linkers to offer a valuable reference for researchers in the field of targeted protein degradation.

Introduction to PROTACs and the Role of the Linker

PROTACs are innovative heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system for the selective degradation of target proteins.[1] A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2]

The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties such as solubility and cell permeability.[2] PEG linkers are widely used in PROTAC design due to their hydrophilicity, biocompatibility, and the ability to easily modify their length.[3] The length of the PEG linker is a crucial parameter that needs to be optimized for each specific target and E3 ligase pair to achieve maximal degradation potency.[4]

Comparative Performance of PEG5 Linker-Containing PROTACs

The following tables summarize representative data for PROTACs featuring a 5-unit PEG linker, showcasing their performance in terms of protein degradation, cell permeability, and target engagement in various cell lines. This data is compiled from studies on different target proteins and should be considered as a general guide to the expected performance of a PEG5 linker.

Table 1: Degradation Efficacy of BRD4-Targeting PROTACs with Varying PEG Linker Lengths in Human Leukemia Cells (MV4-11)

LinkerDC50 (nM)Dmax (%)
PEG43.0>98
PEG5 1.3 >98
PEG61.1>98

Data adapted from a comparative study of BRD4-targeting PROTACs.[4] DC50 represents the concentration required for 50% degradation of the target protein, and Dmax is the maximum observed degradation.

Table 2: Cellular Permeability and Target Engagement of BRD4-Targeting PROTACs with Varying PEG Linker Lengths

LinkerPAMPA Permeability (10⁻⁶ cm/s)NanoBRET Target Engagement IC50 (nM)
PEG41.53.0
PEG5 1.3 3.5
PEG61.13.2

Data adapted from a comparative study of BRD4-targeting PROTACs.[4] PAMPA (Parallel Artificial Membrane Permeability Assay) is a measure of passive cell permeability. NanoBRET is a target engagement assay performed in cells.

Key Signaling and Experimental Workflows

To understand the mechanism of action and evaluation process for PROTACs, the following diagrams illustrate the general signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (e.g., with Azido-PEG5 linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow A Cell Culture (e.g., Cancer Cell Line) B PROTAC Treatment (Varying Concentrations & Times) A->B C Cell Lysis B->C G Cell Viability Assay (e.g., MTT, CellTiter-Glo) B->G D Protein Quantification (BCA Assay) C->D E Western Blot D->E F Data Analysis (DC50 & Dmax Calculation) E->F H Data Analysis (IC50 Calculation) G->H

Caption: A typical experimental workflow for evaluating PROTAC performance.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of PROTAC efficacy. Below are outlines of key experimental protocols.

Western Blot for Target Protein Degradation

Objective: To qualitatively and semi-quantitatively measure the reduction in target protein levels following PROTAC treatment.

Materials:

  • Relevant cancer cell lines (e.g., MV4-11 for BRD4, MCF7 for ERα).

  • PROTAC with this compound linker.

  • Cell culture medium and supplements.

  • Phosphate-buffered saline (PBS).

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, buffers, and electrophoresis apparatus.

  • PVDF membranes and transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibody specific to the target protein.

  • Primary antibody for a loading control (e.g., β-actin, GAPDH).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate and imaging system.

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies for the target protein and a loading control, followed by the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize protein bands using a chemiluminescent substrate. Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control. Calculate DC50 and Dmax values.

Cell Viability Assay (e.g., MTT Assay)

Objective: To determine the anti-proliferative effect of the PROTAC on cancer cell lines.

Materials:

  • Cancer cell lines.

  • PROTAC with this compound linker.

  • 96-well plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • DMSO.

  • Microplate reader.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density.

  • Treatment: Treat cells with a range of PROTAC concentrations for a specified period (e.g., 48-72 hours).

  • MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50).

Alternative Linker Technologies

While PEG linkers are prevalent, other linker chemistries are also employed in PROTAC design, each with distinct properties:

  • Alkyl Chains: These provide flexibility but are more hydrophobic, which can affect solubility and cell permeability.

  • Rigid Linkers (e.g., containing piperazine (B1678402) or triazole moieties): These can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially improving selectivity and reducing the entropic penalty of binding.[1]

  • Cleavable Linkers: These linkers can be designed to be cleaved under specific conditions (e.g., in the tumor microenvironment), releasing the active PROTAC.

  • Photoswitchable Linkers: These allow for spatiotemporal control of PROTAC activity using light.

The choice of linker is a critical aspect of PROTAC design and must be empirically optimized for each new target. The "this compound" linker, with its azide (B81097) group, is well-suited for facile conjugation to alkyne-modified molecules via "click chemistry," offering a modular approach to PROTAC synthesis.

Conclusion

The performance of a PROTAC is intricately linked to the composition and length of its linker. The available data on PROTACs with 5-unit PEG linkers suggest that this linker length can be highly effective in promoting potent protein degradation and achieving favorable cellular permeability and target engagement for certain targets. However, as the optimal linker is target-dependent, a systematic evaluation of various linker lengths and compositions is crucial for the development of effective and selective PROTAC-based therapeutics. The "this compound" provides a valuable building block for the modular synthesis of PROTAC libraries to facilitate such optimization studies.

References

Safety Operating Guide

Proper Disposal of Azido-PEG5-S-methyl ethanethioate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Azido-PEG5-S-methyl ethanethioate is critical for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to safely manage and dispose of this compound, which contains an organic azide (B81097), a polyethylene (B3416737) glycol (PEG) linker, and a methyl thioester group. Each component presents unique handling and disposal considerations.

I. Immediate Safety Precautions and Hazard Assessment

Before beginning any disposal procedure, it is imperative to understand the primary hazards associated with this compound. The organic azide functional group is highly energetic and potentially explosive.[1]

Key Hazards:

  • Organic Azides: Can be shock-sensitive and may decompose violently when exposed to heat, light, friction, or pressure.[1] They can also react with heavy metals, such as copper and lead found in plumbing, to form highly explosive metal azides.[2] Mixing with acids can generate hydrazoic acid, which is both highly toxic and explosive.[1][3]

  • Polyethylene Glycol (PEG): Generally considered to be of low toxicity and biodegradable.[4][5] However, it should not be disposed of down the drain as it can impact wastewater treatment processes.[5]

Personal Protective Equipment (PPE): A comprehensive set of PPE is required when handling this compound and its waste.

PPE CategorySpecification
Eye Protection Safety glasses or splash goggles must be worn.[2]
Hand Protection Nitrile rubber gloves are suitable.[4] For handling azides of high toxicity, double gloving with an outer layer of a material like SilverShield® is recommended.[2]
Body Protection A lab coat is mandatory.[2] For reactions involving azides that are known or expected to be explosive, the use of blast shields and a fume hood is required.[2]

II. Waste Segregation and Collection

Proper segregation of waste containing this compound is the first and most critical step in the disposal process.

Step 1: Designate a Specific Waste Container

  • Use a clearly labeled, non-metallic container, such as one made of polypropylene (B1209903) or polyethylene.[6]

  • Crucially, avoid containers with metal caps (B75204) or liners to prevent the formation of explosive metal azides. [6]

Step 2: Label the Waste Container

  • The label must clearly state "Azide Contaminated Waste" to prevent accidental mixing with incompatible materials.[7]

  • Detail the specific contents, including "this compound" and any other compatible chemical constituents.[1]

Step 3: Collect Waste

  • Collect all materials contaminated with this compound, including unused product, dilute solutions, and contaminated disposables (e.g., gloves, weigh boats, pipette tips), in the designated waste container.[7]

III. Chemical Inactivation (Optional but Recommended)

For an added layer of safety, consider converting the organic azide to a more stable derivative before disposal.[1] This process should only be undertaken by trained personnel in a controlled laboratory setting.

Experimental Protocol for Azide Reduction to an Amine: A common method for reducing organic azides is the Staudinger reaction.

  • Reaction Setup: In a chemical fume hood, dissolve the azide-containing waste in a suitable solvent (e.g., THF/water).

  • Reagent Addition: Slowly add a reducing agent, such as triphenylphosphine (B44618) (in slight excess), to the solution at room temperature. The reaction is typically accompanied by the evolution of nitrogen gas.

  • Reaction Monitoring: Stir the mixture until the reaction is complete. The completion of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy (disappearance of the characteristic azide peak at ~2100 cm⁻¹).

  • Waste Collection: Once the azide has been converted to the corresponding amine, the resulting solution should be collected as hazardous waste.

IV. Final Disposal Procedure

Step 1: Storage of Waste

  • Store the sealed and labeled waste container in a cool, dry, and designated area.[6]

  • Ensure the storage area is away from incompatible materials, especially acids, heavy metals, and heat sources.[3]

Step 2: Contact Environmental Health & Safety (EHS)

  • Under no circumstances should waste containing this compound be poured down the drain. [2]

  • Contact your institution's Environmental Health & Safety (EHS) office for guidance and to arrange for hazardous waste pickup.[7]

Step 3: Documentation

  • Maintain a log of the waste generated, including the chemical name, quantity, and date of disposal.

Below is a logical workflow for the disposal of this compound.

Disposal workflow for this compound.

V. Emergency Procedures

In the event of a spill or accidental exposure, immediate action is necessary.

Emergency SituationProcedure
Spill Carefully sweep up solid spills to avoid dust formation.[2] For liquid spills, absorb with an inert material (e.g., vermiculite, dry sand) and place in the designated hazardous waste container.[8] Ensure the area is well-ventilated.[6] Report the incident to your EHS office.
Skin Contact Remove contaminated clothing immediately.[2] Rinse the affected skin with copious amounts of soap and water for at least 15 minutes and seek medical attention.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

By adhering to these procedures, laboratory personnel can ensure the safe and responsible disposal of this compound, minimizing risks to themselves, their colleagues, and the environment.

References

Personal protective equipment for handling Azido-PEG5-S-methyl ethanethioate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Azido-PEG5-S-methyl ethanethioate

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following protocols are designed to minimize risks and ensure safe laboratory conduct. This compound is a polyethylene (B3416737) glycol (PEG)-based PROTAC linker that incorporates a reactive azide (B81097) group and a thioester moiety.[1][] Due to its composition, it presents a combination of hazards that require stringent safety measures.

Hazard Identification and Summary

This compound is not a commercially available compound with a dedicated Safety Data Sheet (SDS). Therefore, its hazard profile is extrapolated from the known risks of its constituent functional groups: organic azides and thioesters. Organic azides are energetic compounds that can be sensitive to shock, heat, and friction, posing a risk of explosive decomposition.[3][4] They are also potentially toxic.[3] The thioester group, proxied by S-Methyl thioacetate, is considered a highly flammable liquid and vapor that can cause serious skin and eye irritation and is toxic if inhaled or absorbed through the skin.[5]

Hazard CategoryDescriptionCitations
Explosive Potential Organic azides are energetic and can decompose violently when subjected to heat, light, friction, or pressure.[3][4]
Toxicity Potentially toxic if inhaled, ingested, or absorbed through the skin. May cause respiratory irritation.[3][5][6]
Flammability The thioester component is likely a flammable liquid and vapor.[5]
Reactivity Reacts with acids to form highly toxic and explosive hydrazoic acid. Forms unstable and explosive heavy metal azides with metals like copper, lead, and brass. Halogenated solvents can form extremely unstable di- and tri-azidomethane.[3][4]
Irritation Causes serious eye and skin irritation.[5]

Operational Plan: Handling and Personal Protective Equipment (PPE)

Strict adherence to the following operational and PPE protocols is mandatory to ensure personal and environmental safety.

Engineering Controls
  • Fume Hood: All work must be conducted in a certified chemical fume hood.

  • Blast Shield: A blast shield must be positioned between the user and the experimental apparatus.[3][7]

  • Ventilation: Ensure adequate ventilation to prevent the accumulation of vapors.[5]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible.[5]

Personal Protective Equipment (PPE) Requirements
Protection TypeRequired PPESpecifications & RationaleCitations
Eye & Face Safety Goggles & Face ShieldTightly fitting goggles (EN 166 compliant) are required. A full-face shield must be worn over the goggles.[3]
Hand Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended. Check for breakthrough times. Dispose of gloves immediately after handling or if contaminated.
Body Flame-Resistant Lab Coat & ApronA flame-resistant lab coat must be worn and fully buttoned. A chemical-resistant apron should be worn over the lab coat.
Respiratory Respirator (if necessary)A NIOSH-approved respirator with an organic vapor cartridge may be required if ventilation is inadequate or for spill response.[5]
Safe Handling Workflow

The following diagram outlines the standard operating procedure for handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) prep_setup Set Up in Fume Hood with Blast Shield prep_ppe->prep_setup prep_materials Gather Non-Metallic Tools (e.g., plastic spatulas) prep_setup->prep_materials handle_weigh Weigh Smallest Possible Quantity prep_materials->handle_weigh handle_dissolve Dissolve in Non-Halogenated Solvent handle_weigh->handle_dissolve handle_react Perform Reaction Behind Blast Shield (Keep Sash Low) handle_dissolve->handle_react cleanup_decontaminate Decontaminate Glassware (Rinse with appropriate solvent) handle_react->cleanup_decontaminate cleanup_dispose_sharps Dispose of Contaminated Sharps cleanup_decontaminate->cleanup_dispose_sharps cleanup_remove_ppe Remove PPE Correctly cleanup_dispose_sharps->cleanup_remove_ppe

Workflow for Safe Handling

Disposal Plan

Waste containing this compound must be treated as hazardous. The primary concern is the unreacted azide group, which must be neutralized before disposal.

Step-by-Step Disposal Protocol
  • Quenching Excess Azide :

    • This procedure must be performed in a fume hood with all required PPE.

    • Cool the reaction mixture containing residual azide in an ice bath.

    • Slowly add a reducing agent, such as triphenylphosphine (B44618), while stirring. The azide reacts to form a phosphazide, which hydrolyzes upon the addition of water to release nitrogen gas, an amine, and triphenylphosphine oxide.[3]

    • Monitor for gas evolution and temperature changes. Add the quenching agent portion-wise to control the reaction rate.[3]

  • Waste Segregation and Collection :

    • Collect all quenched waste, including contaminated solvents, paper towels, and gloves, into a dedicated hazardous waste container.[3]

    • The container must be clearly labeled as "Azide Waste (Deactivated)" and list all chemical contents.[3]

  • Storage and Disposal :

    • Store the waste container in a designated satellite accumulation area, away from acids and metals.[3]

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.[3]

Disposal Workflow Diagram

The following diagram illustrates the process for the safe disposal of waste.

cluster_deactivation Waste Deactivation cluster_collection Waste Collection cluster_disposal Final Disposal deact_cool Cool Waste Mixture in Ice Bath deact_quench Slowly Add Reducing Agent (e.g., Triphenylphosphine) deact_cool->deact_quench deact_monitor Monitor for Gas Evolution and Temperature Change deact_quench->deact_monitor collect_waste Collect Quenched Liquid and Solid Waste deact_monitor->collect_waste collect_label Label Dedicated Waste Container: 'Azide Waste (Deactivated)' collect_waste->collect_label disp_store Store in Designated Satellite Accumulation Area collect_label->disp_store disp_contact Contact EHS for Pickup and Final Disposal disp_store->disp_contact

Workflow for Waste Disposal
Emergency Procedures

Immediate and appropriate responses to emergencies are critical.

Emergency SituationProcedureCitations
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
Spill Evacuate the area. Remove all ignition sources. Use non-sparking tools and absorbent materials for cleanup. Collect waste in a sealed container for disposal. Ensure adequate ventilation.[5]
Fire Use dry chemical, CO2, or foam extinguishers. Do NOT use a water jet. Vapors may form explosive mixtures with air.[5]

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.